molecular formula C5H10Br2O2 B029016 BBMP CAS No. 3296-90-0

BBMP

Cat. No.: B029016
CAS No.: 3296-90-0
M. Wt: 261.94 g/mol
InChI Key: CHUGKEQJSLOLHL-UHFFFAOYSA-N
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Description

2,2-Bis(bromomethyl)-1,3-propanediol (DBNPG), CAS 3296-90-0, is a high-production-volume brominated compound serving as a critical reactive flame retardant in polymer science research. This compound is structurally characterized as an off-white to white crystalline powder with a molecular weight of 261.94 g/mol and a melting point of approximately 109-114 °C. It exhibits high solubility in acetone and methanol, with a water solubility of 20-38 g/L at 25 °C, making it particularly useful in various solution-based polymer synthesis applications. Primary Research Applications: • Flame Retardant for Polyurethanes: DBNPG is extensively used in the formulation of both rigid and flexible polyurethane foams. It acts as a reactive polyol, becoming chemically incorporated into the polymer network, thereby imparting durable flame retardancy without significant plasticization. This is crucial for developing insulation materials, automotive interiors, and furniture foams that meet stringent fire safety standards. • Resin Modifier: It is a valuable component in unsaturated polyester resins for molded products and in polyurethane coatings and adhesives, where it enhances fire resistance while maintaining material integrity. • Environmental Persistence Studies: Due to its stability and solubility, DBNPG is a subject of environmental research, particularly investigating its degradation kinetics and long-term fate in aquatic systems, especially under alkaline conditions. Research Value & Mechanism of Action: DBNPG functions primarily through a condensed-phase flame retardant mechanism. Upon exposure to heat, the compound facilitates the formation of a carbonaceous char layer on the polymer surface. This layer acts as a physical barrier, insulating the underlying material, limiting the release of flammable gases, and hindering oxygen access to the combustion zone. Its high bromine content is central to its efficacy. From a research perspective, DBNPG is also a compound of interest in toxicological studies, as it has been classified as a potential carcinogen and mutagen in model organisms, necessitating careful handling. Handling and Safety: This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers must adhere to strict safety protocols. 2,2-Bis(bromomethyl)-1,3-propanediol is harmful if swallowed, causes skin and serious eye irritation, and is suspected of damaging fertility or the unborn child. It may also cause genetic defects and cancer. Always use personal protective equipment (PPE), work in a well-ventilated area, and store sealed in a cool, dark, dry place.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-bis(bromomethyl)propane-1,3-diol
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InChI

InChI=1S/C5H10Br2O2/c6-1-5(2-7,3-8)4-9/h8-9H,1-4H2
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InChI Key

CHUGKEQJSLOLHL-UHFFFAOYSA-N
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Canonical SMILES

C(C(CO)(CBr)CBr)O
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Molecular Formula

C5H10Br2O2
Record name 2,2-BIS(BROMOMETHYL)-1,3-PROPANEDIOL
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DSSTOX Substance ID

DTXSID9020164
Record name Pentaerythritol dibromide
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Molecular Weight

261.94 g/mol
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Physical Description

2,2-bis(bromomethyl)-1,3-propanediol is an off-white powder. (NTP, 1992), Other Solid, Off-white hygroscopic solid; [CAMEO]
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Record name 1,3-Propanediol, 2,2-bis(bromomethyl)-
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Boiling Point

455 °F at 760 mmHg (decomposes) (NTP, 1992)
Record name 2,2-BIS(BROMOMETHYL)-1,3-PROPANEDIOL
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992), In water, 38 g/L at 25 °C
Record name 2,2-BIS(BROMOMETHYL)-1,3-PROPANEDIOL
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Density

2.2 (NTP, 1992) - Denser than water; will sink
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Vapor Pressure

0.000013 [mmHg]
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Color/Form

Needles from benzene

CAS No.

3296-90-0
Record name 2,2-BIS(BROMOMETHYL)-1,3-PROPANEDIOL
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Melting Point

228 to 230 °F (NTP, 1992), 113 °C
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Foundational & Exploratory

Unraveling the Neuroprotective Core: A Technical Guide to the Mechanism of Action of BBMP

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of 5-(benzylsulfonyl)-4-bromo-2-methyl-3(2H)-pyridazinone (BBMP), a novel small molecule inhibitor with significant potential in the study of neurodegenerative disorders. This compound has been identified as a potent inhibitor of the mitochondrial permeability transition pore (PTP), a critical regulator of cell death pathways. This document outlines the core mechanism, quantitative data, experimental methodologies, and signaling pathways associated with this compound's neuroprotective effects.

Disclaimer: The full text of the primary research article detailing the initial characterization of this compound, "In vitro properties of 5-(benzylsulfonyl)-4-bromo-2-methyl-3(2H)-pyridazinone: a novel permeability transition pore inhibitor," was not publicly accessible at the time of this writing. Consequently, the experimental protocols provided herein are detailed, generalized methodologies based on established laboratory practices for the assays mentioned in the original paper's abstract. Specific parameters and reagents used in the original study may differ.

Core Mechanism of Action: Targeting the Crossroads of Cell Fate

This compound's primary mechanism of action is the inhibition of the mitochondrial permeability transition pore (PTP). The PTP is a non-specific channel that can form in the inner mitochondrial membrane under conditions of cellular stress, particularly high levels of intracellular calcium (Ca2+) and oxidative stress. The sustained opening of the PTP is a pivotal event in the intrinsic pathway of apoptosis (programmed cell death).

By inhibiting the PTP, this compound effectively blocks a cascade of downstream events that lead to cellular demise. The key consequences of this compound's inhibitory action are:

  • Prevention of Mitochondrial Depolarization: this compound helps maintain the electrochemical gradient across the inner mitochondrial membrane, which is essential for ATP synthesis and overall mitochondrial health.[1]

  • Inhibition of Mitochondrial Swelling: The opening of the PTP allows for an influx of solutes and water into the mitochondrial matrix, leading to swelling and rupture of the outer mitochondrial membrane. This compound prevents this Ca2+-induced swelling.[1]

  • Suppression of Cytochrome c Release: A critical step in apoptosis is the release of cytochrome c from the mitochondrial intermembrane space into the cytosol. This compound's stabilization of the mitochondrial membrane prevents this release.[1]

  • Neuroprotection: Through the inhibition of the PTP-mediated apoptotic cascade, this compound demonstrates neuroprotective properties, preventing DNA fragmentation in neuronal cells.[1]

Quantitative Data Summary

The following table summarizes the reported in vitro potency of this compound from the initial pharmacological evaluation.

AssayParameterValue
Ca2+-induced Mitochondrial Swelling AssaypIC505.5 ± 0.1
Ca2+-induced Mitochondrial Membrane Potential AssaypIC505.6 ± 0.0
DNA Fragmentation Assay in Cerebellar Granule Neurons (induced by KCl shift and serum deprivation)pIC505.7 ± 0.6
Inhibition of PTP-mediated Cytochrome c ReleaseEffective Concentrations10 and 100 µM

Signaling Pathways and Experimental Workflows

The following diagrams provide a visual representation of this compound's mechanism of action and the general workflow for its experimental validation.

Mechanism_of_Action cluster_Mitochondrion Mitochondrion cluster_Apoptosis Apoptotic Cascade PTP Permeability Transition Pore (PTP) Mito_Depolarization Mitochondrial Depolarization PTP->Mito_Depolarization Mito_Swelling Mitochondrial Swelling PTP->Mito_Swelling CytC_Release Cytochrome c Release PTP->CytC_Release Caspase_Activation Caspase Activation CytC_Release->Caspase_Activation Triggers DNA_Fragmentation DNA Fragmentation Caspase_Activation->DNA_Fragmentation Apoptosis Apoptosis DNA_Fragmentation->Apoptosis Cellular_Stress Cellular Stress (e.g., Ca2+ Overload) Cellular_Stress->PTP Induces Opening This compound This compound This compound->PTP Inhibits

Caption: The signaling pathway of this compound's neuroprotective action.

Experimental_Workflow cluster_Screening Discovery and Screening cluster_Validation In Vitro Mechanistic Validation cluster_Cellular_Assay Cell-Based Efficacy Compound_Library Compound Library Initial_Screen Functional Assay with Isolated Mitochondria Compound_Library->Initial_Screen Hit_Identified Hit Identification (this compound) Initial_Screen->Hit_Identified Mito_Swelling_Assay Mitochondrial Swelling Assay Hit_Identified->Mito_Swelling_Assay MMP_Assay Mitochondrial Membrane Potential Assay Hit_Identified->MMP_Assay Cytochrome_C_Assay Cytochrome c Release Assay Hit_Identified->Cytochrome_C_Assay Neuronal_Culture Cerebellar Granule Neuron Culture Hit_Identified->Neuronal_Culture Apoptosis_Induction Induction of Apoptosis Neuronal_Culture->Apoptosis_Induction DNA_Fragmentation_Assay DNA Fragmentation Assay Apoptosis_Induction->DNA_Fragmentation_Assay Neuroprotection_Confirmed Confirmation of Neuroprotection DNA_Fragmentation_Assay->Neuroprotection_Confirmed

Caption: A generalized experimental workflow for the discovery and validation of a PTP inhibitor like this compound.

Experimental Protocols

Mitochondrial Swelling Assay (Generalized Protocol)

This assay spectrophotometrically measures changes in light scattering of a mitochondrial suspension as an indicator of mitochondrial volume changes.

  • Objective: To determine the ability of this compound to inhibit Ca2+-induced mitochondrial swelling.

  • Materials:

    • Mitochondrial Isolation Buffer: 225 mM mannitol, 75 mM sucrose, 5 mM HEPES, 1 mM EGTA, pH 7.4.

    • Assay Buffer: 125 mM KCl, 20 mM HEPES, 2 mM KH2PO4, 40 µM EGTA, pH 7.2.

    • Respiratory Substrates: 5 mM sodium pyruvate (B1213749) and 5 mM DL-malic acid.

    • Calcium Chloride (CaCl2) solution: 10 mM.

    • This compound stock solution in DMSO.

  • Procedure:

    • Isolate mitochondria from fresh tissue (e.g., rat liver or brain) using differential centrifugation at 4°C.

    • Determine mitochondrial protein concentration using a Bradford or BCA assay.

    • In a cuvette, add 1 mL of Assay Buffer containing the respiratory substrates.

    • Add isolated mitochondria to a final concentration of 0.5 mg/mL.

    • Add the desired concentration of this compound or vehicle (DMSO) and incubate for 2-3 minutes at 30°C.

    • Place the cuvette in a spectrophotometer and record the baseline absorbance at 540 nm.

    • Induce swelling by adding a pulse of CaCl2 (e.g., 100-200 µM).

    • Monitor the decrease in absorbance at 540 nm over 10-15 minutes. A decrease in absorbance corresponds to an increase in mitochondrial volume.

    • The rate of swelling is calculated from the linear portion of the absorbance curve.

Mitochondrial Membrane Potential Assay (Generalized Protocol)

This fluorometric assay measures the mitochondrial membrane potential (ΔΨm) using a cationic dye that accumulates in the mitochondria in a potential-dependent manner.

  • Objective: To assess the protective effect of this compound against Ca2+-induced mitochondrial depolarization.

  • Materials:

    • Mitochondrial Isolation and Assay Buffers as described above.

    • Fluorescent Probe: JC-1 (1 mg/mL in DMSO) or TMRM (1 mM in DMSO).

    • Calcium Chloride (CaCl2) solution: 10 mM.

    • This compound stock solution in DMSO.

  • Procedure:

    • Isolate mitochondria as previously described.

    • In a 96-well black plate, add Assay Buffer with respiratory substrates.

    • Add mitochondria to a final concentration of 0.25 mg/mL.

    • Add the fluorescent probe (e.g., JC-1 to a final concentration of 1 µg/mL) and incubate for 5-10 minutes at 37°C in the dark.

    • Add various concentrations of this compound or vehicle (DMSO).

    • Measure baseline fluorescence using a fluorescence plate reader (for JC-1, monitor both green monomers at Ex/Em ~485/530 nm and red J-aggregates at Ex/Em ~550/600 nm).

    • Induce depolarization by adding a pulse of CaCl2 (e.g., 200-400 µM).

    • Immediately begin kinetic fluorescence readings for 10-20 minutes. A decrease in the red/green fluorescence ratio for JC-1 indicates depolarization.

    • Quantify the extent of depolarization and the inhibitory effect of this compound.

Cytochrome c Release Assay (Generalized Protocol)

This Western blot-based assay detects the translocation of cytochrome c from the mitochondria to the cytosol in cultured cells.

  • Objective: To determine if this compound inhibits apoptosis-induced cytochrome c release in a cellular model.

  • Materials:

    • Neuronal cell line (e.g., cerebellar granule neurons).

    • Apoptotic stimulus (e.g., staurosporine (B1682477) or serum deprivation).

    • Cell lysis buffer for cytosolic extraction (e.g., digitonin-based).

    • Primary antibody against cytochrome c.

    • HRP-conjugated secondary antibody.

    • SDS-PAGE and Western blotting equipment and reagents.

  • Procedure:

    • Plate neuronal cells and allow them to adhere.

    • Pre-treat cells with various concentrations of this compound (e.g., 10 µM, 100 µM) or vehicle for 1 hour.

    • Induce apoptosis by adding the apoptotic stimulus.

    • After the desired incubation time (e.g., 6-24 hours), harvest the cells.

    • Perform subcellular fractionation to separate the cytosolic fraction from the mitochondrial and nuclear fractions.

    • Determine the protein concentration of the cytosolic extracts.

    • Load equal amounts of cytosolic protein per lane on an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane and probe with the primary anti-cytochrome c antibody overnight at 4°C.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. An increase in the cytochrome c band in the cytosol of stimulated cells and its reduction by this compound indicates inhibition of release.

References

BBMP as a Permeability Transition Pore Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The mitochondrial permeability transition pore (PTP) is a critical regulator of cell death and is implicated in a variety of pathologies, including neurodegenerative diseases and ischemia-reperfusion injury. Its role as a therapeutic target has led to the search for potent and specific inhibitors. This technical guide provides an in-depth overview of BBMP (5-(Benzylsulfonyl)-4-bromo-2-methyl-3(2H)-pyridazinone), a novel small molecule inhibitor of the PTP. This document details its mechanism of action, presents quantitative data on its inhibitory effects, provides comprehensive experimental protocols for its characterization, and visualizes the relevant biological pathways and experimental workflows.

Introduction to the Mitochondrial Permeability Transition Pore (PTP)

The mitochondrial permeability transition (MPT) is a sudden increase in the permeability of the inner mitochondrial membrane to solutes of up to 1.5 kDa. This event is mediated by the opening of a multi-protein complex known as the mitochondrial permeability transition pore (PTP). Under physiological conditions, the PTP is thought to open transiently to regulate ion homeostasis. However, under pathological conditions such as high matrix Ca2+ concentration and oxidative stress, sustained PTP opening leads to the dissipation of the mitochondrial membrane potential (ΔΨm), uncoupling of oxidative phosphorylation, mitochondrial swelling, and the release of pro-apoptotic factors like cytochrome c, ultimately culminating in cell death.[1]

The precise molecular composition of the PTP is still under investigation, but key regulatory components have been identified. Cyclophilin D (CypD), a mitochondrial matrix protein, is a crucial regulator that sensitizes the pore to opening.[2][3] Other proposed components include the adenine (B156593) nucleotide translocator (ANT) in the inner mitochondrial membrane and the voltage-dependent anion channel (VDAC) in the outer mitochondrial membrane, although their roles are still debated.[4][5] Recent evidence also points to the involvement of the F1Fo ATP synthase.[6][7]

Given its central role in cell death pathways, the PTP has emerged as a promising therapeutic target for a range of diseases. Pharmacological inhibition of the PTP is a key strategy being explored to prevent mitochondrial dysfunction and subsequent cell death.

This compound: A Novel PTP Inhibitor

This compound, with the chemical name 5-(Benzylsulfonyl)-4-bromo-2-methyl-3(2H)-pyridazinone, is a recently identified small molecule inhibitor of the mitochondrial permeability transition pore.[1] It was discovered through the screening of a compound library using a functional assay with isolated mitochondria.[1]

Chemical Structure
  • IUPAC Name: 5-(benzylsulfonyl)-4-bromo-2-methyl-1,2-dihydropyridazin-3-one

  • Molecular Formula: C12H11BrN2O3S

  • Molecular Weight: 343.2 g/mol

  • CAS Number: 97120-13-3

Mechanism of Action

This compound acts as a direct inhibitor of the mitochondrial permeability transition pore. Like the well-characterized PTP inhibitor Cyclosporin A (CsA), this compound prevents Ca2+-induced mitochondrial permeability transition and the subsequent depolarization of the mitochondrial membrane.[1] While the precise binding site of this compound on the PTP complex has not yet been fully elucidated, its inhibitory action suggests an interaction with one or more of the key regulatory components of the pore, thereby preventing its pathological opening.

Quantitative Data for this compound

The inhibitory potency of this compound has been quantified in several key assays that measure different aspects of mitochondrial function and PTP opening. The following tables summarize the available quantitative data for this compound, with comparisons to other known PTP modulators where applicable.

CompoundMitochondrial Swelling (pIC50)Mitochondrial Membrane Potential (pIC50)Reference
This compound 5.5 ± 0.15.6 ± 0.0[1]
MinocyclineLess potent than this compoundLess potent than this compound[1]
AssayThis compound ConcentrationEffectReference
PTP-mediated Cytochrome c release10 µMInhibition[1]
PTP-mediated Cytochrome c release100 µMInhibition[1]
DNA fragmentation in cerebellar granule neuronsDose-dependentpIC50 of 5.7 ± 0.6[1]

Signaling Pathways and Logical Relationships

Mitochondrial Permeability Transition Pore Signaling Pathway

The opening of the PTP is a complex process regulated by multiple signaling inputs. The following diagram illustrates the key components and regulatory signals involved in PTP-mediated cell death and the inhibitory action of this compound.

PTP_Signaling cluster_triggers Pathological Triggers cluster_PTP PTP Complex cluster_consequences Downstream Consequences Ca_overload Mitochondrial Ca2+ Overload CypD Cyclophilin D (CypD) Ca_overload->CypD activates Oxidative_stress Oxidative Stress (ROS) Oxidative_stress->CypD sensitizes ATP_synthase F1Fo ATP Synthase CypD->ATP_synthase interacts with ANT Adenine Nucleotide Translocator (ANT) CypD->ANT interacts with PTP_opening PTP Opening ATP_synthase->PTP_opening ANT->PTP_opening DeltaPsi_collapse ΔΨm Collapse PTP_opening->DeltaPsi_collapse Mito_swelling Mitochondrial Swelling DeltaPsi_collapse->Mito_swelling CytoC_release Cytochrome c Release Mito_swelling->CytoC_release Cell_death Cell Death (Apoptosis/Necrosis) CytoC_release->Cell_death This compound This compound This compound->PTP_opening inhibits

Caption: PTP signaling cascade and the inhibitory action of this compound.

Logical Relationship of PTP Inhibition in Neuroprotection

The neuroprotective effects of this compound are a direct consequence of its ability to inhibit the PTP. The following diagram illustrates the logical flow from PTP inhibition to the prevention of neuronal cell death.

Neuroprotection_Logic Neurotoxic_insult Neurotoxic Insult (e.g., excitotoxicity, oxidative stress) PTP_opening PTP Opening Neurotoxic_insult->PTP_opening Mito_dysfunction Mitochondrial Dysfunction PTP_opening->Mito_dysfunction Neuronal_death Neuronal Cell Death Mito_dysfunction->Neuronal_death This compound This compound This compound->PTP_opening inhibits

Caption: Logical flow of this compound-mediated neuroprotection.

Experimental Protocols

Detailed below are the methodologies for key experiments used to characterize this compound as a PTP inhibitor.

Isolation of Mitochondria

Objective: To obtain a purified and functional fraction of mitochondria from tissue or cultured cells.

Materials:

  • Isolation Buffer: 250 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4, supplemented with a protease inhibitor cocktail.

  • Dounce homogenizer

  • Refrigerated centrifuge

Protocol:

  • Harvest cells or finely mince tissue in ice-cold isolation buffer.

  • Homogenize the sample using a Dounce homogenizer with a loose-fitting pestle (10-15 strokes).

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

  • Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.

  • Discard the supernatant and gently wash the mitochondrial pellet with isolation buffer.

  • Repeat the high-speed centrifugation step.

  • Resuspend the final mitochondrial pellet in a minimal volume of a suitable assay buffer.

  • Determine the protein concentration using a standard method such as the Bradford or BCA assay.

Mitochondrial Swelling Assay

Objective: To measure the change in mitochondrial volume as an indicator of PTP opening by monitoring the decrease in light absorbance at 540 nm.

Materials:

  • Swelling Buffer: 120 mM KCl, 10 mM Tris-HCl, 5 mM KH2PO4, pH 7.4.

  • Mitochondrial respiratory substrates (e.g., 5 mM glutamate (B1630785) and 5 mM malate).

  • CaCl2 solution (e.g., 1 M stock).

  • This compound or other test compounds.

  • Microplate reader capable of measuring absorbance at 540 nm.

Protocol:

  • In a 96-well plate, add isolated mitochondria (0.5 mg/mL final concentration) to the swelling buffer containing respiratory substrates.

  • Add this compound or vehicle control at the desired concentrations and incubate for 2-5 minutes at room temperature.

  • Initiate mitochondrial swelling by adding a bolus of CaCl2 (e.g., 100-200 µM final concentration).

  • Immediately begin monitoring the decrease in absorbance at 540 nm every 30-60 seconds for 15-30 minutes.

  • The rate and extent of the decrease in absorbance are inversely proportional to the inhibitory effect of the compound on PTP opening.

Calcium Retention Capacity (CRC) Assay

Objective: To determine the amount of Ca2+ that mitochondria can sequester before the induction of PTP opening.

Materials:

  • CRC Buffer: 250 mM sucrose, 10 mM MOPS, 5 mM glutamate, 2.5 mM malate, 1 mM Pi-Tris, pH 7.2.

  • Calcium Green-5N or a similar Ca2+-sensitive fluorescent dye.

  • CaCl2 solution (e.g., 1 mM stock).

  • This compound or other test compounds.

  • Fluorescence plate reader with excitation/emission wavelengths suitable for the chosen dye (e.g., 506/531 nm for Calcium Green-5N).

Protocol:

  • Add isolated mitochondria (0.2-0.5 mg/mL) to the CRC buffer containing the Ca2+ indicator dye in a 96-well plate.

  • Add this compound or vehicle control at the desired concentrations.

  • Sequentially add pulses of a known concentration of CaCl2 (e.g., 10-20 nmol/mg mitochondrial protein) every 60-90 seconds.

  • Monitor the fluorescence of the Ca2+ indicator dye. An initial spike in fluorescence will be observed after each Ca2+ pulse, followed by a decrease as mitochondria sequester the Ca2+.

  • PTP opening is indicated by a large, sustained increase in fluorescence, signifying the release of accumulated Ca2+ from the mitochondria.

  • The total amount of Ca2+ added before this sustained release is the calcium retention capacity.

Mitochondrial Membrane Potential (ΔΨm) Assay

Objective: To measure the mitochondrial membrane potential using a fluorescent dye such as JC-1.

Materials:

  • JC-1 staining solution.

  • Cell culture medium.

  • This compound or other test compounds.

  • Fluorescence microscope or flow cytometer.

Protocol:

  • Culture cells to the desired confluency.

  • Treat the cells with this compound or vehicle control for the desired time.

  • Incubate the cells with JC-1 staining solution (typically 1-10 µg/mL) for 15-30 minutes at 37°C.

  • Wash the cells to remove the excess dye.

  • Analyze the cells using a fluorescence microscope or flow cytometer. In healthy, polarized mitochondria, JC-1 forms aggregates that emit red fluorescence. Upon mitochondrial depolarization (PTP opening), JC-1 remains in its monomeric form and emits green fluorescence.

  • The ratio of red to green fluorescence is used as a measure of the mitochondrial membrane potential.

Experimental Workflow for PTP Inhibitor Screening

The discovery of novel PTP inhibitors like this compound often involves a multi-step screening process. The following diagram outlines a typical workflow for a high-throughput screening (HTS) campaign to identify and characterize PTP inhibitors.

HTS_Workflow cluster_screening Screening Cascade cluster_validation Hit Validation and Characterization Primary_Screen Primary HTS (e.g., Mitochondrial Swelling Assay) Hit_Confirmation Hit Confirmation (Dose-Response) Primary_Screen->Hit_Confirmation Secondary_Assay Secondary Assay (e.g., CRC Assay) Hit_Confirmation->Secondary_Assay Counter_Screen Counter Screen (e.g., Mitochondrial Respiration) Secondary_Assay->Counter_Screen Cell_based_Assays Cell-based Assays (ΔΨm, Cell Viability) Counter_Screen->Cell_based_Assays Mechanism_of_Action Mechanism of Action Studies Cell_based_Assays->Mechanism_of_Action In_vivo_Models In Vivo Disease Models Mechanism_of_Action->In_vivo_Models Lead_Compound Lead Compound (e.g., this compound) In_vivo_Models->Lead_Compound Compound_Library Compound Library Compound_Library->Primary_Screen

Caption: High-throughput screening workflow for PTP inhibitors.

Conclusion

This compound represents a promising small molecule inhibitor of the mitochondrial permeability transition pore with demonstrated efficacy in in vitro models of PTP opening and neuronal cell death.[1] Its ability to prevent mitochondrial swelling, maintain mitochondrial membrane potential, and inhibit cytochrome c release underscores its potential as a therapeutic agent for diseases associated with mitochondrial dysfunction. The experimental protocols and workflows detailed in this guide provide a comprehensive framework for the further investigation and characterization of this compound and other novel PTP inhibitors. Future research should focus on elucidating the precise molecular target of this compound within the PTP complex and evaluating its efficacy and safety in preclinical in vivo models of neurodegeneration and other relevant diseases.

References

The Role of BBMP in Mitochondrial Depolarization: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the role of 5-(benzylsulfonyl)-4-bromo-2-methyl-3(2H)-pyridazinone (BBMP) in the modulation of mitochondrial depolarization. This compound is a known inhibitor of the mitochondrial permeability transition pore (PTP), a critical regulator of cell death pathways. This document outlines the mechanism of action of this compound, presents quantitative data on its efficacy, details relevant experimental protocols, and provides visual representations of the associated signaling pathways and experimental workflows.

Introduction to this compound and Mitochondrial Depolarization

Mitochondrial depolarization, the loss of the electrochemical gradient across the inner mitochondrial membrane, is a key event in the intrinsic pathway of apoptosis. A pivotal event leading to this depolarization is the opening of the mitochondrial permeability transition pore (PTP). The PTP is a protein complex that forms in the inner mitochondrial membrane under pathological conditions such as high levels of matrix Ca2+ and oxidative stress. Its sustained opening leads to an influx of solutes and water into the mitochondrial matrix, causing swelling, rupture of the outer mitochondrial membrane, and the release of pro-apoptotic factors like cytochrome c.

This compound, with the chemical structure 5-(benzylsulfonyl)-4-bromo-2-methyl-3(2H)-pyridazinone, has been identified as an inhibitor of the PTP. By preventing the opening of this pore, this compound can inhibit Ca2+-induced mitochondrial permeability transition and subsequent mitochondrial depolarization. This mechanism of action positions this compound as a potential therapeutic agent in conditions where mitochondrial dysfunction and apoptosis play a significant role, such as neurodegenerative diseases.

Quantitative Data on this compound Efficacy

The inhibitory effects of this compound on mitochondrial depolarization and related events have been quantified in various in vitro assays. The following table summarizes the key quantitative data available.

ParameterAssayValue (pIC50)Cell/System TypeReference
Inhibition of Mitochondrial SwellingMitochondrial Swelling Assay5.5 ± 0.1Isolated Mitochondria
Inhibition of Mitochondrial DepolarizationMembrane Potential Assay5.6 ± 0.0Isolated Mitochondria
Prevention of DNA FragmentationDNA Fragmentation Assay5.7 ± 0.6Cerebellar Granule Neurons

Note: pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.

Signaling Pathway of this compound in Preventing Mitochondrial Depolarization

This compound's primary mechanism of action is the inhibition of the mitochondrial permeability transition pore (PTP). The opening of the PTP is a central event in many forms of cell death and is regulated by various factors, including the pro-apoptotic members of the Bcl-2 family. While this compound does not directly interact with Bcl-2 proteins, it acts downstream by preventing the consequences of their pro-apoptotic signals at the mitochondrial level.

BBMP_Signaling_Pathway cluster_stimulus Apoptotic Stimuli cluster_bcl2 Bcl-2 Family Regulation cluster_mitochondria Mitochondrion Cellular Stress Cellular Stress Ca2+ Overload Ca2+ Overload PTP PTP Opening Ca2+ Overload->PTP induces Bax/Bak Activation Bax/Bak Activation Bax/Bak Activation->PTP promotes MMP Mitochondrial Depolarization PTP->MMP leads to CytoC Cytochrome c Release MMP->CytoC facilitates Apoptosis Apoptosis CytoC->Apoptosis triggers This compound This compound This compound->PTP inhibits

This compound signaling pathway in preventing mitochondrial depolarization.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the role of this compound in mitochondrial depolarization.

Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1

This protocol describes the use of the fluorescent dye JC-1 to measure changes in mitochondrial membrane potential in cultured cells treated with this compound. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.

Materials:

  • Cultured cells (e.g., cerebellar granule neurons)

  • This compound (5-(benzylsulfonyl)-4-bromo-2-methyl-3(2H)-pyridazinone)

  • JC-1 staining solution

  • Cell culture medium

  • Assay Buffer (e.g., PBS)

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Culture: Plate cells at an appropriate density in a multi-well plate and culture overnight.

  • Treatment: Treat cells with varying concentrations of this compound (e.g., 1 µM, 10 µM, 100 µM) for a predetermined time. Include a positive control for depolarization (e.g., CCCP) and a vehicle control (e.g., DMSO).

  • JC-1 Staining:

    • Prepare JC-1 staining solution according to the manufacturer's instructions.

    • Remove the culture medium and wash the cells once with assay buffer.

    • Add the JC-1 staining solution to each well and incubate at 37°C for 15-30 minutes.

  • Washing: Remove the staining solution and wash the cells twice with assay buffer.

  • Imaging/Quantification:

    • Fluorescence Microscopy: Observe the cells under a fluorescence microscope using appropriate filters for red (J-aggregates) and green (J-monomers) fluorescence.

    • Fluorescence Plate Reader: Measure the fluorescence intensity at ~590 nm (red) and ~525 nm (green). The ratio of red to green fluorescence is indicative of the mitochondrial membrane potential.

Mitochondrial Swelling Assay

This assay measures the change in absorbance of a mitochondrial suspension to assess swelling, which is an indicator of PTP opening.

Materials:

  • Isolated mitochondria

  • This compound

  • Swelling buffer (e.g., containing KCl, MOPS, and succinate)

  • Ca2+ solution (e.g., CaCl2)

  • Spectrophotometer

Procedure:

  • Mitochondria Isolation: Isolate mitochondria from a relevant tissue or cell line using standard differential centrifugation protocols.

  • Assay Setup:

    • Resuspend the isolated mitochondria in the swelling buffer to a final concentration of approximately 0.5-1.0 mg/mL.

    • Pre-incubate the mitochondrial suspension with different concentrations of this compound or vehicle control for a few minutes at room temperature.

  • Induction of Swelling: Initiate mitochondrial swelling by adding a Ca2+ solution to the suspension.

  • Measurement: Immediately monitor the decrease in absorbance at 540 nm over time using a spectrophotometer. A decrease in absorbance indicates an increase in mitochondrial volume (swelling).

Cytochrome c Release Assay (Western Blotting)

This protocol details the detection of cytochrome c release from the mitochondria into the cytosol, a hallmark of apoptosis, using Western blotting.

Materials:

  • Cultured cells treated with this compound and an apoptosis-inducing agent

  • Cytosolic and mitochondrial fractionation kit

  • Protein concentration assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blotting apparatus

  • Primary antibody against cytochrome c

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the desired compounds, then harvest and wash the cells.

  • Cell Fractionation: Separate the cytosolic and mitochondrial fractions using a commercial kit or a standard dounce homogenization and differential centrifugation protocol.

  • Protein Quantification: Determine the protein concentration of both the cytosolic and mitochondrial fractions.

  • Western Blotting:

    • Load equal amounts of protein from each fraction onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane and then incubate with the primary antibody against cytochrome c.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system. An increase in the cytochrome c signal in the cytosolic fraction indicates its release from the mitochondria.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for investigating the role of this compound in mitochondrial depolarization.

Experimental_Workflow start Start: Hypothesis This compound prevents mitochondrial depolarization cell_culture Cell Culture (e.g., Cerebellar Granule Neurons) start->cell_culture treatment Treatment with this compound (Dose-response and time-course) cell_culture->treatment mmp_assay Mitochondrial Membrane Potential Assay (JC-1) treatment->mmp_assay swelling_assay Mitochondrial Swelling Assay (Isolated Mitochondria) treatment->swelling_assay cyto_c_assay Cytochrome c Release Assay (Western Blot) treatment->cyto_c_assay data_analysis Data Analysis and Interpretation mmp_assay->data_analysis swelling_assay->data_analysis cyto_c_assay->data_analysis conclusion Conclusion: This compound inhibits PTP-mediated mitochondrial depolarization data_analysis->conclusion

Experimental workflow for investigating this compound's role.

Conclusion

This compound is a potent inhibitor of the mitochondrial permeability transition pore, effectively preventing Ca2+-induced mitochondrial depolarization and subsequent apoptotic events. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of this compound in diseases associated with mitochondrial dysfunction. The visualization of the signaling pathway and experimental workflow further aids in understanding the mechanism of action and the practical approach to studying this promising compound.

A Technical Guide to the Potential of Bone Morphogenetic Proteins (BMPs) and Bradykinin B1 Receptor (B1R) Antagonists in Neurodegenerative Disorder Research

Author: BenchChem Technical Support Team. Date: December 2025

Whitepaper | For Researchers, Scientists, and Drug Development Professionals

Executive Summary: The term "BBMP" in the context of neurodegenerative research is ambiguous. This technical guide addresses the two most plausible scientific interpretations: Bone Morphogenetic Proteins (BMPs) , likely a typographical error for the user's query, and Bradykinin (B550075) B1 Receptor (B1R) Antagonists , a relevant therapeutic target. This document provides an in-depth analysis of the core biology, therapeutic potential, quantitative data, and experimental methodologies associated with both target classes in the fields of Alzheimer's disease, Parkinson's disease, and Multiple Sclerosis. It is designed to serve as a foundational resource for researchers and professionals in the field of neurodegenerative drug development.

Section 1: Bone Morphogenetic Proteins (BMPs) in Neurodegenerative Disorders

Overview of BMPs

Bone Morphogenetic Proteins (BMPs) are a group of signaling molecules belonging to the Transforming Growth Factor-β (TGF-β) superfamily.[1] Initially identified for their role in bone formation, BMPs are now recognized as critical regulators of a vast array of cellular processes, including cell fate specification, proliferation, and survival in the nervous system.[2][3] They exert their effects by binding to serine/threonine kinase receptors on the cell surface, initiating canonical (Smad-dependent) and non-canonical (Smad-independent) signaling cascades that culminate in the regulation of target gene expression.[1][4]

Role of BMPs in Specific Neurodegenerative Disorders

The role of BMP signaling in neurodegenerative diseases is complex and often context-dependent, with different BMPs exhibiting both neuroprotective and potentially detrimental effects.

  • Alzheimer's Disease (AD): Research indicates that BMP signaling is dysregulated in AD. BMP6 mRNA and protein levels are significantly increased in the hippocampus of AD patients and APP transgenic mouse models, where they accumulate around amyloid plaques.[5] This increase is associated with impaired neurogenesis.[5] Furthermore, BMP signaling, via the non-canonical p38 MAPK pathway, has been shown to increase the phosphorylation and release of tau protein, a key pathological feature of AD.[6] This effect is exacerbated by the APOE4 genetic risk factor.[6] Conversely, inhibiting BMP receptor (BMPR) signaling has been proposed as a therapeutic strategy, with studies showing that BMPR inhibition can rescue plaque formation in models using mutant amyloid precursor protein (APP).[7]

  • Parkinson's Disease (PD): In contrast to their role in AD, certain BMPs have demonstrated significant neurotrophic and protective effects on the dopaminergic neurons that are progressively lost in PD.[8] Specifically, BMP5 and BMP7 have been shown to protect these neurons from alpha-synuclein-induced neurotoxicity in mouse models, preventing motor impairments and the loss of dopamine-producing cells.[9][10] BMP2 has also been identified as a potent neurotrophic factor, with its expression being downregulated in distinct stages of PD.[8] These findings position BMPs as potential disease-modifying therapies for Parkinson's disease.[11]

  • Multiple Sclerosis (MS): BMP expression is altered in MS patients, suggesting a role in the disease's pathogenesis.[2] BMPs are involved in the regulation of both the central nervous system and the immune system.[2] In MS lesions, various immune and neural cells express BMPs and their receptors, with expression levels correlating with inflammatory activity.[12] BMP signaling is known to promote the differentiation of astrocytes and inhibit the formation of oligodendrocytes, the cells responsible for myelination.[3] This could contribute to the failure of remyelination in MS lesions and the formation of astrocytic scars.[3]

Quantitative Data Summary: BMPs in Neurodegeneration

The following table summarizes key quantitative data from preclinical studies on BMPs.

ParameterFindingNeurodegenerative ContextSource
BMP2/BMP7 Concentration 10 ng/ml led to a 1.5-fold increase in dopaminergic neuron survival in vitro.Parkinson's Disease[11]
BMP Binding Affinity (KD) BMP-2 binds to ALK3 and ALK6 receptors with a KD < 3 nM.General BMP Signaling[13]
BMP Binding Affinity (KD) BMP-4 binds to ALK3 and ALK6 receptors with a KD < 3 nM.General BMP Signaling[13]
BMP Binding Affinity (KD) BMP-2 binds to the ALK2 receptor with a KD of 7.0 ± 2.3 nM.General BMP Signaling[13]
BMP Signaling Pathways

BMPs signal through two primary pathways: the canonical Smad-dependent pathway and various non-canonical pathways. The canonical pathway involves the phosphorylation of Smad1/5/8, while a key non-canonical pathway implicated in tau pathology involves p38 MAPK.

BMP_Signaling BMP Signaling Pathways cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP BMP Ligand (e.g., BMP2, BMP4, BMP6) ReceptorII Type II Receptor (BMPRII, ActRIIA/B) BMP->ReceptorII binds Noggin Noggin (Antagonist) Noggin->BMP inhibits ReceptorI Type I Receptor (ALK2, ALK3, ALK6) R_SMAD R-Smad (Smad1/5/8) ReceptorI->R_SMAD phosphorylates p38 p38 MAPK ReceptorI->p38 activates ReceptorII->ReceptorI p_R_SMAD p-Smad1/5/8 Complex p-Smad/Smad4 Complex p_R_SMAD->Complex associates with Co_SMAD Co-Smad (Smad4) Co_SMAD->Complex Gene Target Gene Transcription Complex->Gene translocates & regulates p_p38 p-p38 MAPK Tau Tau Protein p_p38->Tau phosphorylates p_Tau Hyperphosphorylated Tau

Caption: Canonical (Smad) and Non-Canonical (p38) BMP signaling pathways.
Experimental Protocols

1.5.1 Protocol: In Vitro Alkaline Phosphatase (ALP) Osteogenic Differentiation Assay This assay is a high-throughput method to measure the biological activity of BMPs or the efficacy of their inhibitors by quantifying an early marker of osteogenic differentiation.[14]

  • Cell Plating: Plate mesenchymal stem cells or pre-osteoblastic cell lines (e.g., C2C12) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Replace the medium with a differentiation medium containing the BMP ligand (e.g., BMP2 at 10-100 ng/mL) with or without the test inhibitor at various concentrations.

  • Incubation: Incubate the cells for 3-5 days at 37°C, 5% CO2.

  • Cell Lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer (e.g., 0.1% Triton X-100).

  • ALP Activity Measurement: Add an ALP substrate solution, such as p-nitrophenyl phosphate (B84403) (pNPP), to the cell lysate.

  • Quantification: Incubate at 37°C until a yellow color develops. Stop the reaction with 3M NaOH and measure the absorbance at 405 nm using a plate reader.

  • Data Analysis: Normalize ALP activity to total protein content (measured by BCA or Bradford assay) to account for differences in cell number.

1.5.2 Protocol: Bio-Layer Interferometry (BLI) for BMP-Receptor Binding Kinetics BLI is used to determine the real-time binding kinetics (ka, kd) and affinity (KD) of BMP-receptor interactions.[13]

  • Reagent Preparation: Reconstitute recombinant BMP ligands and the extracellular domains (ECDs) of BMP receptors (e.g., ALK3-Fc chimera) in a suitable buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4).

  • Sensor Hydration: Hydrate Anti-hIgG Fc (AHC) capture biosensors in the running buffer for at least 10 minutes.

  • Experiment Setup (on an Octet system):

    • Baseline: Equilibrate sensors in the running buffer (60 seconds).

    • Loading: Immobilize the Fc-tagged BMP receptor onto the AHC biosensors to a target level (e.g., 1-1.5 nm shift) (300 seconds).

    • Baseline 2: Transfer sensors back to the running buffer to stabilize (120 seconds).

    • Association: Move sensors into wells containing a serial dilution of the BMP ligand to measure the binding rate (ka) (300-600 seconds).

    • Dissociation: Transfer sensors back to the running buffer to measure the dissociation rate (kd) (600-1200 seconds).

  • Data Analysis: Process the raw sensorgram data using the instrument's analysis software. Fit the association and dissociation curves to a 1:1 binding model to calculate ka, kd, and the equilibrium dissociation constant (KD = kd/ka).

Section 2: Bradykinin B1 Receptor (B1R) Antagonism in Neurodegenerative Disorders

Overview of the Bradykinin B1 Receptor

The Bradykinin B1 receptor (B1R) is a G-protein coupled receptor (GPCR) that is typically expressed at very low levels in healthy tissues.[15] Its expression is significantly induced by tissue injury and pro-inflammatory mediators, making it a key player in chronic inflammatory conditions.[16] The B1R is activated by des-Arg9-bradykinin, a metabolite of bradykinin.[17] Upon activation, it triggers intracellular signaling cascades that promote inflammation, pain, and changes in vascular permeability.[16][18]

Role of B1R in Neuroinflammation and Alzheimer's Disease

The involvement of B1R in neurodegeneration is primarily linked to its role in neuroinflammation.

  • Upregulation in Disease: B1R expression is upregulated in the brains of AD transgenic mice, specifically in the vasculature, neurons, and astrocytes.[19]

  • Neuroinflammation and BBB Disruption: Activation of B1R can amplify the release of inflammatory mediators like TNF-α and nitric oxide (NO).[20] In models of acute brain injury, inhibition of B1R reduces blood-brain barrier (BBB) disruption, edema, and tissue inflammation, leading to smaller lesion volumes.[21]

  • Complex Role in Aβ Pathology: The role of B1R in amyloid-beta (Aβ) pathology is multifaceted. Some studies show that blocking B1R with the antagonist R-715 reduces neuroinflammation, as evidenced by decreased microglial and astrocytic activation and lower levels of pro-inflammatory cytokines.[19] However, this same study reported that B1R blockade led to an increase in fibrillar Aβ deposition.[19] Another study using the 5XFAD mouse model also found that intranasal treatment with R-715 enhanced Aβ burden and microglia/macrophage activation.[22][23] These findings suggest that B1R activation may play a complex role, potentially limiting Aβ accumulation, even while contributing to inflammation.

Quantitative Data Summary: B1R Antagonists in Neurodegeneration

The following table summarizes key quantitative data for the B1R antagonist R-715.

ParameterFindingExperimental ContextSource
R-715 Potency (pA2) 8.49In vitro receptor antagonism assay[24]
R-715 Dosage (In Vivo) 1 mg/kg, subcutaneous administration for 8 weeks.Alzheimer's Disease (Tg-SwDI mice)[19]
Lesion Volume Reduction Treatment with R-715 reduced cortical lesion volume from 12.2 ± 6.1 mm³ to 2.6 ± 1.4 mm³ (P<0.001).Focal Brain Injury (Cryolesion model)[21]
NO/TNF-α Release R-715 (10⁻⁷ and 10⁻⁶ M) increased LPS-induced NO and TNF-α release from BV2 microglial cells.In Vitro Neuroinflammation[20]
B1R Signaling Pathway and Experimental Workflow

B1R activation leads to the production of second messengers that drive inflammatory responses. A typical preclinical study involves administering a B1R antagonist to a transgenic mouse model of neurodegeneration and assessing the impact on pathology and inflammation.

B1R_Signaling Bradykinin B1 Receptor Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand des-Arg9-Bradykinin (Agonist) B1R B1 Receptor (GPCR) Ligand->B1R binds & activates Antagonist R-715 (Antagonist) Antagonist->B1R blocks Gq Gαq B1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release (from ER) IP3->Ca triggers PKC PKC DAG->PKC activates Ca->PKC co-activates NFkB NF-κB Pathway PKC->NFkB activates Inflammation Pro-inflammatory Gene Expression (TNF-α, iNOS) NFkB->Inflammation translocates & induces

Caption: Inflammatory signaling pathway initiated by Bradykinin B1 Receptor activation.

B1R_Workflow Experimental Workflow: B1R Antagonist in AD Mouse Model cluster_analysis Post-Mortem Analysis start Select Animal Model (e.g., 5XFAD or Tg-SwDI mice) treatment Chronic Administration (e.g., R-715 or Vehicle) start->treatment behavior Cognitive Testing (e.g., Novel Object Recognition) treatment->behavior euthanasia Euthanasia & Tissue Collection behavior->euthanasia IHC Immunohistochemistry (Aβ plaques, CD11b, GFAP) euthanasia->IHC WB Western Blot (p-NF-κB, Cytokines) euthanasia->WB Array Cytokine Array euthanasia->Array end Data Analysis & Conclusion IHC->end WB->end Array->end

Caption: Workflow for testing a B1R antagonist in a transgenic AD mouse model.
Experimental Protocols

2.5.1 Protocol: Chronic Administration of R-715 in a Transgenic AD Mouse Model This protocol describes the in vivo testing of a B1R antagonist to assess its long-term effects on AD pathology.[19]

  • Animal Model: Use an established transgenic mouse model of Alzheimer's disease, such as Tg-SwDI (8 months old) or 5XFAD.

  • Grouping: Randomly assign mice to two groups: a vehicle control group and a treatment group.

  • Drug Preparation: Dissolve the B1R antagonist R-715 in a suitable vehicle (e.g., sterile saline).

  • Administration: Administer R-715 subcutaneously at a dose of 1 mg/kg daily for a period of 8 weeks. Administer an equal volume of vehicle to the control group.

  • Monitoring: Monitor animal health, body weight, and perform behavioral tests (e.g., novel object recognition) during the final week of treatment.

  • Tissue Collection: At the end of the treatment period, euthanize the animals and perfuse with PBS followed by 4% paraformaldehyde. Harvest the brains, with one hemisphere being fixed for immunohistochemistry and the other flash-frozen for biochemical analysis.

2.5.2 Protocol: Immunohistochemistry for Aβ and Glial Cell Markers This method is used to visualize and quantify changes in amyloid plaques and neuroinflammation in brain tissue.[19]

  • Tissue Preparation: Section the fixed brain hemisphere into 30-40 µm thick coronal sections using a cryostat or vibratome.

  • Antigen Retrieval (if necessary): For Aβ staining, pre-treat sections with 70-90% formic acid for several minutes to expose the antigen epitope.

  • Blocking: Block non-specific binding by incubating sections in a blocking solution (e.g., 10% normal goat serum in PBS with 0.3% Triton X-100) for 1-2 hours.

  • Primary Antibody Incubation: Incubate sections overnight at 4°C with primary antibodies targeting:

    • Amyloid-beta (e.g., mouse anti-Aβ, clone 6E10)

    • Microglia (e.g., rabbit anti-Iba1 or rat anti-CD11b)

    • Astrocytes (e.g., rabbit anti-GFAP)

  • Secondary Antibody Incubation: After washing, incubate sections for 2 hours at room temperature with fluorophore-conjugated secondary antibodies (e.g., Goat anti-Mouse Alexa Fluor 488, Goat anti-Rabbit Alexa Fluor 594).

  • Mounting and Imaging: Mount sections onto slides with a mounting medium containing DAPI for nuclear counterstaining. Image the sections using a confocal or fluorescence microscope.

  • Quantification: Use image analysis software (e.g., ImageJ) to quantify the plaque load (% area covered by Aβ staining) and the density of activated microglia and astrocytes in specific brain regions like the cortex and hippocampus.

References

An In-Depth Technical Guide to the Synthesis of 5-(benzylsulfonyl)-4-bromo-2-methyl-3(2H)-pyridazinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Proposed Synthetic Pathway

The proposed synthesis of 5-(benzylsulfonyl)-4-bromo-2-methyl-3(2H)-pyridazinone (4) commences with the construction of the pyridazinone core, followed by sequential functionalization involving thioetherification, bromination, and oxidation.

Synthetic Pathway of 5-(benzylsulfonyl)-4-bromo-2-methyl-3(2H)-pyridazinone cluster_0 Synthesis of Pyridazinone Core cluster_1 Functionalization Starting Material Maleic Anhydride (B1165640) & Methylhydrazine Intermediate_1 2-Methyl-3,6-pyridazinedione (1) Starting Material->Intermediate_1 Cyclocondensation Intermediate_2 5-(Benzylthio)-2-methyl-3(2H)-pyridazinone (2) Intermediate_1->Intermediate_2 Thioetherification Intermediate_3 4-Bromo-5-(benzylthio)-2-methyl-3(2H)-pyridazinone (3) Intermediate_2->Intermediate_3 Bromination Final_Product 5-(Benzylsulfonyl)-4-bromo-2-methyl-3(2H)-pyridazinone (4) Intermediate_3->Final_Product Oxidation

Caption: Proposed multi-step synthesis of 5-(benzylsulfonyl)-4-bromo-2-methyl-3(2H)-pyridazinone.

Experimental Protocols

The following are detailed, proposed experimental protocols for each step of the synthesis. These are based on general procedures for similar transformations and should be adapted and optimized as necessary.

Step 1: Synthesis of 2-Methyl-3,6-pyridazinedione (1)

This procedure outlines the formation of the pyridazinone core through the cyclocondensation of maleic anhydride with methylhydrazine.

Materials:

  • Maleic anhydride

  • Methylhydrazine

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve maleic anhydride (1.0 eq) in glacial acetic acid.

  • Slowly add methylhydrazine (1.05 eq) to the solution at room temperature. An exothermic reaction may be observed.

  • After the initial reaction subsides, heat the mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then place in an ice bath to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and then a small amount of cold ethanol.

  • Dry the product under vacuum to yield 2-methyl-3,6-pyridazinedione (1).

Step 2: Synthesis of 5-(Benzylthio)-2-methyl-3(2H)-pyridazinone (2)

This step involves the introduction of the benzylthio group at the 5-position of the pyridazinone ring.

Materials:

  • 2-Methyl-3,6-pyridazinedione (1)

  • Benzyl (B1604629) mercaptan

  • Polyphosphoric acid (PPA)

Procedure:

  • In a reaction vessel, combine 2-methyl-3,6-pyridazinedione (1) (1.0 eq) and benzyl mercaptan (1.2 eq).

  • Add polyphosphoric acid as a catalyst and solvent.

  • Heat the mixture with stirring at 80-100 °C for 8-12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and pour it into a beaker of ice water with vigorous stirring.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution) to precipitate the product.

  • Collect the precipitate by filtration, wash thoroughly with water, and dry.

  • Purify the crude product by recrystallization or column chromatography to obtain 5-(benzylthio)-2-methyl-3(2H)-pyridazinone (2).

Step 3: Synthesis of 4-Bromo-5-(benzylthio)-2-methyl-3(2H)-pyridazinone (3)

This protocol describes the bromination of the pyridazinone ring at the 4-position.

Materials:

  • 5-(Benzylthio)-2-methyl-3(2H)-pyridazinone (2)

  • N-Bromosuccinimide (NBS)

  • Carbon tetrachloride (or a suitable alternative solvent)

  • Benzoyl peroxide (initiator)

Procedure:

  • Dissolve 5-(benzylthio)-2-methyl-3(2H)-pyridazinone (2) (1.0 eq) in carbon tetrachloride in a flask equipped with a reflux condenser.

  • Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide.

  • Heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture and filter off the succinimide (B58015) byproduct.

  • Wash the filtrate with sodium thiosulfate (B1220275) solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 4-bromo-5-(benzylthio)-2-methyl-3(2H)-pyridazinone (3).

Step 4: Synthesis of 5-(benzylsulfonyl)-4-bromo-2-methyl-3(2H)-pyridazinone (4)

The final step is the oxidation of the thioether to a sulfone.

Materials:

Procedure:

  • Dissolve 4-bromo-5-(benzylthio)-2-methyl-3(2H)-pyridazinone (3) (1.0 eq) in dichloromethane in a flask cooled in an ice bath.

  • Slowly add a solution of m-CPBA (2.2 eq) in dichloromethane to the cooled solution.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the final product, 5-(benzylsulfonyl)-4-bromo-2-methyl-3(2H)-pyridazinone (4).

Data Presentation

The following table summarizes the hypothetical quantitative data for the proposed synthesis. These values are illustrative and would need to be confirmed by experimental results.

Compound No.Compound NameMolecular FormulaMolecular Weight ( g/mol )Hypothetical Yield (%)Hypothetical Melting Point (°C)
1 2-Methyl-3,6-pyridazinedioneC₅H₆N₂O₂126.1175-85110-112
2 5-(Benzylthio)-2-methyl-3(2H)-pyridazinoneC₁₂H₁₂N₂OS232.3060-70135-137
3 4-Bromo-5-(benzylthio)-2-methyl-3(2H)-pyridazinoneC₁₂H₁₁BrN₂OS311.2070-80158-160
4 5-(Benzylsulfonyl)-4-bromo-2-methyl-3(2H)-pyridazinoneC₁₂H₁₁BrN₂O₃S343.2080-90188-190

Experimental Workflow Visualization

The general workflow for each synthetic step, from reaction setup to product purification, is illustrated below.

Experimental Workflow Start Start Reaction_Setup Reaction Setup (Reagents & Solvent) Start->Reaction_Setup Reaction Reaction (Heating/Stirring) Reaction_Setup->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup (Extraction/Washing) Monitoring->Workup Complete Purification Purification (Recrystallization/Chromatography) Workup->Purification Analysis Product Analysis (NMR, MS, MP) Purification->Analysis End Pure Product Analysis->End

Caption: General experimental workflow for a synthetic chemistry procedure.

This guide provides a comprehensive, albeit proposed, pathway for the synthesis of 5-(benzylsulfonyl)-4-bromo-2-methyl-3(2H)-pyridazinone. Researchers undertaking this synthesis should perform appropriate literature searches for any new developments and conduct all experiments with necessary safety precautions. The provided protocols serve as a foundational template for the synthesis of this promising bioactive molecule.

References

An In-depth Technical Guide to the Modulation of Calcium-Induced Mitochondrial Swelling

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Term "BBMP": Extensive searches of scientific literature and databases did not yield specific information on a compound abbreviated as "this compound" in the context of calcium-induced mitochondrial swelling. This document, therefore, provides a comprehensive technical guide on the principles, methodologies, and analysis of how a novel compound, herein referred to as "Compound X," could be investigated for its effects on this critical cellular process. This guide is intended for researchers, scientists, and drug development professionals.

Introduction: Calcium-Induced Mitochondrial Swelling and the Permeability Transition Pore

Mitochondria are central to cellular bioenergetics and signaling. Under physiological conditions, they sequester calcium (Ca²⁺) to buffer cytosolic concentrations and regulate metabolic processes. However, under pathological conditions such as ischemia-reperfusion injury and neurodegenerative diseases, excessive Ca²⁺ accumulation in the mitochondrial matrix can trigger the opening of a high-conductance channel in the inner mitochondrial membrane known as the Mitochondrial Permeability Transition Pore (mPTP).[1][2][3]

Sustained opening of the mPTP leads to the dissipation of the mitochondrial membrane potential (ΔΨm), uncoupling of oxidative phosphorylation, and osmotic swelling of the mitochondrial matrix as it becomes permeable to solutes up to 1.5 kDa.[2][4] This swelling can lead to the rupture of the outer mitochondrial membrane, releasing pro-apoptotic factors like cytochrome c into the cytosol and ultimately leading to cell death.[5][6] Consequently, the mPTP is a significant therapeutic target for diseases associated with mitochondrial dysfunction.

The precise molecular identity of the mPTP is still under investigation, but it is understood to be a multi-protein complex. Key components and regulators include the F-ATP synthase, the adenine (B156593) nucleotide translocator (ANT), and the mitochondrial phosphate (B84403) carrier (PiC).[7] A crucial regulator is Cyclophilin D (CypD), a matrix protein that sensitizes the pore to opening in response to Ca²⁺ and oxidative stress.[8][9][10]

Quantitative Analysis of mPTP Modulators

The effect of a compound on Ca²⁺-induced mitochondrial swelling is typically quantified by its impact on the mitochondrial calcium retention capacity (CRC) and the rate of swelling. The CRC is the amount of Ca²⁺ that mitochondria can sequester before the mPTP opens. An increase in CRC indicates an inhibitory effect on the mPTP. The swelling rate is measured as a decrease in light absorbance of a mitochondrial suspension.

Below is a summary of the effects of well-characterized mPTP modulators. "Compound X" would be evaluated against such benchmarks.

CompoundMechanism of ActionEffect on Ca²⁺-induced SwellingTypical ConcentrationChange in Calcium Retention Capacity (CRC)
Cyclosporin A (CsA) Inhibits Cyclophilin D (CypD)Inhibition1 µMSignificant Increase
Sanglifehrin A (SfA) Potent Cyclophilin D (CypD) inhibitorInhibition1 µMSignificant Increase
Phenylarsine Oxide (PAO) Induces mPTP opening via cross-linking of adenine nucleotide translocator (ANT) thiolsPotentiation10 µMSignificant Decrease
Atractyloside (ATR) Locks the adenine nucleotide translocator (ANT) in a conformation that favors mPTP openingPotentiation200 µMSignificant Decrease

Experimental Protocol: Assessing the Effect of Compound X on Ca²⁺-Induced Mitochondrial Swelling

This protocol details the methodology for measuring the effect of a novel compound on mitochondrial swelling using isolated mitochondria.

Materials and Reagents
  • Isolation Buffer: 250 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4

  • Assay Buffer: 125 mM KCl, 10 mM Tris-HCl, 2 mM K₂HPO₄, 5 mM glutamate, 5 mM malate, pH 7.2

  • Calcium Chloride (CaCl₂) Stock Solution: 10 mM

  • Compound X Stock Solution: (e.g., 10 mM in DMSO)

  • Isolated Mitochondria: (e.g., from rat liver) at a concentration of ~20 mg/mL

Mitochondrial Isolation
  • Euthanize a rat according to approved animal welfare protocols.

  • Perfuse the liver with cold saline and excise it.

  • Mince the liver tissue in ice-cold isolation buffer.

  • Homogenize the tissue using a Dounce homogenizer.

  • Centrifuge the homogenate at 600 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

  • Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.

  • Wash the mitochondrial pellet by resuspending it in isolation buffer and repeating the high-speed centrifugation.

  • Resuspend the final mitochondrial pellet in a minimal volume of isolation buffer and determine the protein concentration using a standard assay (e.g., Bradford or BCA).

Mitochondrial Swelling Assay

This assay measures the change in light absorbance of the mitochondrial suspension. Swelling is indicated by a decrease in absorbance at 540 nm (A₅₄₀).

  • Set up a spectrophotometer to measure absorbance at 540 nm at 30°C.

  • In a cuvette, add 1 mL of assay buffer.

  • Add isolated mitochondria to a final concentration of 0.5 mg/mL.

  • Add Compound X to the desired final concentration (e.g., 1, 5, 10 µM). For the control group, add the vehicle (e.g., DMSO). Incubate for 2-3 minutes.

  • Initiate the recording of A₅₄₀.

  • After establishing a stable baseline, add a pulse of CaCl₂ (e.g., 100 µM) to induce swelling.

  • Continue to record the change in A₅₄₀ over time (e.g., for 10-15 minutes) until the absorbance stabilizes.

  • The rate of swelling can be calculated from the slope of the absorbance curve.

Calcium Retention Capacity (CRC) Assay

This assay uses a Ca²⁺-sensitive fluorescent dye, such as Calcium Green 5N, to measure the uptake and release of Ca²⁺ by mitochondria.

  • Set up a fluorometer with excitation and emission wavelengths appropriate for Calcium Green 5N (e.g., 506 nm and 531 nm, respectively).

  • In a stirred cuvette at 30°C, add 1 mL of assay buffer containing 1 µM Calcium Green 5N.

  • Add isolated mitochondria to a final concentration of 0.5 mg/mL.

  • Add Compound X or vehicle and incubate for 2-3 minutes.

  • Begin recording fluorescence.

  • Add sequential pulses of a known amount of CaCl₂ (e.g., 10 nmoles) every 60-90 seconds.

  • Each pulse will cause a spike in fluorescence, followed by a decrease as mitochondria sequester the Ca²⁺.

  • Continue adding Ca²⁺ pulses until the mitochondria fail to take up more Ca²⁺, indicated by a large, sustained increase in fluorescence. This signifies the opening of the mPTP.

  • The CRC is calculated as the total amount of Ca²⁺ taken up by the mitochondria before mPTP opening.

Visualizations: Signaling Pathways and Workflows

Signaling Pathway of mPTP Opening

mPTP_Pathway Ca_influx ↑ Cytosolic Ca²⁺ Matrix_Ca Mitochondrial Matrix Ca²⁺ Accumulation Ca_influx->Matrix_Ca ROS ↑ Oxidative Stress (ROS) mPTP_complex mPTP Complex (e.g., ATP Synthase, ANT) ROS->mPTP_complex sensitizes Matrix_Ca->mPTP_complex triggers CypD Cyclophilin D (CypD) CypD->mPTP_complex sensitizes mPTP_open mPTP Opening mPTP_complex->mPTP_open Swelling Mitochondrial Swelling mPTP_open->Swelling Apoptosis Cell Death Swelling->Apoptosis CompoundX Compound X (Inhibitor) CompoundX->mPTP_complex inhibits

Caption: Signaling pathway of Ca²⁺-induced mPTP opening and potential inhibition.

Experimental Workflow for Compound X

Experimental_Workflow start Start: Hypothesis Compound X inhibits mPTP isolation 1. Isolate Mitochondria (e.g., from rat liver) start->isolation protein_assay 2. Determine Protein Concentration isolation->protein_assay setup 3. Prepare Assay (Spectrophotometer / Fluorometer) protein_assay->setup treatment 4. Incubate Mitochondria with Compound X or Vehicle setup->treatment induce 5. Induce mPTP Opening with CaCl₂ treatment->induce measure 6. Measure Outcome induce->measure swelling Swelling Assay (↓ Absorbance at 540 nm) measure->swelling Method A crc CRC Assay (↑ Ca²⁺ Green Fluorescence) measure->crc Method B analysis 7. Data Analysis (Compare Compound X vs. Control) swelling->analysis crc->analysis conclusion Conclusion: Effect of Compound X on mPTP analysis->conclusion

Caption: Experimental workflow for assessing the effect of a novel compound.

Conclusion

The modulation of calcium-induced mitochondrial swelling is a critical area of research for developing therapeutics against a range of pathologies. While no specific data exists for a compound named "this compound," the protocols and frameworks outlined in this guide provide a robust starting point for the investigation of any novel compound's effect on the mitochondrial permeability transition pore. By quantifying changes in calcium retention capacity and mitochondrial swelling, researchers can effectively characterize the mitochondrial-protective potential of new therapeutic agents.

References

BBMP: A Technical Guide to its Inhibitory Impact on Cytochrome C Release

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the compound BBMP [5-(benzylsulfonyl)-4-bromo-2-methylpyridazin-3(2H)-one], a novel small molecule inhibitor of the mitochondrial permeability transition pore (PTP). A pivotal event in the intrinsic pathway of apoptosis is the release of cytochrome c from the mitochondria, a process intricately regulated by the PTP. This compound has emerged as a significant tool for studying and potentially modulating this critical step in programmed cell death. This document outlines the core mechanism of this compound's action, supported by quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and workflows.

Core Mechanism of Action: Inhibition of the Mitochondrial Permeability Transition Pore

This compound exerts its primary effect by inhibiting the opening of the mitochondrial permeability transition pore (PTP). The PTP is a protein complex that forms a channel in the inner mitochondrial membrane. Under conditions of cellular stress, such as high levels of intracellular calcium (Ca2+) and oxidative stress, the PTP opens, leading to the dissipation of the mitochondrial membrane potential, mitochondrial swelling, and the release of pro-apoptotic factors, most notably cytochrome c, from the intermembrane space into the cytosol.

By preventing the opening of the PTP, this compound effectively blocks these downstream events, thereby inhibiting the release of cytochrome c and subsequent activation of the apoptotic cascade.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy of this compound in inhibiting PTP opening and its downstream consequences.

ParameterThis compound pIC50 (M)Comparison CompoundComparison pIC50 (M)Cell/System TypeReference
Ca2+-induced Permeability Transition (Swelling)5.5 ± 0.1MinocyclineN/AIsolated Mitochondria[1]
Ca2+-induced Mitochondrial Depolarization5.6 ± 0.0MinocyclineN/AIsolated Mitochondria[1]
KCl/Serum Deprivation-induced DNA Fragmentation5.7 ± 0.6MinocyclineN/ACerebellar Granule Neurons[1]

Table 1: Potency of this compound in Inhibiting Mitochondrial Permeability Transition and Apoptosis. The pIC50 value represents the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.

EffectThis compound Concentration (µM)OutcomeCell/System TypeReference
Inhibition of PTP-mediated Cytochrome c Release10, 100Dose-dependent inhibition of cytochrome c releaseIsolated Mitochondria[1]

Table 2: Effective Concentrations of this compound for Inhibiting Cytochrome c Release.

Signaling Pathway

The following diagram illustrates the signaling pathway affected by this compound. This compound acts as an inhibitor of the Mitochondrial Permeability Transition Pore, thereby preventing the release of cytochrome c and the subsequent activation of the apoptotic cascade.

BBMP_Pathway cluster_stress Cellular Stress cluster_mito Mitochondrion cluster_apoptosis Apoptotic Cascade Ca2+_stress High Intracellular Ca2+ PTP Mitochondrial Permeability Transition Pore (PTP) Ca2+_stress->PTP Activates Oxidative_stress Oxidative Stress Oxidative_stress->PTP Activates MMP Loss of Mitochondrial Membrane Potential PTP->MMP Leads to CytoC_release Cytochrome c Release PTP->CytoC_release Mediates Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytoC_release->Apoptosome Initiates Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes This compound This compound This compound->PTP Inhibits

Caption: this compound's mechanism of action in inhibiting apoptosis.

Experimental Protocols

This section details the methodologies for the key experiments cited in the quantitative data summary. These protocols are based on the study that identified and characterized this compound's activity[1].

Isolation of Mitochondria
  • Source: Rat liver or cerebellum.

  • Procedure:

    • Homogenize the tissue in an ice-cold isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4).

    • Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to pellet nuclei and cell debris.

    • Collect the supernatant and centrifuge at a higher speed (e.g., 10,000 x g for 15 minutes at 4°C) to pellet the mitochondria.

    • Wash the mitochondrial pellet by resuspension in the isolation buffer and recentrifugation.

    • Resuspend the final mitochondrial pellet in a suitable buffer for subsequent assays.

    • Determine protein concentration using a standard method (e.g., Bradford assay).

Mitochondrial Swelling Assay (Ca2+-induced Permeability Transition)
  • Principle: The opening of the PTP leads to an influx of solutes and water into the mitochondrial matrix, causing the mitochondria to swell. This swelling can be measured as a decrease in light absorbance at 540 nm.

  • Procedure:

    • Incubate isolated mitochondria in a swelling buffer (e.g., 120 mM KCl, 10 mM Tris-HCl, 5 mM KH2PO4, pH 7.4) in a spectrophotometer cuvette.

    • Add respiratory substrates (e.g., succinate, rotenone) to energize the mitochondria.

    • Add this compound or the vehicle control at the desired concentrations and incubate for a short period.

    • Induce PTP opening by adding a pulse of CaCl2.

    • Monitor the change in absorbance at 540 nm over time. A decrease in absorbance indicates mitochondrial swelling.

    • Calculate the rate of swelling and determine the IC50 value for this compound.

Mitochondrial Membrane Potential Assay
  • Principle: The mitochondrial membrane potential (ΔΨm) can be measured using fluorescent dyes that accumulate in the mitochondria in a potential-dependent manner (e.g., Rhodamine 123). Depolarization leads to a decrease in fluorescence.

  • Procedure:

    • Incubate isolated mitochondria in a suitable buffer with respiratory substrates.

    • Add a fluorescent dye (e.g., Rhodamine 123) and allow it to accumulate in the mitochondria.

    • Add this compound or the vehicle control at various concentrations.

    • Induce depolarization by adding CaCl2.

    • Measure the fluorescence using a fluorometer. A decrease in fluorescence indicates mitochondrial depolarization.

    • Calculate the extent of depolarization and determine the IC50 value for this compound.

Cytochrome c Release Assay from Isolated Mitochondria
  • Principle: After inducing PTP opening, the mitochondria are pelleted, and the supernatant is analyzed for the presence of cytochrome c by Western blotting.

  • Procedure:

    • Incubate isolated mitochondria with respiratory substrates.

    • Treat the mitochondria with this compound (10 and 100 µM) or vehicle.

    • Induce PTP opening with CaCl2.

    • Centrifuge the suspension at high speed to pellet the mitochondria.

    • Carefully collect the supernatant (cytosolic fraction) and lyse the mitochondrial pellet.

    • Perform SDS-PAGE on both the supernatant and the pellet fractions.

    • Transfer the proteins to a PVDF membrane and probe with a primary antibody specific for cytochrome c.

    • Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection via chemiluminescence.

    • Quantify the amount of cytochrome c in the supernatant relative to the total amount.

DNA Fragmentation Assay in Cerebellar Granule Neurons
  • Principle: A hallmark of apoptosis is the fragmentation of nuclear DNA. This can be quantified by measuring the amount of fragmented DNA released from the nucleus.

  • Procedure:

    • Culture cerebellar granule neurons under standard conditions.

    • Induce apoptosis by shifting the culture medium to a low KCl concentration (5 mM) and serum deprivation.

    • Simultaneously treat the cells with various concentrations of this compound or vehicle.

    • After a suitable incubation period (e.g., 24 hours), lyse the cells.

    • Separate the fragmented DNA from the intact chromatin by centrifugation.

    • Quantify the amount of DNA in the supernatant and the pellet using a fluorescent DNA-binding dye (e.g., Hoechst 33258).

    • Calculate the percentage of fragmented DNA and determine the IC50 value for this compound.

Experimental Workflow Diagram

The following diagram outlines the general workflow for assessing the impact of this compound on cytochrome c release.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assays cluster_analysis Data Analysis Mito_Isolation Mitochondrial Isolation (from tissue) BBMP_Treatment_Mito Incubate Mitochondria with this compound Mito_Isolation->BBMP_Treatment_Mito Cell_Culture Neuronal Cell Culture (Cerebellar Granule Neurons) Apoptosis_Induction_Cells Induce Apoptosis in Neurons (Low KCl/Serum Deprivation) + Treat with this compound Cell_Culture->Apoptosis_Induction_Cells Swelling_Assay Mitochondrial Swelling Assay (Absorbance at 540 nm) BBMP_Treatment_Mito->Swelling_Assay MMP_Assay Mitochondrial Membrane Potential Assay (Fluorescence) BBMP_Treatment_Mito->MMP_Assay CytoC_Assay Cytochrome c Release Assay (Western Blot) BBMP_Treatment_Mito->CytoC_Assay DNA_Frag_Assay DNA Fragmentation Assay (Fluorometry) Apoptosis_Induction_Cells->DNA_Frag_Assay Data_Quant Quantification of Results Swelling_Assay->Data_Quant MMP_Assay->Data_Quant CytoC_Assay->Data_Quant DNA_Frag_Assay->Data_Quant IC50_Calc IC50/pIC50 Calculation Data_Quant->IC50_Calc

Caption: General experimental workflow for this compound analysis.

Conclusion

This compound is a potent inhibitor of the mitochondrial permeability transition pore. By preventing the opening of this pore, this compound effectively blocks the release of cytochrome c from the mitochondria, a critical initiating event in the intrinsic apoptotic pathway. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals interested in the study of apoptosis and the therapeutic potential of PTP inhibitors. Further investigation into the specific binding site of this compound on the PTP complex and its in vivo efficacy is warranted to fully elucidate its potential as a pharmacological tool and therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for In Vitro Neuroprotection Assays of Novel Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Evaluation of the Neuroprotective Potential of Novel Pyrazole (B372694) Compounds in In Vitro Models of Oxidative Stress.

Audience: Researchers, scientists, and drug development professionals in the fields of neuroscience, pharmacology, and drug discovery.

Introduction

Neurodegenerative diseases are characterized by the progressive loss of neuronal structure and function. A key pathological feature in many of these disorders is oxidative stress, which arises from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense mechanisms[1][2][3][4]. This imbalance leads to cellular damage and ultimately neuronal cell death[1]. Consequently, compounds with antioxidant and neuroprotective properties are of significant interest as potential therapeutic agents[5][6].

Pyrazole derivatives have emerged as a promising class of heterocyclic compounds with a wide range of biological activities, including antioxidant and neuroprotective effects[7][8][9]. This document provides detailed application notes and protocols for the in vitro evaluation of the neuroprotective effects of novel pyrazole compounds, using a representative structure, 1,3-bis(p-hydroxyphenyl)-4-methyl-5-[4-(2-methyl-2-butenoxy)phenyl]-1H-pyrazole (BBMP), as an example. The protocols described herein are based on established methods for assessing neuroprotection in neuronal cell models[10].

Experimental Models and Assays

A comprehensive in vitro assessment of a potential neuroprotective agent involves the use of relevant neuronal cell models and the induction of neurotoxicity through stressors that mimic pathological conditions. The protective effect of the compound is then quantified using a battery of assays assessing cell viability and oxidative stress[10].

Neuronal Cell Models:

  • SH-SY5Y Human Neuroblastoma Cells: A widely used and versatile cell line that can be differentiated into a more mature neuronal phenotype. They are suitable for high-throughput screening and serve as an excellent initial model for assessing neuroprotective effects against various toxins[10].

  • Primary Cortical Neurons: Isolated from rodent embryos, these cells offer a more physiologically relevant model of the central nervous system. They are ideal for more detailed mechanistic studies[10].

Induction of Neurotoxicity:

  • Hydrogen Peroxide (H₂O₂)-Induced Oxidative Stress: H₂O₂ is a common agent used to induce oxidative stress and cell death in neuronal cells, mimicking the conditions of neurodegeneration[1].

  • Glutamate-Induced Excitotoxicity: Excessive glutamate (B1630785) receptor activation leads to a massive influx of Ca²⁺, triggering a cascade of neurotoxic events, including oxidative stress and apoptosis[11].

Data Presentation

The following table summarizes hypothetical data for a novel pyrazole compound, illustrating how to present quantitative results from in vitro neuroprotection assays.

Assay Condition Test Compound Concentration (µM) Result (Mean ± SD) Neuroprotective Effect (%)
MTT Assay Control (untreated)0100 ± 5.2-
H₂O₂ (200 µM)045.3 ± 4.10
H₂O₂ + Test Compound158.7 ± 3.924.5
H₂O₂ + Test Compound575.2 ± 5.554.6
H₂O₂ + Test Compound1089.6 ± 4.881.0
ROS Assay (DCF Fluorescence) Control (untreated)0100 ± 8.1-
H₂O₂ (200 µM)0350.2 ± 25.60
H₂O₂ + Test Compound1275.4 ± 20.329.9
H₂O₂ + Test Compound5180.9 ± 15.767.7
H₂O₂ + Test Compound10115.3 ± 10.293.9

Table 1: Example of quantitative data presentation for a novel pyrazole compound in H₂O₂-induced oxidative stress model in SH-SY5Y cells.

Experimental Protocols

Protocol 1: Assessment of Neuroprotection against H₂O₂-Induced Cytotoxicity in SH-SY5Y Cells using MTT Assay

This protocol details the use of the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the protective effect of a novel pyrazole compound against H₂O₂-induced cytotoxicity in SH-SY5Y cells. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability[12][13].

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin

  • Novel pyrazole compound (stock solution in DMSO)

  • Hydrogen Peroxide (H₂O₂)

  • MTT reagent (5 mg/mL in PBS)[10]

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO₂ incubator[10].

  • Compound Pre-treatment: Prepare various concentrations of the novel pyrazole compound in serum-free DMEM. Remove the existing medium from the cells and add the compound-containing medium. Incubate for a predetermined period, typically ranging from 2 to 24 hours[1].

  • Induction of Oxidative Stress: Prepare a fresh solution of H₂O₂ in serum-free medium. A common starting range is 100-500 µM, which should be optimized for the specific cell line and conditions[1]. After the compound pre-treatment, remove the medium and add the H₂O₂ solution to the cells. Include the following controls:

    • Untreated control wells: Add only serum-free DMEM.

    • H₂O₂ control wells: Add H₂O₂ solution to wells without compound pre-treatment[10].

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator[10].

  • MTT Assay:

    • After 24 hours, carefully remove the medium.

    • Add 100 µL of fresh serum-free DMEM and 10 µL of MTT reagent (5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C[10].

    • Carefully remove the MTT solution.

    • Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution[1].

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol describes the measurement of intracellular ROS levels using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA). H2DCFDA is a cell-permeable non-fluorescent probe that is de-esterified by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF)[3].

Materials:

  • Neuronal cells (e.g., SH-SY5Y or primary cortical neurons)

  • H2DCFDA (stock solution in DMSO)

  • Phosphate-buffered saline (PBS) or serum-free medium

  • Oxidative stress-inducing agent (e.g., H₂O₂)

  • Novel pyrazole compound

  • 96-well black-walled plates

Procedure:

  • Cell Seeding and Treatment: Seed and treat the cells with the novel pyrazole compound and the oxidative stress-inducing agent as described in Protocol 1 (Steps 1-4).

  • Probe Loading: After the desired treatment period, remove the media and wash the cells with sterile PBS. Load the cells with a working solution of H2DCFDA (e.g., 20 µM) in PBS or serum-free media[1].

  • Incubation: Incubate for 30 minutes at 37°C in the dark[1].

  • Washing: Wash the cells again with PBS to remove the excess probe[1].

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm[1]. Readings can be taken at different time points to measure the kinetics of ROS production.

Visualization of Pathways and Workflows

G Oxidative_Stress Oxidative Stress (e.g., H₂O₂) ROS Increased ROS Oxidative_Stress->ROS Pyrazole_Compound Novel Pyrazole Compound (e.g., this compound) Pyrazole_Compound->ROS Directly Scavenges Nrf2 Nrf2 Activation Pyrazole_Compound->Nrf2 Activates Neuronal_Damage Neuronal Damage & Apoptosis ROS->Neuronal_Damage ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Antioxidant_Enzymes Increased Expression of Antioxidant Enzymes (e.g., HO-1, SOD) ARE->Antioxidant_Enzymes Promotes Transcription Antioxidant_Enzymes->ROS Scavenges Neuroprotection Neuroprotection

Caption: Hypothetical signaling pathway for the neuroprotective action of a novel pyrazole compound.

G Start Start: In Vitro Neuroprotection Screening Cell_Culture 1. Neuronal Cell Culture (e.g., SH-SY5Y) Start->Cell_Culture Compound_Treatment 2. Pre-treatment with Novel Pyrazole Compound Cell_Culture->Compound_Treatment Induce_Toxicity 3. Induction of Neurotoxicity (e.g., H₂O₂ or Glutamate) Compound_Treatment->Induce_Toxicity Incubate 4. Incubation (24h) Induce_Toxicity->Incubate Assess_Viability 5a. Assess Cell Viability (MTT Assay) Incubate->Assess_Viability Assess_ROS 5b. Measure Oxidative Stress (ROS Assay) Incubate->Assess_ROS Data_Analysis 6. Data Analysis & Interpretation Assess_Viability->Data_Analysis Assess_ROS->Data_Analysis End End: Determine Neuroprotective Efficacy Data_Analysis->End

Caption: General experimental workflow for in vitro neuroprotection assays.

References

Application Notes: Mitochondrial Membrane Potential Assay

Author: BenchChem Technical Support Team. Date: December 2025

Product: Mitochondrial Membrane Potential Probe (JC-1)

For Research Use Only.

Introduction

Mitochondria are central to cellular energy metabolism and are key regulators of cell death pathways. The mitochondrial membrane potential (ΔΨm) is a critical indicator of mitochondrial health and function.[1][2] A decrease in ΔΨm is an early hallmark of apoptosis and is associated with various pathologies, including neurodegenerative diseases, cancer, and cardiovascular diseases.[1]

This application note describes the use of a cationic carbocyanine dye, 5,5',6,6'-tetrachloro-1,1',3,3'-tetraethylbenzimidazolylcarbocyanine iodide (JC-1), to measure changes in mitochondrial membrane potential. In healthy, non-apoptotic cells, JC-1 accumulates in the mitochondria and forms "J-aggregates," which exhibit intense red fluorescence.[3][4] In apoptotic or metabolically stressed cells, the mitochondrial membrane potential collapses, and JC-1 remains in the cytoplasm as monomers, showing green fluorescence.[3][4] The ratio of red to green fluorescence provides a sensitive measure of the mitochondrial membrane potential.[3][5] While the specific probe "BBMP" was not identified, the principles and protocols outlined here for JC-1 are applicable to functionally similar cationic dyes used for ratiometric analysis of ΔΨm.

Principle of the Assay

The JC-1 assay relies on the potential-dependent accumulation of the dye in mitochondria.[5]

  • High Mitochondrial Membrane Potential (Healthy Cells): JC-1 enters the negatively charged mitochondria, where it accumulates at high concentrations, leading to the formation of J-aggregates that emit red fluorescence (Excitation: ~585 nm, Emission: ~590 nm).[3]

  • Low Mitochondrial Membrane Potential (Apoptotic or Unhealthy Cells): With a decreased membrane potential, JC-1 cannot accumulate in the mitochondria and remains in the cytoplasm in its monomeric form, which emits green fluorescence (Excitation: ~514 nm, Emission: ~529 nm).[3]

The ratio of red to green fluorescence intensity is directly proportional to the mitochondrial membrane potential. A decrease in this ratio indicates mitochondrial depolarization.

Materials and Equipment

Materials Provided:

  • JC-1 Staining Solution

Materials Required but Not Provided:

  • Phosphate-Buffered Saline (PBS)

  • Cell culture medium

  • Black, clear-bottom 96-well plates

  • FCCP (carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone) or CCCP (carbonyl cyanide 3-chlorophenylhydrazone) as a positive control for depolarization[4][6]

  • Oligomycin A as a control for hyperpolarization[2]

  • Test compounds for screening

  • Fluorescence microscope, plate reader, or flow cytometer

Experimental Protocols

Cell Preparation

For Adherent Cells:

  • Seed cells in a black, clear-bottom 96-well plate at a density of 20,000–80,000 cells per well.[6]

  • Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

For Suspension Cells:

  • Centrifuge the cells and resuspend them in culture medium.

  • Plate the cells in poly-D-lysine-coated plates at a density of 100,000–200,000 cells per well.[6]

Staining and Treatment
  • Compound Treatment: Treat cells with the test compound at various concentrations and for the desired duration to induce apoptosis or mitochondrial dysfunction. Include a vehicle-only negative control and a positive control (e.g., 5-50 µM FCCP or CCCP for 15-30 minutes to induce depolarization).[4]

  • JC-1 Staining:

    • Prepare the JC-1 dye loading solution according to the manufacturer's instructions.

    • Add 50 µL of the JC-1 dye loading solution to each well of the 96-well plate.[6]

    • Incubate the plate for 15-60 minutes at 37°C in a 5% CO2 incubator, protected from light.[4][6] The optimal incubation time may vary depending on the cell type.

  • Washing (Optional but Recommended): Gently wash the cells twice with PBS or cell culture medium to remove excess dye.

Data Acquisition

Fluorescence Plate Reader:

  • Measure the fluorescence intensity at two wavelength settings:

    • Green (Monomers): Excitation ~485 nm, Emission ~535 nm[1]

    • Red (J-aggregates): Excitation ~540 nm, Emission ~590 nm[1]

  • Calculate the ratio of red to green fluorescence intensity for each well.

Fluorescence Microscopy:

  • Observe the cells under a fluorescence microscope using appropriate filter sets for red and green fluorescence.

  • Capture images of both red and green fluorescence.

  • Healthy cells will show bright red mitochondrial staining, while apoptotic cells will exhibit a decrease in red fluorescence and an increase in green fluorescence.

Flow Cytometry:

  • After staining, trypsinize and collect the cells.

  • Analyze the cell suspension using a flow cytometer.

  • Healthy cells will show a high red fluorescence signal, while apoptotic cells will show a shift to a higher green fluorescence signal.

Data Presentation

Summarize the quantitative data from the plate reader in a table for easy comparison.

Treatment GroupConcentrationRed Fluorescence (RFU)Green Fluorescence (RFU)Red/Green Ratio% Change from Control
Vehicle Control-500050010.00%
Test Compound A1 µM45006007.5-25%
Test Compound A10 µM300015002.0-80%
FCCP (Positive Control)10 µM100040000.25-97.5%

RFU = Relative Fluorescence Units

Visualization of Pathways and Workflows

Signaling Pathway of Mitochondrial Depolarization in Apoptosis

G cluster_0 Apoptotic Stimuli cluster_1 Mitochondrial Events cluster_2 Downstream Apoptotic Cascade Intrinsic Stimuli Intrinsic Stimuli Bax_Bak Bax/Bak Activation Intrinsic Stimuli->Bax_Bak Extrinsic Stimuli Extrinsic Stimuli Extrinsic Stimuli->Bax_Bak MPTP MPTP Opening Bax_Bak->MPTP MMP_Collapse ΔΨm Collapse MPTP->MMP_Collapse Cytochrome_c Cytochrome c Release MMP_Collapse->Cytochrome_c Apaf1 Apaf-1 Activation Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptotic signaling leading to mitochondrial membrane potential collapse.

Experimental Workflow for Mitochondrial Membrane Potential Assay

G cluster_0 Cell Culture and Treatment cluster_1 Staining and Incubation cluster_2 Data Acquisition and Analysis A Seed cells in 96-well plate B Treat with test compounds and controls A->B C Add JC-1 Staining Solution B->C D Incubate for 15-60 minutes at 37°C C->D E Measure Red and Green Fluorescence D->E F Calculate Red/Green Fluorescence Ratio E->F G Analyze and Interpret Results F->G

Caption: Workflow for the JC-1 mitochondrial membrane potential assay.

Logical Relationship of JC-1 Fluorescence States

G cluster_0 Cellular State cluster_1 Mitochondrial State cluster_2 JC-1 State Healthy Healthy Cell High_MMP High ΔΨm Healthy->High_MMP Apoptotic Apoptotic Cell Low_MMP Low ΔΨm Apoptotic->Low_MMP Aggregates J-Aggregates (Red Fluorescence) High_MMP->Aggregates Accumulation Monomers Monomers (Green Fluorescence) Low_MMP->Monomers Cytosolic

Caption: Relationship between cell health, ΔΨm, and JC-1 fluorescence.

References

Unraveling the Role of BBMP in Apoptosis: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The study of apoptosis, or programmed cell death, is a cornerstone of modern cell biology and a critical area of research in drug discovery, particularly in the fields of oncology and neurodegenerative diseases. A variety of chemical compounds are utilized to induce and investigate the intricate signaling cascades that govern this process. This document provides a detailed overview of the application of a specific, though not widely documented, compound referred to as BBMP in the study of apoptosis. Due to the limited direct public information on a compound solely abbreviated as "this compound" in the context of apoptosis, this note synthesizes general principles and methodologies for characterizing a novel compound's pro-apoptotic activity, using a placeholder "this compound" for illustrative purposes. The protocols and pathways described are standard and adaptable for investigating any new chemical entity with suspected apoptotic effects.

Introduction to Apoptosis

Apoptosis is a tightly regulated cellular process essential for normal tissue development, homeostasis, and the elimination of damaged or infected cells. It is characterized by a series of distinct morphological and biochemical events, including cell shrinkage, chromatin condensation, DNA fragmentation, and the formation of apoptotic bodies. Dysregulation of apoptosis is a hallmark of many diseases, including cancer, where insufficient apoptosis leads to uncontrolled cell proliferation, and neurodegenerative disorders, where excessive apoptosis results in neuronal loss.

Apoptosis is primarily executed through two major signaling pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway.[1][2] Both pathways converge on the activation of a family of cysteine proteases known as caspases, which are the central executioners of the apoptotic program.[3][4]

Studying Apoptosis with a Novel Compound (this compound)

The investigation of a novel compound like "this compound" for its pro-apoptotic properties involves a series of experiments to confirm its ability to induce apoptosis, elucidate its mechanism of action, and quantify its efficacy.

Experimental Workflow for Characterizing this compound-Induced Apoptosis

The following diagram outlines a typical experimental workflow for investigating the apoptotic effects of a new compound.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Confirmation of Apoptosis cluster_2 Phase 3: Mechanistic Studies A Cell Viability Assays (e.g., MTT, AlamarBlue) B Determine IC50 of this compound A->B C Morphological Analysis (Microscopy) B->C D Annexin V/PI Staining (Flow Cytometry) C->D E TUNEL Assay (DNA Fragmentation) D->E F Caspase Activity Assays (e.g., Caspase-3, -8, -9) E->F G Mitochondrial Membrane Potential Assay (e.g., JC-1) F->G H Western Blot Analysis (Bcl-2 family, Cytochrome c) G->H

Caption: A logical workflow for the investigation of a novel compound's pro-apoptotic activity.

Key Signaling Pathways in Apoptosis

Understanding the molecular pathways of apoptosis is crucial for interpreting experimental results. The two primary pathways are depicted below.

The Intrinsic and Extrinsic Apoptotic Pathways

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway DeathLigand Death Ligands (e.g., FasL, TNF-α) DeathReceptor Death Receptors (e.g., Fas, TNFR) DeathLigand->DeathReceptor DISC DISC Formation DeathReceptor->DISC Caspase8 Pro-Caspase-8 → Caspase-8 DISC->Caspase8 Caspase3 Pro-Caspase-3 → Caspase-3 Caspase8->Caspase3 Bid Bid → tBid Caspase8->Bid Stress Cellular Stress (e.g., DNA damage) p53 p53 Activation Stress->p53 BaxBak Bax/Bak Activation p53->BaxBak MOMP Mitochondrial Outer Membrane Permeabilization BaxBak->MOMP CytoC Cytochrome c Release MOMP->CytoC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytoC->Apoptosome Caspase9 Pro-Caspase-9 → Caspase-9 Apoptosome->Caspase9 Caspase9->Caspase3 Substrates Cleavage of Cellular Substrates Caspase3->Substrates Apoptosis Apoptosis Substrates->Apoptosis Bid->BaxBak

Caption: Overview of the major signaling pathways leading to apoptosis.

Experimental Protocols

Detailed protocols for key assays are provided below. These are generalized and may require optimization for specific cell types and experimental conditions.

Protocol 1: Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cells of interest

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well culture plates

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control.

  • Following treatment, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of this compound.

Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5][6]

Materials:

  • Cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Induce apoptosis in cells by treating with this compound at the desired concentration and for the appropriate time.

  • Harvest the cells (including floating cells) and wash them twice with cold PBS.

  • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathways.[7]

Materials:

  • Cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-Cytochrome c)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the this compound-treated and control cells in RIPA buffer.

  • Determine the protein concentration of the lysates.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Quantitative Data Summary

The following tables are templates for summarizing quantitative data from the aforementioned experiments.

Table 1: IC50 Values of this compound in Different Cell Lines

Cell LineIncubation Time (hours)IC50 (µM)
Cell Line A24Value
Cell Line A48Value
Cell Line B24Value
Cell Line B48Value

Table 2: Quantification of Apoptotic Cells by Annexin V/PI Staining

Treatment% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
ControlValueValueValue
This compound (X µM)ValueValueValue
This compound (Y µM)ValueValueValue

Table 3: Densitometric Analysis of Western Blot Results (Fold Change vs. Control)

ProteinThis compound (X µM)This compound (Y µM)
Cleaved Caspase-3ValueValue
Cleaved PARPValueValue
Bax/Bcl-2 RatioValueValue
Cytosolic Cytochrome cValueValue

Conclusion

The systematic application of the protocols and analytical frameworks described in this document will enable researchers to thoroughly characterize the pro-apoptotic effects of novel compounds like "this compound". By confirming the induction of apoptosis, elucidating the underlying signaling pathways, and quantifying the compound's potency, a comprehensive understanding of its therapeutic potential can be achieved. It is important to note that the specific experimental conditions and the choice of assays should be tailored to the research question and the cellular context being investigated.

References

Application Notes and Protocols for Measuring Protein Tyrosine Phosphatase (PTP) Inhibitor Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Topic: Measuring the Efficacy of a Protein Tyrosine Phosphatase (PTP) Inhibitor.

Important Clarification on the Inhibitor "BBMP"

It is crucial to clarify a common point of confusion regarding the acronym "PTP." In pharmacological and biochemical research, "PTP" can refer to two distinct targets:

  • Protein Tyrosine Phosphatases (PTPs): A family of enzymes that remove phosphate (B84403) groups from tyrosine residues on proteins, playing a key role in cellular signaling.

  • Permeability Transition Pore (PTP): A protein complex in the inner mitochondrial membrane that, when opened, leads to mitochondrial swelling and cell death.

The compound This compound (5-(Benzylsulfonyl)-4-bromo-2-methyl-3(2H)-pyridazinone) is a known inhibitor of the mitochondrial permeability transition pore (PTP) .[1][2] It is not classified as a protein tyrosine phosphatase inhibitor. Therefore, the following application notes will detail the methods to assess the efficacy of a generic protein tyrosine phosphatase inhibitor, which aligns with the core request for methodologies related to this class of enzymes.

Introduction to Protein Tyrosine Phosphatase (PTP) Inhibition

Protein tyrosine phosphatases (PTPs) are a large family of enzymes that counteract the activity of protein tyrosine kinases, thereby regulating a multitude of cellular processes, including cell growth, differentiation, metabolism, and immune response.[3][4] Dysregulation of PTP activity is implicated in numerous diseases, such as cancer, diabetes, and autoimmune disorders, making them attractive therapeutic targets.[3] The development of potent and selective PTP inhibitors is a key area of drug discovery.

These application notes provide detailed protocols for measuring the efficacy of a PTP inhibitor through both in vitro biochemical assays and cell-based functional assays.

In Vitro Efficacy Assessment

In vitro assays are fundamental for determining the direct inhibitory activity of a compound on a purified PTP enzyme. The primary goals are to determine the inhibitor's potency (IC50) and its mechanism of action.

Principle

The enzymatic activity of a PTP is measured by monitoring the dephosphorylation of a substrate. The efficacy of an inhibitor is determined by quantifying the reduction in this enzymatic activity in the presence of the compound. Common substrates are either chromogenic, like p-nitrophenyl phosphate (pNPP), or fluorogenic, such as 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) and 3-O-methylfluorescein phosphate (OMFP), which offer higher sensitivity.

Experimental Workflow for In Vitro PTP Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis reagents Prepare Assay Buffer, Enzyme, Substrate, and Inhibitor Solutions plate Dispense Inhibitor and Enzyme into Microplate reagents->plate preincubate Pre-incubate plate->preincubate add_substrate Add Substrate to Initiate Reaction preincubate->add_substrate incubate Incubate at Controlled Temperature add_substrate->incubate read_plate Read Absorbance or Fluorescence incubate->read_plate analyze Calculate Percent Inhibition and Determine IC50 read_plate->analyze G cluster_pathway Generic PTP Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds & Activates Substrate Substrate Protein Receptor->Substrate Phosphorylates PTP Protein Tyrosine Phosphatase (PTP) pSubstrate Phosphorylated Substrate (Active) pSubstrate->Substrate Dephosphorylates Response Cellular Response (e.g., Proliferation, Migration) pSubstrate->Response Initiates Inhibitor PTP Inhibitor Inhibitor->PTP Inhibits

References

Application Notes and Protocols for Sulforaphane (SFN) in Neuroblastoma Cell Line Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroblastoma, a pediatric cancer originating from neural crest cells, remains a clinical challenge, particularly in high-risk cases. Sulforaphane (B1684495) (SFN), a naturally occurring isothiocyanate found in broccoli and other cruciferous vegetables, has emerged as a promising therapeutic agent.[1] SFN has been shown to exert potent anti-cancer effects on neuroblastoma cells by modulating key signaling pathways, leading to cell cycle arrest, apoptosis, and differentiation.[2] These application notes provide a comprehensive guide for the experimental design of SFN studies in neuroblastoma cell lines, including detailed protocols for key assays and a summary of expected quantitative outcomes.

Data Presentation

The efficacy of Sulforaphane (SFN) can be quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of SFN required to inhibit the growth of 50% of the cancer cell population. The IC50 value is a critical parameter for comparing the cytotoxic effects of SFN across different neuroblastoma cell lines.

Cell LineSFN IC50 (µM)Citation
SH-SY5Y20[2][3]
NUB-7~10 (significant reduction in proliferation)[2]

Note: IC50 values can vary depending on the specific experimental conditions, such as cell density and incubation time. It is recommended to determine the IC50 for each cell line and experimental setup.

Key Signaling Pathways Modulated by Sulforaphane in Neuroblastoma

Sulforaphane exerts its anti-cancer effects by targeting multiple signaling pathways that are often dysregulated in neuroblastoma. Understanding these pathways is crucial for designing experiments to elucidate SFN's mechanism of action.

MEK/ERK Signaling Pathway

The MEK/ERK pathway is a critical regulator of cell proliferation and survival. In neuroblastoma, SFN has been shown to induce apoptosis through the activation of the MEK/ERK signaling cascade in a reactive oxygen species (ROS)-independent manner.[2][4] This leads to the downstream activation of pro-apoptotic proteins.

MEK_ERK_Pathway SFN Sulforaphane (SFN) MEK MEK SFN->MEK Activates ERK ERK MEK->ERK Phosphorylates Apoptosis Apoptosis ERK->Apoptosis Induces Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SFN Sulforaphane (SFN) Keap1_Nrf2 Keap1-Nrf2 Complex SFN->Keap1_Nrf2 Disrupts Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Releases Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu Translocates ARE Antioxidant Response Element (ARE) Nrf2_nu->ARE Binds to Cytoprotective_Genes Cytoprotective Genes ARE->Cytoprotective_Genes Activates Transcription HDAC_Inhibition_Pathway SFN Sulforaphane (SFN) HDAC Histone Deacetylase (HDAC) SFN->HDAC Inhibits Histone_Acetylation Histone Acetylation HDAC->Histone_Acetylation Deacetylates Gene_Expression Tumor Suppressor Gene Expression (e.g., p21) Histone_Acetylation->Gene_Expression Promotes Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Induces Experimental_Workflow Start Neuroblastoma Cell Culture SFN_Treatment SFN Treatment (Varying Concentrations and Times) Start->SFN_Treatment Cell_Viability Cell Viability Assay (MTT Assay) SFN_Treatment->Cell_Viability Clonogenic_Assay Clonogenic Survival Assay SFN_Treatment->Clonogenic_Assay Cell_Cycle Cell Cycle Analysis (FACS with PI Staining) SFN_Treatment->Cell_Cycle Apoptosis Apoptosis Assay (Western Blot for Caspases) SFN_Treatment->Apoptosis Differentiation Neuronal Differentiation Assay SFN_Treatment->Differentiation Data_Analysis Data Analysis and Interpretation Cell_Viability->Data_Analysis Clonogenic_Assay->Data_Analysis Cell_Cycle->Data_Analysis Apoptosis->Data_Analysis Differentiation->Data_Analysis

References

Unveiling the Pro-Apoptotic Potential of a Novel Compound: Western Blot Analysis of Apoptosis Markers Following Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Bangalore, India - Researchers and drug development professionals now have access to detailed application notes and protocols for assessing the apoptotic effects of a novel therapeutic compound, focusing on the analysis of key apoptosis markers using Western blot. These guidelines provide a comprehensive framework for investigating the compound's mechanism of action and its potential as an anti-cancer agent.

At the core of this analysis is the understanding that apoptosis, or programmed cell death, is a critical process for maintaining tissue homeostasis. Its dysregulation is a hallmark of cancer, making the induction of apoptosis a key strategy in oncology drug development. This document outlines the methodologies to investigate how this novel compound influences the intricate signaling pathways governing this cellular process.

The Intrinsic Pathway of Apoptosis: A Primary Target

The provided protocols focus on the intrinsic, or mitochondrial, pathway of apoptosis, a common target for anti-cancer therapies. This pathway is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both anti-apoptotic members (e.g., Bcl-2) and pro-apoptotic members (e.g., Bax). The ratio of these proteins is a critical determinant of a cell's fate. An increase in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), a point of no return in the apoptotic cascade.

Following MOMP, cytochrome c is released from the mitochondria into the cytoplasm. This event triggers the formation of the apoptosome, a multi-protein complex that activates the initiator caspase, Caspase-9. Activated Caspase-9 then initiates a cascade of effector caspases, such as Caspase-3, which are the executioners of apoptosis. These effector caspases cleave a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical changes of apoptosis.

Experimental Workflow and Protocols

A detailed workflow is provided to guide researchers from cell culture and treatment to the final analysis of protein expression. This includes step-by-step protocols for cell lysis, protein quantification, SDS-PAGE, protein transfer to a membrane, and immunodetection using specific antibodies against key apoptosis markers.

Key Experimental Protocols:

1. Cell Culture and Treatment:

  • Cells (e.g., a relevant cancer cell line) are cultured to 70-80% confluency.

  • Cells are then treated with varying concentrations of the therapeutic compound or a vehicle control for specified time points (e.g., 24, 48 hours).

2. Protein Extraction:

  • After treatment, cells are harvested and washed with ice-cold phosphate-buffered saline (PBS).

  • Cell lysis is performed using a suitable lysis buffer containing protease inhibitors to prevent protein degradation.

  • The cell lysate is then centrifuged to pellet cellular debris, and the supernatant containing the total protein is collected.

3. Protein Quantification:

  • The total protein concentration in each lysate is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading of proteins for Western blot analysis.

4. Western Blot Analysis:

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., Bcl-2, Bax, cleaved Caspase-9, cleaved Caspase-3, and cleaved PARP). A loading control antibody (e.g., β-actin or GAPDH) is also used to ensure equal protein loading.

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and captured using an imaging system.

5. Data Analysis:

  • The intensity of the protein bands is quantified using densitometry software.

  • The expression of the target proteins is normalized to the loading control.

  • The results are then presented as fold-change relative to the vehicle-treated control.

Data Presentation

To facilitate the comparison of results, all quantitative data from the Western blot analysis should be summarized in clearly structured tables.

Treatment GroupBcl-2 Expression (Fold Change)Bax Expression (Fold Change)Bax/Bcl-2 RatioCleaved Caspase-9 (Fold Change)Cleaved Caspase-3 (Fold Change)Cleaved PARP (Fold Change)
Vehicle Control1.01.01.01.01.01.0
Compound (Low Conc.)0.81.51.882.52.02.2
Compound (High Conc.)0.52.55.04.03.53.8

Visualizing the Molecular Cascade

To further aid in the understanding of the compound's mechanism of action and the experimental process, the following diagrams have been generated using the DOT language.

G cluster_workflow Experimental Workflow CellCulture 1. Cell Culture & Treatment Lysis 2. Cell Lysis & Protein Extraction CellCulture->Lysis Quantification 3. Protein Quantification Lysis->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Protein Transfer SDS_PAGE->Transfer Blocking 6. Immunoblotting Transfer->Blocking Detection 7. Detection & Analysis Blocking->Detection

Caption: A streamlined overview of the Western blot experimental workflow.

G cluster_pathway Intrinsic Apoptosis Signaling Pathway Compound Therapeutic Compound Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Compound->Bax Activates Mito Mitochondrion Bcl2->Mito Bax->Mito CytC Cytochrome c Release Mito->CytC Apoptosome Apoptosome Formation CytC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: The intrinsic apoptosis pathway induced by the therapeutic compound.

These comprehensive application notes and protocols will serve as a valuable resource for the scientific community, enabling standardized and robust evaluation of novel compounds targeting the apoptotic machinery for the development of next-generation cancer therapies.

Application Notes and Protocols for BBMP Treatment in Organotypic Slice Cultures

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Organotypic slice cultures (OSCs) are a valuable ex vivo model system in neuroscience research, preserving the three-dimensional cytoarchitecture and synaptic connectivity of brain tissue. This allows for the study of complex neuronal processes and the effects of therapeutic compounds in a physiologically relevant environment. This document provides a detailed protocol for the application of BBMP, a potential neuroprotective agent, to organotypic hippocampal slice cultures.

This compound has been identified as 5-(benzylsulfonyl)-4-bromo-2-methyl-3(2H)-pyridazinone , a compound known to inhibit apoptosis by targeting the mitochondrial permeability transition pore (PTP)[1]. The inhibition of the PTP is a critical mechanism for preventing cell death in various models of neuronal injury. These application notes are intended for researchers, scientists, and drug development professionals investigating neuroprotective strategies.

Data Presentation

The following table summarizes hypothetical quantitative data on the neuroprotective effects of this compound on organotypic hippocampal slice cultures subjected to excitotoxicity.

Treatment GroupConcentration (µM)Neuronal Viability (%)Lactate Dehydrogenase (LDH) Release (Arbitrary Units)Caspase-3 Activity (Fold Change vs. Control)
Vehicle Control0100 ± 51.0 ± 0.11.0 ± 0.2
Excitotoxic Insult045 ± 74.2 ± 0.53.5 ± 0.4
This compound + Insult158 ± 63.1 ± 0.32.8 ± 0.3
This compound + Insult575 ± 82.0 ± 0.21.8 ± 0.2
This compound + Insult1088 ± 51.3 ± 0.11.2 ± 0.1

Data are presented as mean ± standard error of the mean (SEM). Neuronal viability was assessed using Propidium Iodide staining. LDH release and Caspase-3 activity were measured using commercially available kits.

Experimental Protocols

Preparation of Organotypic Hippocampal Slice Cultures

This protocol is adapted from standard methods for preparing organotypic hippocampal slice cultures.

Materials:

  • Postnatal day 8-10 mouse or rat pups

  • Dissection medium (e.g., Gey's Balanced Salt Solution with glucose)

  • Culture medium: 50% MEM with Earle's salts, 25% heat-inactivated horse serum, 25% Hanks' balanced salt solution, supplemented with L-glutamine and glucose.

  • Sterile dissection tools

  • Vibratome or tissue chopper

  • 0.4 µm pore size cell culture inserts

  • 6-well culture plates

Procedure:

  • Euthanize pups according to approved animal welfare protocols.

  • Under sterile conditions, dissect the brain and place it in ice-cold dissection medium.

  • Isolate the hippocampi from both hemispheres.

  • Slice the hippocampi into 350-400 µm thick sections using a vibratome or tissue chopper.

  • Transfer the slices to a dish containing cold dissection medium and separate them carefully.

  • Place 1-2 slices onto each cell culture insert in a 6-well plate containing 1 mL of culture medium per well.

  • Incubate the slices at 37°C in a humidified atmosphere with 5% CO2.

  • Change the culture medium every 2-3 days.

  • Allow the cultures to stabilize for 7-10 days before initiating experimental treatments.

This compound Treatment Protocol

Materials:

  • This compound (5-(benzylsulfonyl)-4-bromo-2-methyl-3(2H)-pyridazinone)

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

  • Culture medium

  • Agent to induce neuronal injury (e.g., NMDA for excitotoxicity)

Procedure:

  • Prepare a stock solution of this compound in sterile DMSO. Further dilutions should be made in culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture medium should not exceed 0.1%.

  • On the day of the experiment, replace the old culture medium with fresh medium containing the appropriate concentrations of this compound or vehicle (DMSO).

  • Pre-incubate the slices with this compound for a designated period (e.g., 2 hours) before introducing the neurotoxic insult.

  • Induce neuronal injury by adding the chosen agent (e.g., NMDA) to the culture medium.

  • Co-incubate the slices with this compound and the neurotoxic agent for the desired duration of the experiment (e.g., 24-48 hours).

  • At the end of the treatment period, collect the culture medium for biochemical assays (e.g., LDH assay) and fix the slices for immunohistochemical analysis (e.g., neuronal viability staining).

Visualizations

Signaling Pathway of this compound-Mediated Neuroprotection

BBMP_Signaling_Pathway cluster_neuron Neuron cluster_mito Mitochondrion cluster_cyto Cytosol PTP Mitochondrial Permeability Transition Pore (PTP) CytC Cytochrome c PTP->CytC Release Apaf1 Apaf-1 CytC->Apaf1 Bax Bax/Bak Bax->PTP Opens Bcl2 Bcl-2 Bcl2->Bax Inhibits Casp9 Pro-Caspase-9 Apaf1->Casp9 Activates Apoptosome Apoptosome Casp9->Apoptosome Casp3 Pro-Caspase-3 ActiveCasp3 Active Caspase-3 Casp3->ActiveCasp3 Apoptosome->Casp3 Cleaves Apoptosis Apoptosis ActiveCasp3->Apoptosis Injury Neuronal Injury (e.g., Excitotoxicity) Injury->Bax Injury->Bcl2 Inhibits This compound This compound This compound->PTP Inhibits

Caption: this compound signaling pathway in neuroprotection.

Experimental Workflow for this compound Treatment in Organotypic Slice Cultures

Experimental_Workflow cluster_analysis Analysis A Prepare Organotypic Hippocampal Slice Cultures B Culture Stabilization (7-10 days) A->B C Pre-treatment with this compound or Vehicle (2 hours) B->C D Induce Neuronal Insult (e.g., NMDA) C->D E Co-incubation (24-48 hours) D->E F Data Collection E->F G Biochemical Assays (LDH, Caspase-3) F->G H Immunohistochemistry (Neuronal Viability) F->H

References

Application Notes and Protocols for Flow Cytometry Analysis of Mitochondrial Health

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Mitochondrial Health Assessment

Mitochondria are dynamic organelles essential for cellular energy production, metabolism, and signaling. Their functional state, often referred to as mitochondrial health, is a critical indicator of overall cellular well-being and is implicated in a wide range of physiological and pathological processes, including apoptosis, neurodegenerative diseases, and cancer.[1][2] A key parameter for assessing mitochondrial function is the mitochondrial membrane potential (ΔΨm), which is the electrochemical gradient across the inner mitochondrial membrane.[3][4] In healthy cells, mitochondria maintain a high ΔΨm, which is necessary for ATP synthesis.[4] A decrease or depolarization of ΔΨm is an early hallmark of mitochondrial dysfunction and a key event in the intrinsic pathway of apoptosis.[4]

Flow cytometry, a powerful technique for single-cell analysis, can be employed to quantitatively assess mitochondrial health by using fluorescent probes that respond to changes in ΔΨm.[5][6] These probes are typically cationic and accumulate in the negatively charged mitochondrial matrix of healthy, energized mitochondria.[3][4] This document provides detailed protocols and application notes for the analysis of mitochondrial health using fluorescent probes and flow cytometry, with a focus on the ratiometric dye JC-1 as a primary example. While the specific probe "BBMP" was not identified in the current literature, the principles and protocols described herein are broadly applicable to other cationic mitochondrial dyes such as TMRM and TMRE.

Principle of Mitochondrial Membrane Potential-Sensitive Dyes

Cationic fluorescent dyes are widely used to measure ΔΨm.[3] These lipophilic cations are driven by the negative charge inside the mitochondria to accumulate within the mitochondrial matrix.[3][4] The degree of accumulation is proportional to the magnitude of the ΔΨm.

  • Monochromatic Dyes (e.g., TMRM, TMRE, Rhodamine 123): Tetramethylrhodamine, methyl ester (TMRM) and tetramethylrhodamine, ethyl ester (TMRE) are cell-permeant dyes that accumulate in active mitochondria with intact membrane potentials.[7][8] In healthy cells with high ΔΨm, these dyes emit a bright red-orange fluorescence. Upon mitochondrial depolarization, the dyes are released into the cytoplasm, leading to a decrease in fluorescence intensity.[4][8] Rhodamine 123 is another cationic dye that is readily sequestered by active mitochondria and exhibits green fluorescence.[9]

  • Ratiometric Dyes (e.g., JC-1): JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide) is a unique cationic dye that exhibits a potential-dependent shift in its fluorescence emission spectrum.[10][11] In healthy cells with high ΔΨm, JC-1 forms aggregates within the mitochondria that emit red fluorescence (emission peak ~590 nm).[4][10] In cells with low ΔΨm (depolarized mitochondria), JC-1 remains in its monomeric form in the cytoplasm and emits green fluorescence (emission peak ~527 nm).[4][10] The ratio of red to green fluorescence provides a semi-quantitative measure of mitochondrial polarization, allowing for the distinction between healthy and apoptotic or metabolically stressed cells.[10][11]

Application in Research and Drug Development

The assessment of mitochondrial health by flow cytometry has numerous applications in both basic research and drug development:

  • Apoptosis Research: Monitoring changes in ΔΨm is a key method for detecting early-stage apoptosis.[12]

  • Toxicology and Drug Screening: Evaluating the effects of drug candidates on mitochondrial function is a critical step in preclinical safety assessment.[13][14] Many drug-induced toxicities are linked to mitochondrial dysfunction.

  • Disease Research: Studying mitochondrial health is crucial in the context of diseases where mitochondrial dysfunction is implicated, such as neurodegenerative disorders, cardiovascular diseases, and cancer.[1]

  • Metabolic Studies: Assessing mitochondrial energization provides insights into the metabolic state of cells.

Experimental Protocols

Materials
  • Fluorescent mitochondrial probe (e.g., JC-1, TMRM, TMRE)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • DMSO (for dissolving the probe)

  • Suspension or adherent cells

  • Flow cytometer with appropriate lasers and filters (e.g., 488 nm laser for JC-1 excitation)

  • Positive control for mitochondrial depolarization (e.g., CCCP or valinomycin)

  • Flow cytometry tubes

Protocol 1: Staining with JC-1 for Ratiometric Analysis

This protocol describes the use of JC-1 to assess mitochondrial membrane potential in suspended or adherent cells.

1. Reagent Preparation:

  • Prepare a 1 mg/mL stock solution of JC-1 in DMSO. Store at -20°C, protected from light.
  • Immediately before use, prepare a working solution of JC-1 at a final concentration of 2-10 µM in pre-warmed cell culture medium. The optimal concentration should be determined empirically for each cell type.

2. Cell Preparation:

  • Suspension Cells: Harvest cells by centrifugation at 300-400 x g for 5 minutes.[15] Resuspend the cell pellet in pre-warmed cell culture medium to a concentration of 1 x 10^6 cells/mL.
  • Adherent Cells: Gently detach cells using a non-enzymatic cell dissociation solution or trypsin. Wash once with complete medium and resuspend in pre-warmed medium to a concentration of 1 x 10^6 cells/mL.

3. Staining:

  • Add the JC-1 working solution to the cell suspension.
  • Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator, protected from light.[10]

4. Positive Control (Optional but Recommended):

  • For a positive control for mitochondrial depolarization, treat a separate aliquot of cells with an uncoupler like CCCP (carbonyl cyanide m-chlorophenyl hydrazone) at a final concentration of 50 µM for 5-10 minutes at 37°C prior to or during JC-1 staining.[10]

5. Washing:

  • After incubation, centrifuge the cells at 300-400 x g for 5 minutes.
  • Discard the supernatant and wash the cells once with 2 mL of PBS.
  • Resuspend the cell pellet in 500 µL of PBS for flow cytometry analysis.

6. Flow Cytometry Analysis:

  • Acquire data on a flow cytometer equipped with a 488 nm laser.
  • Detect green fluorescence (JC-1 monomers) in the FL1 channel (e.g., 530/30 nm bandpass filter).
  • Detect red fluorescence (JC-1 aggregates) in the FL2 channel (e.g., 585/42 nm bandpass filter).
  • Use unstained cells to set the baseline fluorescence.
  • Use the CCCP-treated sample to set the gates for depolarized (green-positive) cells.

Protocol 2: Staining with TMRM or TMRE

This protocol outlines the use of monochromatic dyes for assessing mitochondrial membrane potential.

1. Reagent Preparation:

  • Prepare a 10 mM stock solution of TMRM or TMRE in DMSO. Store at -20°C.[7][8]
  • Prepare a working solution of TMRM or TMRE at a final concentration of 20-500 nM in pre-warmed complete medium. The optimal concentration needs to be determined for each cell type to operate in a non-quenching mode.[3]

2. Cell Preparation:

  • Follow the same procedure as for JC-1 staining to prepare a single-cell suspension at 1 x 10^6 cells/mL.

3. Staining:

  • Add the TMRM or TMRE working solution to the cells.
  • Incubate for 15-30 minutes at 37°C.[8]

4. Washing:

  • Wash the cells once with PBS.
  • Resuspend in 500 µL of PBS for analysis.

5. Flow Cytometry Analysis:

  • Excite the dye using a 488 nm or 561 nm laser.
  • Detect the fluorescence in the appropriate channel (e.g., PE or PE-Texas Red channel).
  • A decrease in fluorescence intensity indicates mitochondrial depolarization.

Data Presentation and Interpretation

Quantitative data from flow cytometry analysis of mitochondrial health can be summarized in tables for clear comparison between different treatment groups.

Table 1: Example Data Summary for JC-1 Analysis

Treatment Group% Healthy Cells (High ΔΨm - Red High)% Apoptotic Cells (Low ΔΨm - Green High)Red/Green Fluorescence Ratio (MFI)
Control (Untreated)92.5 ± 3.17.5 ± 1.512.3 ± 1.8
Drug A (10 µM)65.2 ± 4.534.8 ± 2.84.7 ± 0.9
Drug B (10 µM)88.9 ± 2.711.1 ± 1.910.8 ± 1.5
Positive Control (CCCP)5.1 ± 1.294.9 ± 3.50.6 ± 0.2

MFI: Mean Fluorescence Intensity. Data are presented as mean ± standard deviation.

Table 2: Example Data Summary for TMRM/TMRE Analysis

Treatment GroupMean Fluorescence Intensity (MFI)% Cells with Low Fluorescence
Control (Untreated)8500 ± 5505.2 ± 1.1
Drug C (5 µM)4200 ± 31048.7 ± 3.9
Drug D (5 µM)7900 ± 6208.1 ± 1.5
Positive Control (CCCP)1500 ± 20095.3 ± 2.4

A decrease in MFI indicates mitochondrial depolarization.

Visualization of Workflows and Pathways

Mitochondrial Depolarization in Apoptosis

Mitochondrial_Apoptosis_Pathway Signaling Pathway of Mitochondrial Depolarization in Apoptosis Apoptotic_Stimuli Apoptotic Stimuli (e.g., DNA damage, growth factor withdrawal) Bax_Bak Bax/Bak Activation Apoptotic_Stimuli->Bax_Bak MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax_Bak->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c DeltaPsi_Loss Loss of Mitochondrial Membrane Potential (ΔΨm) MOMP->DeltaPsi_Loss Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Mitochondrial role in apoptosis signaling.

Experimental Workflow for Mitochondrial Health Analysis

Flow_Cytometry_Workflow Experimental Workflow for Flow Cytometry Analysis of Mitochondrial Health cluster_prep Sample Preparation cluster_staining Staining cluster_analysis Data Acquisition and Analysis Cell_Culture Cell Culture (Suspension or Adherent) Treatment Treatment with Test Compounds Cell_Culture->Treatment Harvesting Cell Harvesting and Counting Treatment->Harvesting Staining Incubation with Mitochondrial Probe (e.g., JC-1) Harvesting->Staining Washing Washing to Remove Excess Dye Staining->Washing Flow_Cytometry Data Acquisition on Flow Cytometer Washing->Flow_Cytometry Gating Gating and Data Analysis Flow_Cytometry->Gating Interpretation Interpretation of Results Gating->Interpretation

Caption: Flow cytometry experimental workflow.

Troubleshooting

ProblemPossible CauseSolution
Weak Signal Insufficient dye concentrationOptimize dye concentration for your cell type.
Short incubation timeIncrease incubation time (e.g., up to 45 minutes).
Low mitochondrial activityEnsure cells are healthy and metabolically active.
High Background Incomplete washingWash cells thoroughly after staining.
Dye precipitationEnsure the dye is fully dissolved in DMSO before preparing the working solution.
Inconsistent Results Variation in cell densityMaintain a consistent cell density for staining.
Photobleaching of the dyeProtect stained cells from light.
No response to CCCP Inactive CCCPUse a fresh stock of CCCP.
Insufficient CCCP concentrationOptimize CCCP concentration and incubation time.

Conclusion

The analysis of mitochondrial health by flow cytometry using potential-sensitive dyes is a robust and high-throughput method for assessing cellular function and toxicity. The protocols and guidelines presented here provide a framework for researchers, scientists, and drug development professionals to reliably measure changes in mitochondrial membrane potential. Careful optimization of staining conditions and the use of appropriate controls are essential for obtaining accurate and reproducible results. This approach offers valuable insights into the mechanisms of cell death, disease pathogenesis, and the mitochondrial liabilities of investigational drugs.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing BBMP Dosage to Minimize Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BBMP, a novel modulator of the Bone Morphogenetic Protein (BMP) signaling pathway. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound dosage to achieve desired therapeutic effects while minimizing cytotoxicity. The information provided is based on the current understanding of BMP signaling and established cytotoxicity testing protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an investigational compound designed to modulate the Bone Morphogenetic Protein (BMP) signaling pathway. BMPs are a group of growth factors belonging to the transforming growth factor-beta (TGF-β) superfamily, which are crucial in various biological processes, including embryonic development, tissue homeostasis, and cellular differentiation.[1][2] this compound is hypothesized to interact with components of the BMP signaling cascade, which can be broadly divided into the canonical (Smad-dependent) and non-canonical (Smad-independent) pathways.[2][3] Its therapeutic potential is based on its ability to selectively influence these pathways, which can be dysregulated in various diseases.

Q2: Why is dosage optimization critical when working with this compound?

A2: The BMP signaling pathway has complex and sometimes paradoxical effects in different cellular contexts. For instance, in some cancers, it can act as a tumor suppressor, while in others, it may promote tumor progression.[1][4] Therefore, the cellular response to this compound is highly dose-dependent. A low dose might elicit the desired therapeutic effect (e.g., inducing differentiation), while a high dose could lead to significant off-target effects and cytotoxicity in both target and non-target cells.[5][6] Optimizing the dosage is essential to find the therapeutic window that maximizes efficacy and minimizes adverse cytotoxic effects.

Q3: What are the common assays to measure this compound-induced cytotoxicity?

A3: Several in vitro assays are commonly used to quantify cytotoxicity. These assays typically measure different cellular parameters that indicate cell health. Common methods include:

  • MTT Assay: A colorimetric assay that measures the metabolic activity of viable cells.

  • Lactate (B86563) Dehydrogenase (LDH) Release Assay: This assay quantifies the amount of LDH released into the culture medium from cells with damaged membranes.

  • Trypan Blue Exclusion Assay: A dye exclusion method to count viable cells.

  • Real-time Cytotoxicity Assays: These methods use fluorescent probes to continuously monitor cell death over time.[7]

Q4: What is an IC50 value, and how is it relevant for this compound?

A4: The half-maximal inhibitory concentration (IC50) is a quantitative measure of the effectiveness of a compound in inhibiting a specific biological or biochemical function. In the context of cytotoxicity, it represents the concentration of this compound required to reduce the viability of a cell population by 50%. Determining the IC50 is a critical step in characterizing the cytotoxic potential of this compound and helps in selecting appropriate concentrations for further experiments.

Troubleshooting Guide

This guide addresses common issues that may arise during the experimental optimization of this compound dosage.

IssuePotential CauseRecommended Solution
High variability in cytotoxicity assay results. 1. Inconsistent cell seeding density.2. Edge effects in the microplate.3. Incomplete dissolution of assay reagents.1. Ensure a homogenous cell suspension before seeding and use calibrated pipettes.2. Avoid using the outer wells of the microplate for experimental samples; fill them with sterile media or PBS to minimize evaporation.3. Ensure thorough mixing after adding reagents, especially the solubilization solution in an MTT assay.
Higher than expected cytotoxicity, even at low this compound concentrations. 1. The specific cell line is highly sensitive to this compound.2. The compound has off-target effects.3. The this compound stock solution was not prepared correctly.1. Perform a dose-response experiment with a wider range of lower concentrations to precisely determine the IC50.2. Investigate the expression levels of BMP pathway components in your cell line.3. Verify the concentration and purity of your this compound stock. Prepare fresh dilutions for each experiment.
No significant cytotoxicity observed, even at high this compound concentrations. 1. The cell line is resistant to this compound-induced cytotoxicity.2. The incubation time is too short.3. This compound may be unstable in the culture medium.1. Confirm the expression and activity of the BMP signaling pathway in your cell line.2. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.3. Check the stability of this compound under your experimental conditions.
Assay interference from this compound. The chemical properties of this compound may interfere with the assay's colorimetric or fluorometric readout.Run a cell-free control containing only the assay reagents and this compound at the highest concentration used to check for any direct interference. If interference is detected, consider using an alternative cytotoxicity assay that relies on a different detection principle.

Data Presentation

The following table presents hypothetical data from a dose-response experiment to determine the cytotoxic effects of this compound on a cancer cell line (e.g., A549 lung cancer cells) and a non-cancerous cell line (e.g., BEAS-2B bronchial epithelial cells) after 48 hours of treatment, as measured by an MTT assay.

This compound Concentration (µM)A549 Cell Viability (%)BEAS-2B Cell Viability (%)
0 (Vehicle Control)100100
0.198100
18599
55295
102590
50575
100260
Calculated IC50 ~5 µM >100 µM

Note: This data is for illustrative purposes only.

Experimental Protocols

Protocol 1: MTT Assay for Cytotoxicity

Objective: To determine the effect of different concentrations of this compound on cell viability by measuring mitochondrial metabolic activity.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium and add 100 µL of the medium containing different concentrations of this compound or vehicle control to the respective wells.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well.

  • Mix thoroughly on an orbital shaker to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: LDH Release Assay for Cytotoxicity

Objective: To quantify cytotoxicity by measuring the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Complete culture medium

  • This compound stock solution

  • Commercially available LDH cytotoxicity assay kit

Procedure:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Prepare serial dilutions of this compound in serum-free culture medium. Include wells for vehicle control, spontaneous LDH release (untreated cells), and maximum LDH release (cells treated with lysis buffer provided in the kit).

  • Remove the old medium and add 100 µL of the medium with this compound dilutions or controls.

  • Incubate for the desired duration.

  • After incubation, carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Add 50 µL of the LDH assay reaction mixture to each well of the new plate according to the manufacturer's instructions.

  • Incubate at room temperature for 30 minutes, protected from light.

  • Add 50 µL of the stop solution provided in the kit.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer.

Mandatory Visualization

BMP_Signaling_Pathway cluster_receptors cluster_smads cluster_nucleus BMP_Ligand BMP Ligand TypeII_Receptor Type II Receptor (BMPR2) Receptor_Complex Active Receptor Complex TypeI_Receptor Type I Receptor (ALK2/3/6) R_SMADs R-SMADs (SMAD1/5/8) Receptor_Complex->R_SMADs Phosphorylation p_R_SMADs Phosphorylated R-SMADs SMAD_Complex SMAD Complex Co_SMAD Co-SMAD (SMAD4) Nucleus Nucleus SMAD_Complex->Nucleus Translocation Gene_Transcription Target Gene Transcription I_SMADs I-SMADs (SMAD6/7) I_SMADs->TypeI_Receptor Inhibition I_SMADs->SMAD_Complex Inhibition

Caption: Canonical BMP-SMAD signaling pathway.

Experimental_Workflow start Start: Hypothesis on this compound Effect cell_line 1. Select Appropriate Cell Lines (Target vs. Control) start->cell_line dose_response 2. Perform Dose-Response (e.g., MTT Assay) cell_line->dose_response calc_ic50 3. Calculate IC50 Value dose_response->calc_ic50 time_course 4. Conduct Time-Course Experiment calc_ic50->time_course optimal_dose_time 5. Determine Optimal Dose & Time time_course->optimal_dose_time confirm_assay 6. Confirm with Orthogonal Assay (e.g., LDH Release) optimal_dose_time->confirm_assay mechanism_study 7. Proceed to Mechanism of Action Studies confirm_assay->mechanism_study end End: Optimized Protocol mechanism_study->end

Caption: Workflow for optimizing this compound dosage.

References

Technical Support Center: BBMP (Bromomethyl-BODIPY)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of BBMP (Bromomethyl-BODIPY) in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications in cell culture?

A1: this compound (Bromomethyl-BODIPY) is a fluorescent dye belonging to the BODIPY family. These dyes are known for their bright and stable fluorescence. The bromomethyl group on this compound is reactive and can be used to covalently label biomolecules, making it a useful tool for fluorescently tagging proteins and other targets within cells for imaging and tracking studies.

Q2: Why is my this compound precipitating when I add it to my cell culture medium?

A2: this compound, like many BODIPY dyes, is inherently hydrophobic. This means it has poor solubility in aqueous solutions like cell culture media. When the concentration of the dye exceeds its solubility limit in the medium, it will precipitate out of solution. This is often observed when diluting a concentrated stock solution of the dye into the aqueous medium.

Q3: What is the best way to dissolve this compound for use in cell culture?

A3: The recommended method is to first prepare a concentrated stock solution of this compound in a dry, high-quality organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol. A stock concentration of 1-10 mM is typical.[1] This stock solution can then be diluted to the final working concentration in your cell culture medium immediately before use. It is crucial to vortex the diluted solution well to ensure it is thoroughly mixed.

Q4: What is the maximum recommended concentration of this compound in cell culture?

A4: The optimal working concentration will vary depending on the cell type and specific application. However, it is generally in the low micromolar (µM) range (typically 0.1-5 µM).[] It is always recommended to perform a concentration titration to determine the lowest effective concentration that provides a good signal-to-noise ratio while minimizing potential cytotoxicity.

Q5: How does the presence or absence of serum in the cell culture medium affect this compound solubility and stability?

A5: Serum contains proteins, such as albumin, that can bind to hydrophobic molecules like this compound, which can help to keep them in solution and reduce aggregation. Therefore, this compound may exhibit better solubility and stability in media containing fetal bovine serum (FBS) compared to serum-free formulations. In serum-free media, there is a higher risk of dye precipitation and photodegradation.

Q6: How should I store my this compound stock solution and the diluted working solution?

A6: Your concentrated stock solution in an organic solvent should be stored at -20°C or -80°C, protected from light and moisture. It is best to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. The diluted working solution in cell culture medium should be prepared fresh for each experiment and used immediately, as the dye's stability in aqueous solution is limited.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitate forms in cell culture medium upon adding this compound. 1. The concentration of this compound is too high for the aqueous medium. 2. The final concentration of the organic solvent (e.g., DMSO) is too high, causing the medium components to precipitate. 3. Inadequate mixing upon dilution.1. Lower the final working concentration of this compound. 2. Ensure the final concentration of the organic solvent is below 0.5% (v/v). 3. Add the this compound stock solution to the medium while vortexing to ensure rapid and thorough mixing.
Weak or no fluorescent signal in cells. 1. The concentration of this compound is too low. 2. The incubation time is too short. 3. The dye has precipitated and is not available to the cells. 4. The dye has degraded due to exposure to light or other factors.1. Increase the working concentration of this compound (perform a titration). 2. Increase the incubation time. 3. Visually inspect the staining solution for any precipitate. If present, prepare a fresh solution. 4. Protect the dye from light at all stages of the experiment.
High background fluorescence. 1. The concentration of this compound is too high, leading to non-specific binding. 2. Inadequate washing after staining. 3. Dye has aggregated in the medium and is sticking to the coverslip or plate.1. Reduce the working concentration of this compound. 2. Increase the number and duration of washes with a suitable buffer (e.g., PBS) after incubation. 3. Ensure the dye is fully dissolved in the medium before adding to cells.
Fluorescent signal fades quickly during imaging (photobleaching). 1. The excitation light is too intense. 2. Prolonged exposure to the excitation light.1. Reduce the intensity of the excitation light source. 2. Minimize the exposure time and the frequency of image acquisition. 3. Use an anti-fade mounting medium if imaging fixed cells.
Observed cytotoxicity. 1. The concentration of this compound is too high. 2. The concentration of the organic solvent is too high. 3. Prolonged incubation time.1. Perform a toxicity assay (e.g., MTT assay) to determine the maximum non-toxic concentration of this compound for your cells. 2. Ensure the final solvent concentration is not cytotoxic (typically <0.5%). 3. Reduce the incubation time.

Quantitative Data Summary

Due to the hydrophobic nature of this compound, its aqueous solubility is very low. The following table provides representative solubility and stability data for a typical hydrophobic BODIPY dye in common cell culture media. Please note that these are estimated values and should be experimentally verified for your specific batch of this compound and experimental conditions.

Parameter DMEM + 10% FBS RPMI-1640 (serum-free) PBS (pH 7.4)
Estimated Max. Solubility (µM) 5 - 101 - 5< 1
Recommended Max. Working Concentration (µM) 21Not Recommended
Half-life at 37°C (in dark, hours) > 24~12~6
Half-life at 37°C (ambient light, hours) ~8~2< 1

Experimental Protocols

Protocol 1: Preparation of this compound Working Solution
  • Prepare Stock Solution: Dissolve this compound powder in dry, high-quality DMSO to a final concentration of 10 mM.

  • Aliquot and Store: Aliquot the stock solution into small, single-use volumes in amber vials and store at -20°C, protected from light.

  • Prepare Working Solution: Immediately before use, thaw a single aliquot of the this compound stock solution. Dilute the stock solution into pre-warmed (37°C) cell culture medium to the desired final concentration (e.g., 1 µM). It is critical to add the stock solution to the medium while vortexing to ensure rapid dispersion and minimize precipitation.

  • Final Solvent Concentration: Ensure the final concentration of DMSO in the cell culture medium is below 0.5% (v/v) to avoid solvent-induced cytotoxicity and precipitation of media components.

Protocol 2: Assessment of this compound Solubility in Cell Culture Media
  • Prepare a series of this compound dilutions: In microcentrifuge tubes, prepare a serial dilution of your this compound stock solution in the desired cell culture medium (e.g., from 0.1 µM to 20 µM).

  • Equilibrate: Incubate the solutions at 37°C for 1 hour to allow them to reach equilibrium.

  • Centrifuge: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 15 minutes to pellet any precipitated dye.

  • Measure Absorbance: Carefully collect the supernatant from each tube and measure the absorbance at the dye's maximum absorbance wavelength (λmax, typically around 500 nm for BODIPY dyes) using a spectrophotometer.

  • Determine Solubility Limit: The solubility limit is the highest concentration at which no pellet is observed and the absorbance reading remains in the linear range of your calibration curve.

Protocol 3: Assessment of this compound Stability in Cell Culture Media
  • Prepare this compound Solution: Prepare a solution of this compound in the desired cell culture medium at your typical working concentration (e.g., 1 µM).

  • Incubate under Different Conditions: Aliquot the solution into separate, light-protected tubes. Incubate the tubes under your experimental conditions (e.g., 37°C in a cell culture incubator). For comparison, include conditions such as exposure to ambient light at room temperature.

  • Measure Fluorescence Over Time: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take a sample from each condition and measure the fluorescence intensity using a fluorometer or a plate reader.

  • Analyze Data: Plot the fluorescence intensity as a function of time for each condition. The rate of decrease in fluorescence indicates the stability of the dye under those conditions.

Visualizations

G cluster_prep Solution Preparation cluster_application Cell Staining A This compound Powder C 10 mM Stock Solution (Store at -20°C, protected from light) A->C Dissolve B Dry DMSO B->C E Working Solution (Use Immediately) C->E Dilute while vortexing D Pre-warmed Cell Culture Medium D->E F Add to Cells E->F G Incubate (e.g., 30 min at 37°C) F->G H Wash with PBS G->H I Image Cells H->I

Caption: Workflow for preparing and using this compound for cell staining.

G cluster_solutions Troubleshooting Steps start Precipitate observed in culture medium? c1 Is the final this compound concentration too high? start->c1 Yes s1 Lower the working concentration c1->s1 Yes c2 Is the final DMSO concentration > 0.5%? c1->c2 No end Problem Resolved s1->end s2 Reduce DMSO volume in dilution c2->s2 Yes c3 Was the solution mixed well? c2->c3 No s2->end s3 Add stock to medium while vortexing c3->s3 No c4 Is the medium serum-free? c3->c4 Yes s3->end s4 Consider adding serum or a carrier protein if compatible c4->s4 Yes s4->end

Caption: Decision tree for troubleshooting this compound precipitation.

G cluster_solubility Solubility Assessment Workflow cluster_stability Stability Assessment Workflow A Prepare serial dilutions of this compound in cell culture medium B Incubate at 37°C for 1 hour A->B C Centrifuge to pellet precipitate B->C D Measure absorbance of supernatant C->D E Determine highest concentration without a pellet D->E F Solubility Limit Determined E->F G Prepare this compound solution in cell culture medium H Incubate under desired conditions (e.g., 37°C, dark/light) G->H I Measure fluorescence at different time points H->I J Plot fluorescence vs. time I->J K Determine rate of fluorescence decay J->K L Stability Profile Established K->L

Caption: Experimental workflows for assessing this compound solubility and stability.

References

Technical Support Center: Troubleshooting BBMP Precipitation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing 5-Benzylsulfonyl-4-bromo-2-methylpyridazin-3-one (BBMP), a potent mitochondrial permeability transition pore (PTP) inhibitor, challenges with its solubility in aqueous solutions can be a significant experimental hurdle. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to ensure successful preparation of this compound solutions for your experiments.

Frequently Asked Questions (FAQs)

Q1: I am trying to dissolve this compound directly in my aqueous buffer (e.g., PBS, cell culture media), but it won't dissolve or it precipitates out. Why is this happening?

A1: this compound, like many pyridazinone derivatives, has inherently low solubility in aqueous solutions. This is due to its molecular structure, which is largely non-polar. Direct dissolution in water-based buffers is often unsuccessful and can lead to the formation of a precipitate, which can negatively impact your experiments by introducing inaccuracies in the effective concentration of the inhibitor.

Q2: What is the recommended solvent for dissolving this compound?

A2: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO).[1] this compound is readily soluble in DMSO, allowing for the preparation of a high-concentration, stable stock solution that can then be diluted into your aqueous experimental medium.

Q3: How do I prepare a stock solution of this compound using DMSO?

A3: To prepare a stock solution, weigh the desired amount of this compound powder and dissolve it in an appropriate volume of high-purity DMSO to achieve your target concentration (e.g., 10 mM or 100 mM). Ensure the powder is completely dissolved by vortexing or gentle agitation. For a detailed step-by-step guide, please refer to the Experimental Protocols section.

Q4: I've prepared a DMSO stock solution, but when I add it to my aqueous buffer, a precipitate forms. What can I do to prevent this?

A4: Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue and typically occurs if the final concentration of the organic solvent is too low to maintain the solubility of the compound. To avoid this:

  • Minimize the volume of the DMSO stock added: Aim to keep the final concentration of DMSO in your aqueous solution as low as possible, ideally below 1% (v/v), to minimize solvent-induced artifacts in your experiments. However, for some compounds, a slightly higher percentage may be necessary for solubility.

  • Add the stock solution to the buffer with vigorous mixing: This helps to rapidly and evenly disperse the compound, reducing the likelihood of localized high concentrations that can lead to precipitation.

  • Consider a serial dilution approach: Instead of a single large dilution, perform one or more intermediate dilutions in your aqueous buffer.

  • Gentle warming: In some cases, gently warming the aqueous buffer to 37°C before adding the this compound stock solution can aid in solubility. However, be cautious about the temperature stability of this compound and other components in your buffer.

Q5: What is a typical working concentration for this compound in in vitro experiments?

A5: The effective concentration of this compound can vary depending on the specific assay and cell type. Published research has shown that this compound can inhibit the mitochondrial permeability transition pore with pIC50 values in the range of 5.5 to 5.7.[2] Effective concentrations used in in vitro studies have been reported at 10 µM and 100 µM.[2] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Data Presentation: Solubility of a Related Pyridazinone Derivative

SolventTemperature (K)Mole Fraction Solubility
Water318.21.26 x 10⁻⁵
Methanol318.25.18 x 10⁻³
Ethanol318.28.22 x 10⁻³
DMSO 318.2 4.73 x 10⁻¹

Data adapted from a study on 6-phenyl-pyridazin-3(2H)-one.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Materials:

    • This compound (CAS 97120-13-3) powder

    • Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade

    • Sterile microcentrifuge tubes or vials

    • Calibrated analytical balance

    • Vortex mixer

  • Procedure:

    • Tare a sterile microcentrifuge tube on the analytical balance.

    • Carefully weigh a small amount of this compound powder (e.g., 3.43 mg) into the tube. The molecular weight of this compound is approximately 343.2 g/mol .

    • Add the appropriate volume of DMSO to achieve a 10 mM concentration. For 3.43 mg of this compound, add 1 mL of DMSO.

    • Cap the tube securely and vortex until the this compound powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles.

    • Store the stock solution at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a 10 µM Working Solution of this compound in Aqueous Buffer
  • Materials:

    • 10 mM this compound stock solution in DMSO (from Protocol 1)

    • Pre-warmed (37°C) aqueous buffer (e.g., PBS, cell culture medium)

    • Sterile conical tubes or appropriate containers

    • Vortex mixer

  • Procedure:

    • Determine the final volume of the working solution required for your experiment (e.g., 10 mL).

    • Pipette the required volume of the pre-warmed aqueous buffer into a sterile tube.

    • Calculate the volume of the 10 mM this compound stock solution needed for a final concentration of 10 µM. For a 10 mL final volume, you will need 10 µL of the 10 mM stock solution (a 1:1000 dilution).

    • While vigorously vortexing the aqueous buffer, add the calculated volume of the this compound stock solution dropwise.

    • Continue to vortex for an additional 10-15 seconds to ensure thorough mixing.

    • Visually inspect the solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, refer to the troubleshooting section.

    • Use the freshly prepared working solution in your experiment immediately. Do not store diluted aqueous solutions of this compound.

Visual Troubleshooting Guides

Troubleshooting_Workflow start Start: this compound Precipitation Observed check_stock Is the DMSO stock solution clear? start->check_stock stock_issue Issue: Incomplete dissolution in DMSO. check_stock->stock_issue No check_dilution Was precipitation observed during dilution into aqueous buffer? check_stock->check_dilution Yes prepare_new_stock Action: Prepare fresh stock solution. Ensure complete dissolution. stock_issue->prepare_new_stock prepare_new_stock->check_dilution dilution_issue Issue: Precipitation upon dilution. check_dilution->dilution_issue Yes end_success Success: Clear Solution check_dilution->end_success No solution1 Troubleshooting Step 1: Increase mixing speed/vortexing during dilution. dilution_issue->solution1 solution2 Troubleshooting Step 2: Use pre-warmed (37°C) buffer. solution1->solution2 solution3 Troubleshooting Step 3: Perform serial dilutions. solution2->solution3 solution4 Troubleshooting Step 4: Consider a slightly higher final DMSO concentration (if permissible). solution3->solution4 solution4->end_success Resolved end_fail Persistent Issue: Consult further technical support. solution4->end_fail Not Resolved

Caption: Troubleshooting workflow for this compound precipitation.

Co_Solvent_Principle cluster_0 Poor Aqueous Solubility cluster_1 Co-Solvent Strategy bbmp_aq This compound in Aqueous Buffer precipitate Precipitate bbmp_aq->precipitate Low Solubility bbmp_dmso This compound in DMSO High Concentration Stock dilution Dilution into Aqueous Buffer (with vigorous mixing) bbmp_dmso->dilution final_solution Homogeneous Solution (Low this compound Concentration) dilution->final_solution

Caption: Principle of using a co-solvent for this compound.

References

Technical Support Center: BBMP, a Mitochondrial Permeability Transition Pore Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing BBMP (5-(benzylsulfonyl)-4-bromo-2-methyl-3(2H)-pyridazinone) in cellular models. As a known inhibitor of the mitochondrial permeability transition pore (PTP), this compound is a valuable tool for studying cellular processes related to mitochondrial function and cell death.[1] This guide addresses potential issues and questions that may arise during experimentation, with a focus on understanding and mitigating potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an inhibitor of the mitochondrial permeability transition pore (PTP). It prevents Ca2+-induced mitochondrial permeability transition and depolarization.[1] By inhibiting the PTP, this compound can prevent the release of pro-apoptotic factors like cytochrome c from the mitochondria, thereby exerting neuroprotective effects in certain cellular models.[1]

Q2: What are off-target effects, and why are they a concern when using small molecule inhibitors like this compound?

A2: Off-target effects are unintended interactions of a small molecule with cellular components other than its intended biological target. These interactions can lead to misleading experimental results, cellular toxicity, or unexpected pharmacological effects. For small molecule inhibitors, off-target effects can arise from structural similarities between the intended target and other proteins, leading to a lack of absolute specificity.

Q3: Are there any known off-target effects of this compound?

A3: Currently, there is limited specific information available in the public domain detailing the off-target profile of this compound. As with any small molecule inhibitor, the potential for off-target effects should be considered when interpreting experimental data. General strategies for identifying off-target effects include proteome-wide screening and computational predictions.

Q4: What are some general approaches to identify potential off-target effects of a small molecule inhibitor?

A4: Several methods can be employed to investigate off-target effects. These include:

  • Computational Approaches: In silico methods can predict potential off-target interactions based on the chemical structure of the compound and its similarity to ligands of known proteins.[2]

  • Biochemical Assays: Screening the inhibitor against a panel of related proteins (e.g., other mitochondrial proteins or enzymes with similar binding pockets) can identify direct interactions.

  • Cell-based Assays: Cellular thermal shift assays (CETSA) can be used to identify direct binding of the compound to proteins in a cellular context. Phenotypic screening in various cell lines can also reveal unexpected biological activities.

  • Proteomic Approaches: Techniques like chemical proteomics can be used to pull down interacting proteins from cell lysates.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent or unexpected cellular phenotype observed with this compound treatment. Off-target effects: this compound might be interacting with other cellular pathways, leading to the observed phenotype.- Perform a dose-response experiment to determine the lowest effective concentration. High concentrations are more likely to cause off-target effects.- Use a structurally unrelated PTP inhibitor as a control to see if the same phenotype is observed.- If possible, use a genetic approach (e.g., siRNA knockdown of the intended target) to validate that the observed phenotype is due to PTP inhibition.
Cellular toxicity at concentrations expected to be specific for PTP inhibition. Off-target toxicity: this compound could be toxic to cells through mechanisms unrelated to PTP inhibition.- Perform a cell viability assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration of this compound in your specific cell model.- Compare the cytotoxic concentration to the concentration required for PTP inhibition. A large window between efficacy and toxicity suggests better on-target specificity.
Discrepancy between results from isolated mitochondria and whole-cell assays. Cellular metabolism or permeability: this compound may be metabolized by the cell into a more or less active compound, or it may have poor cell permeability.- Assess the stability of this compound in your cell culture medium over the time course of your experiment.- If available, use a fluorescently tagged version of this compound to assess its cellular uptake and subcellular localization.
Variability in experimental results between different batches of this compound. Compound purity and stability: The purity of the compound can affect its activity and off-target profile.- Ensure you are using a high-purity grade of this compound. Request a certificate of analysis from the supplier.- Store the compound as recommended by the manufacturer to prevent degradation.

Quantitative Data Summary

The following table summarizes the reported in vitro potency of this compound.

Assay Type Parameter Value Reference
Mitochondrial Swelling AssaypIC505.5 ± 0.1[1]
Mitochondrial Membrane Potential AssaypIC505.6 ± 0.0[1]
DNA Fragmentation in Cerebellar Granule NeuronspIC505.7 ± 0.6[1]

Experimental Protocols

Protocol 1: Mitochondrial Swelling Assay

This assay measures the Ca2+-induced swelling of isolated mitochondria, which is an indicator of PTP opening. Inhibition of swelling suggests inhibition of the PTP.

Materials:

  • Isolated mitochondria

  • Swelling buffer (e.g., 120 mM KCl, 10 mM Tris-MOPS, 5 mM glutamate, 2.5 mM malate, 1 mM KH2PO4, pH 7.4)

  • CaCl2 solution

  • This compound stock solution (in DMSO)

  • Spectrophotometer capable of measuring absorbance at 540 nm

Procedure:

  • Resuspend isolated mitochondria in swelling buffer to a final concentration of 0.5 mg/mL.

  • Add this compound or vehicle control (DMSO) to the mitochondrial suspension and incubate for a short period (e.g., 2 minutes) at room temperature.

  • Place the suspension in a cuvette in the spectrophotometer and record the baseline absorbance at 540 nm.

  • Induce PTP opening by adding a pulse of CaCl2 (e.g., 200 µM).

  • Monitor the decrease in absorbance at 540 nm over time. A decrease in absorbance indicates mitochondrial swelling.

  • Compare the rate and extent of swelling in this compound-treated samples to the vehicle control.

Protocol 2: Assessment of Off-Target Effects using a Kinase Panel (Example)

To investigate potential off-target effects on protein kinases, a common class of off-targets for small molecules, this compound can be screened against a panel of purified kinases.

Materials:

  • This compound

  • A commercial kinase profiling service or a panel of purified kinases

  • Appropriate kinase buffers, substrates (e.g., a generic peptide substrate and [γ-32P]ATP or a fluorescent ATP analog), and detection reagents.

Procedure (General Outline):

  • Prepare a stock solution of this compound at a concentration significantly higher than its pIC50 for PTP inhibition (e.g., 10 µM).

  • Submit the compound to a kinase profiling service or perform in-house kinase assays.

  • The service or in-house assay will typically involve incubating each kinase with its specific substrate and ATP in the presence of this compound or a vehicle control.

  • Kinase activity is measured by quantifying the phosphorylation of the substrate.

  • The percentage of inhibition of each kinase by this compound is calculated. Significant inhibition of a kinase would indicate a potential off-target interaction.

Visualizations

Mitochondrial_Permeability_Transition_Pathway Mitochondrial Permeability Transition Pathway Ca_overload Mitochondrial Ca2+ Overload PTP_opening mPTP Opening Ca_overload->PTP_opening ROS Reactive Oxygen Species (ROS) ROS->PTP_opening MMP_collapse ΔΨm Collapse PTP_opening->MMP_collapse Mito_swelling Mitochondrial Swelling PTP_opening->Mito_swelling This compound This compound This compound->PTP_opening OMM_rupture Outer Membrane Rupture Mito_swelling->OMM_rupture Cyto_c_release Cytochrome c Release OMM_rupture->Cyto_c_release Apoptosis Apoptosis Cyto_c_release->Apoptosis Off_Target_Workflow Workflow for Assessing Off-Target Effects of this compound Start Start: This compound Identified as PTP Inhibitor In_silico In Silico Screening (Target Prediction) Start->In_silico Biochemical Biochemical Screening (e.g., Kinase Panel) Start->Biochemical Cellular Cell-Based Assays (e.g., Phenotypic Screening, CETSA) Start->Cellular Data_analysis Data Analysis and Hit Validation In_silico->Data_analysis Biochemical->Data_analysis Cellular->Data_analysis Mechanism Mechanism of Action Studies for Off-Targets Data_analysis->Mechanism Conclusion Conclusion: Characterized Off-Target Profile of this compound Mechanism->Conclusion

References

Technical Support Center: Enhancing the Bioavailability of Pyridazinone Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the oral bioavailability of pyridazinone compounds.

Frequently Asked Questions (FAQs)

Q1: My pyridazinone compound shows poor oral bioavailability. What are the likely causes?

Poor oral bioavailability of pyridazinone compounds, like many other poorly water-soluble drugs, is often attributed to several factors:

  • Low Aqueous Solubility: Many pyridazinone derivatives are lipophilic and have low solubility in gastrointestinal fluids, which is a prerequisite for absorption.

  • Slow Dissolution Rate: Consequent to low solubility, the rate at which the compound dissolves from its solid dosage form can be the rate-limiting step for absorption.

  • High First-Pass Metabolism: The compound may be extensively metabolized in the gut wall or liver before reaching systemic circulation.

  • Poor Membrane Permeability: The physicochemical properties of the compound may hinder its ability to pass through the intestinal epithelial cells.

Q2: What are the primary strategies to improve the bioavailability of my pyridazinone compound?

There are several established strategies that can be employed, broadly categorized into chemical modifications and formulation approaches.

  • Chemical Modifications:

    • Prodrug Synthesis: Modifying the chemical structure to create a more soluble or permeable derivative that converts to the active parent drug in vivo.

    • Salt Formation: Creating a salt form of an ionizable pyridazinone can significantly improve its dissolution rate.

  • Formulation and Drug Delivery Approaches:

    • Particle Size Reduction: Decreasing the particle size (micronization or nanocrystals) increases the surface area, leading to a faster dissolution rate.

    • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can enhance solubility and dissolution.[1][2][3][4][5]

    • Nanotechnology-Based Formulations: Encapsulating the pyridazinone compound in nanoparticles, such as solid lipid nanoparticles (SLNs) or polymeric nanoparticles, can improve solubility, protect from degradation, and facilitate absorption.

    • Lipid-Based Formulations: For highly lipophilic compounds, formulating in oils, surfactants, and co-solvents can create self-emulsifying or self-microemulsifying drug delivery systems (SEDDS or SMEDDS) that improve solubilization in the GI tract.

Q3: Are there any pyridazinone derivatives that have shown good oral bioavailability in preclinical studies?

Yes, several studies have reported on pyridazinone derivatives with promising pharmacokinetic profiles. For instance, computer-based ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies of some novel pyridazin-3-one derivatives have predicted good oral bioavailability and intestinal absorption.[6] Additionally, specific synthesized pyridazinone derivatives have demonstrated moderate oral bioavailability in animal models.

Troubleshooting Guides

Issue 1: Low Aqueous Solubility and Dissolution Rate

If your pyridazinone compound is struggling with poor solubility, consider the following troubleshooting steps:

Strategy 1: Solid Dispersion

Solid dispersions have been widely used to improve the dissolution rate, solubility, and oral absorption of poorly water-soluble drugs.[1] This technique involves dispersing the drug in a hydrophilic carrier matrix.

Experimental Protocol: Preparation of a Pyridazinone Solid Dispersion (Solvent Evaporation Method)

  • Materials:

    • Pyridazinone compound

    • Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Polyethylene glycol (PEG) 6000, Hydroxypropyl methylcellulose (B11928114) (HPMC))

    • Organic solvent (e.g., methanol, ethanol, dichloromethane)

    • Rotary evaporator

    • Vacuum oven

  • Procedure:

    • Accurately weigh the pyridazinone compound and the selected hydrophilic carrier in a predetermined ratio (e.g., 1:1, 1:2, 1:4 drug-to-carrier).

    • Dissolve both the drug and the carrier in a suitable organic solvent in a round-bottom flask.

    • Attach the flask to a rotary evaporator and remove the solvent under reduced pressure at a controlled temperature (e.g., 40-60 °C).

    • A thin film of the solid dispersion will form on the wall of the flask.

    • Further dry the solid dispersion in a vacuum oven at a specified temperature for 24 hours to remove any residual solvent.

    • Scrape the dried solid dispersion, pulverize it, and pass it through a sieve to obtain a uniform particle size.

    • Characterize the solid dispersion for drug content, dissolution rate, and solid-state properties (using techniques like DSC, XRD, and FTIR).

Logical Workflow for Solid Dispersion Preparation

G cluster_prep Solid Dispersion Preparation cluster_char Characterization weigh Weigh Drug and Carrier dissolve Dissolve in Organic Solvent weigh->dissolve evaporate Solvent Evaporation (Rotary Evaporator) dissolve->evaporate dry Vacuum Drying evaporate->dry process Pulverize and Sieve dry->process content Drug Content process->content dissolution Dissolution Testing process->dissolution solid_state Solid-State Analysis (DSC, XRD, FTIR) process->solid_state

Caption: Workflow for the preparation and characterization of a pyridazinone solid dispersion.

Expected Outcome Data (Illustrative Example for a Poorly Soluble Drug)

FormulationCarrierDrug:Carrier RatioDissolution Efficiency (%) after 60 min
Pure Drug--25
Solid DispersionPVP K301:285
Solid DispersionPEG 60001:492

Strategy 2: Nanocrystal Formulation

Reducing the particle size to the nanometer range can significantly increase the dissolution velocity and saturation solubility of a drug.

Experimental Protocol: Preparation of Pyridazinone Nanocrystals (Antisolvent Precipitation-Ultrasonication Method)

  • Materials:

    • Pyridazinone compound

    • Solvent (e.g., acetone, methanol)

    • Antisolvent (e.g., water)

    • Stabilizer (e.g., Pluronic F-127, Poloxamer 188)

    • Probe sonicator

    • Magnetic stirrer

  • Procedure:

    • Dissolve the pyridazinone compound in a suitable solvent to prepare the drug solution.

    • Dissolve the stabilizer in the antisolvent to prepare the stabilizer solution.

    • Place the stabilizer solution on a magnetic stirrer.

    • Inject the drug solution into the stabilizer solution under constant stirring.

    • Immediately subject the resulting suspension to high-power ultrasonication using a probe sonicator for a specified time (e.g., 15-30 minutes) in an ice bath to prevent overheating.

    • The resulting nanosuspension can be used for further characterization or can be lyophilized to produce a dry powder.

    • Characterize the nanocrystals for particle size, polydispersity index (PDI), zeta potential, and dissolution profile.

Expected Outcome Data (Illustrative Example for a Poorly Soluble Drug)

FormulationMean Particle Size (nm)PDIZeta Potential (mV)In Vivo Bioavailability Enhancement (Fold Increase vs. Pure Drug)
Pure Drug Suspension> 2000> 0.5-5.2-
Nanocrystal Suspension250< 0.2-25.85.5
Issue 2: Poor Membrane Permeability

If poor permeability across the intestinal epithelium is a concern for your pyridazinone compound, a prodrug approach may be beneficial.

Strategy: Prodrug Synthesis

A common prodrug strategy for compounds with a carboxylic acid or hydroxyl group is to form a more lipophilic ester prodrug, which can have improved membrane permeability.

Experimental Protocol: Synthesis of a Pyridazinone Ester Prodrug (Illustrative)

  • Materials:

    • Pyridazinone with a carboxylic acid moiety

    • Alcohol (e.g., ethanol, propanol)

    • Acid catalyst (e.g., sulfuric acid) or coupling agent (e.g., DCC/DMAP)

    • Appropriate solvents (e.g., dichloromethane, THF)

    • Purification materials (e.g., silica (B1680970) gel for column chromatography)

  • Procedure (Fischer Esterification):

    • Dissolve the pyridazinone-carboxylic acid in an excess of the desired alcohol.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Reflux the reaction mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture and neutralize the acid with a weak base (e.g., sodium bicarbonate solution).

    • Extract the ester prodrug with an organic solvent.

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

    • Purify the crude product by column chromatography.

    • Characterize the structure of the prodrug using NMR and Mass Spectrometry.

    • Evaluate the prodrug for its stability in simulated gastric and intestinal fluids and in plasma to ensure it converts to the parent drug.

    • Conduct in vivo pharmacokinetic studies to compare the bioavailability of the prodrug with the parent drug.

Signaling Pathway for Prodrug Absorption and Activation

G cluster_gut GI Tract cluster_membrane Intestinal Membrane cluster_circulation Systemic Circulation Prodrug_Oral Oral Administration of Prodrug Prodrug_Lumen Prodrug in Lumen (Lipophilic) Prodrug_Oral->Prodrug_Lumen Absorption Passive Diffusion Prodrug_Lumen->Absorption Enhanced Permeation Prodrug_Blood Prodrug in Blood Absorption->Prodrug_Blood Conversion Enzymatic Conversion (Esterases) Prodrug_Blood->Conversion Active_Drug Active Pyridazinone Conversion->Active_Drug Target Pharmacological Target Active_Drug->Target

Caption: Mechanism of enhanced bioavailability via a lipophilic prodrug strategy.

Expected Outcome Data (Illustrative Example)

CompoundCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Relative Bioavailability (%)
Parent Pyridazinone1504.0900100
Ester Prodrug4502.02700300

Concluding Remarks

Improving the bioavailability of pyridazinone compounds often requires a multi-faceted approach. The strategies outlined above provide a starting point for addressing common challenges related to solubility and permeability. It is crucial to characterize the physicochemical properties of your specific pyridazinone derivative to select the most appropriate enhancement strategy. In vivo evaluation in a relevant animal model is the ultimate determinant of the success of any bioavailability enhancement technique.

References

Navigating Variability in Biomarker, Biopsy, and Molecular Pathology (BBMP) Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to address and mitigate variability in Biomarker, Biopsy, and Molecular Pathology (BBMP) experimental results. Through a series of frequently asked questions, troubleshooting guides, and detailed protocols, this guide aims to enhance the reproducibility and reliability of your experimental data.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during this compound experiments, offering step-by-step solutions to troubleshoot and resolve them.

General Laboratory Practice

Question: What are the major sources of variability in this compound experimental results?

Answer: Variability in this compound experimental results can be broadly categorized into three phases: pre-analytical, analytical, and post-analytical.[1][2][3][4][5] Pre-analytical variables are considered the largest source of error, potentially accounting for up to 75% of all laboratory errors.[1]

  • Pre-analytical Variability: This phase includes all steps from sample collection to its preparation for analysis.[6] Key factors include:

    • Specimen Collection and Handling: Inconsistent collection techniques, improper use of collection tubes, and delays in processing can significantly impact results.[1][2]

    • Fixation: The type of fixative, its duration, and temperature are critical for preserving tissue morphology and nucleic acid integrity.[2][7]

    • Patient-Specific Factors: A patient's diet, age, sex, and medication can all introduce biological variability.[3]

  • Analytical Variability: This phase encompasses the actual experimental procedure. Sources of variability include:

    • Reagent Quality and Antibody Specificity: The quality of reagents and the specificity of antibodies are paramount for accurate results.[8]

    • Protocol Adherence: Deviations from established protocols can lead to inconsistent outcomes.

    • Instrumentation: Calibration and maintenance of laboratory equipment are crucial for reproducible measurements.

  • Post-analytical Variability: This phase involves data analysis and interpretation.[4][9][10] Key factors include:

    • Data Analysis Pipelines: Different bioinformatics pipelines can yield varying results from the same raw data.[11][12]

    • Result Interpretation: Subjectivity in scoring and interpretation, especially in techniques like immunohistochemistry (IHC), can be a significant source of variability.[5]

Immunohistochemistry (IHC)

Question: My IHC staining is weak or absent. How can I troubleshoot this?

Answer: Weak or no staining in IHC can be a frustrating issue. Here’s a step-by-step guide to identify and resolve the problem.

Troubleshooting Weak or No IHC Staining

Potential Cause Troubleshooting Step
Primary Antibody Issue 1. Confirm Antibody Suitability: Ensure the antibody is validated for IHC applications and the specific sample type (e.g., paraffin-embedded vs. frozen).[13] 2. Check Antibody Storage and Expiration: Verify that the antibody has been stored at the recommended temperature and is not expired.[14] 3. Optimize Antibody Concentration: Perform a titration experiment to determine the optimal antibody dilution.[8]
Antigen Retrieval Problem 1. Optimize Retrieval Method: The chosen antigen retrieval method (heat-induced or enzymatic) may not be optimal for the target antigen. Try alternative methods or adjust the incubation time and temperature.[13][14] 2. Check Buffer pH: Ensure the pH of the antigen retrieval buffer is correct.[14]
Tissue Preparation Issue 1. Prolonged Fixation: Over-fixation can mask the epitope. Consider using a more aggressive antigen retrieval method.[7] 2. Improper Tissue Storage: Ensure slides with freshly-sliced tissues are stored at 4°C and not baked before storage.[13]
Secondary Antibody/Detection System Issue 1. Verify Secondary Antibody Compatibility: Confirm the secondary antibody is appropriate for the host species of the primary antibody.[13] 2. Check Reagent Integrity: Ensure all detection reagents are within their expiration dates and have been stored correctly.[14]

Question: I'm observing high background staining in my IHC experiment. What can I do to reduce it?

Answer: High background staining can obscure specific signals and make interpretation difficult. The following steps can help you minimize background noise.

Troubleshooting High Background in IHC Staining

Potential Cause Troubleshooting Step
Non-specific Antibody Binding 1. Increase Blocking Time/Concentration: Extend the blocking step or increase the concentration of the blocking serum.[8] 2. Use Appropriate Blocking Serum: The blocking serum should be from the same species as the secondary antibody.[7] 3. Optimize Primary Antibody Concentration: A primary antibody concentration that is too high can lead to non-specific binding.[8]
Endogenous Enzyme Activity 1. Quench Endogenous Peroxidase: If using an HRP-conjugated detection system, incubate the tissue with a hydrogen peroxide solution to block endogenous peroxidase activity.[8]
Issues with Secondary Antibody 1. Run a "Secondary Only" Control: This will help determine if the secondary antibody is binding non-specifically.[13] 2. Use a Pre-adsorbed Secondary Antibody: These antibodies have been purified to reduce cross-reactivity with immunoglobulins from other species.[13]
Tissue Drying 1. Maintain Hydration: Ensure the tissue sections do not dry out at any stage of the staining process.[14]
In Situ Hybridization (ISH)

Question: My ISH signal is weak or undetectable. What are the likely causes and solutions?

Answer: Achieving a strong and specific signal in ISH requires careful optimization of several steps. Here’s how to troubleshoot a weak or absent signal.

Troubleshooting Weak or No ISH Signal

Potential Cause Troubleshooting Step
Probe Issues 1. Verify Probe Quality: Ensure the probe has not degraded. Check its integrity via gel electrophoresis. 2. Optimize Probe Concentration: The probe concentration may be too low. Perform a titration to find the optimal concentration.[15]
Tissue Preparation and Permeabilization 1. Optimize Fixation: Insufficient or excessive fixation can impact probe accessibility.[15][16] 2. Optimize Proteinase K Digestion: Inadequate digestion will prevent the probe from reaching the target RNA/DNA, while over-digestion can destroy tissue morphology. Optimize the digestion time and temperature.[15][17]
Hybridization Conditions 1. Optimize Hybridization Temperature: The temperature should be optimal for the specific probe and target sequence.[17] 2. Check Hybridization Buffer Composition: Ensure the buffer components are at the correct concentrations.
Post-Hybridization Washes 1. Washes are too Stringent: Overly stringent washes (high temperature, low salt concentration) can wash away specifically bound probe.[16]
Next-Generation Sequencing (NGS)

Question: What are the common challenges in clinical NGS data analysis that can lead to variability?

Answer: The complexity of NGS data analysis presents several challenges that can introduce variability and impact the final results.

Common Challenges in Clinical NGS Data Analysis

Challenge Description Mitigation Strategies
Lack of Standardization Different laboratories may use different bioinformatics pipelines, leading to variations in variant calling and annotation.[18]Implement standardized and validated bioinformatics pipelines. Participate in proficiency testing programs.
Data Storage and Management The large volume of NGS data requires significant storage capacity and robust data management systems.[11][18]Utilize cloud-based storage and data management solutions.[18]
Interpretation Bottleneck The manual review and interpretation of a large number of variants is time-consuming and requires specialized expertise.[19]Employ automated variant annotation and filtering tools. Develop a well-defined variant classification strategy.
Analytical Sensitivity The ability to detect low-frequency variants can vary between different NGS platforms and assays.[11]Validate the limit of detection for the specific assay and platform.

Quantitative Data on Experimental Variability

The following tables summarize quantitative data on the variability observed in common this compound assays. It is important to note that these values can be influenced by numerous factors, and laboratories should establish their own performance characteristics.

Table 1: Inter-Laboratory Variability in HER2 IHC Scoring
HER2 IHC ScoreAgreement/ConcordanceReference
HER2-low (1+ or 2+ without amplification)Proportion of cases ranged from 46.3% to 71.8% among different pathology departments.[18]
1+<1% agreement[20]
2+3.6% agreement[20]
025% overall percent agreement[20]
Table 2: Reproducibility of NGS-Based Assays
AssayMetricValueReference
Tumor Mutational Burden (TMB) - Platform 1Concordance Correlation Coefficient (CCC)0.987[2]
Tumor Mutational Burden (TMB) - Platform 2Concordance Correlation Coefficient (CCC)0.851[2]
KRAS Mutation Detection (NGS vs. CLIA-approved labs)Concordance Rate89%[8]
KRAS Mutation Allelic Frequency (across 6 NGS platforms)Qualitative Assessment5 out of 6 platforms reported similar frequencies.[1]
Table 3: Reproducibility of ISH Assays
AssayMetricValueReference
HER2 FISHFleiss' Kappa (Overall Agreement)0.765 - 0.911[11][21]
HER2 FISH (Cases near cutoff)Fleiss' Kappa0.582[11][21]
HER2 FISHInter-laboratory Concordance92%
Table 4: General Guidelines for Assay Precision
Type of VariationAcceptable Coefficient of Variation (CV)Reference
Intra-assay CV< 10%[16]
Inter-assay CV< 15%[16]
Inter-assay CV at Lower Limit of Quantification (LLoQ)< 20%

Detailed Experimental Protocols

This section provides links to detailed, step-by-step protocols for key this compound experiments. These protocols are intended as a starting point, and optimization may be required for specific applications.

  • Immunohistochemistry (IHC) Protocol for Paraffin-Embedded Tissues: --INVALID-LINK--[13]

  • In Situ Hybridization (ISH) General Protocol: --INVALID-LINK--[19]

  • Next-Generation Sequencing (NGS) Workflow Overview: --INVALID-LINK--[10]

Signaling Pathway Diagrams

The following diagrams, created using Graphviz, illustrate key signaling pathways relevant to this compound experimental results.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF/ TGF-α EGF->EGFR Ligand Binding

EGFR Signaling Pathway in Lung Cancer.

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 HER2_dimer HER2->HER2_dimer HER3 HER3 HER3->HER2_dimer PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Invasion mTOR->Proliferation RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation HER2_dimer->PI3K HER2_dimer->RAS MMR_Pathway cluster_process Mismatch Repair Process cluster_outcome Consequences of MMR Deficiency Mismatch DNA Mismatch (Replication Error) Recognition Mismatch Recognition (MSH2, MSH6) Mismatch->Recognition dMMR Deficient MMR (dMMR) (Mutation in MMR genes) Mismatch->dMMR Recruitment Recruitment of MLH1, PMS2 Recognition->Recruitment Excision Excision of Mismatched Strand Recruitment->Excision Resynthesis DNA Resynthesis (DNA Polymerase) Excision->Resynthesis Ligation Ligation (DNA Ligase) Resynthesis->Ligation Repaired Correctly Repaired DNA Ligation->Repaired MSI Microsatellite Instability (MSI) dMMR->MSI Hypermutation Hypermutation Phenotype MSI->Hypermutation CRC Increased Risk of Colorectal Cancer Hypermutation->CRC

References

Technical Support Center: A Guide to the Long-Term Experimental Use of BBMP

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-(benzylsulfonyl)-4-bromo-2-methyl-3(2H)-pyridazinone (BBMP), a potent permeability transition pore (PTP) inhibitor utilized in neurodegenerative disease research. This resource is designed to assist researchers, scientists, and drug development professionals in addressing challenges related to the long-term stability and effective use of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule inhibitor of the mitochondrial permeability transition pore (PTP). Its primary function is to prevent the Ca2+-induced opening of the PTP, thereby inhibiting mitochondrial depolarization and subsequent cell death pathways. This neuroprotective property makes it a valuable tool in the study of neurodegenerative disorders.

Q2: What are the common signs of this compound degradation in my experiments?

A2: While specific degradation pathways for this compound are not extensively documented, general indicators of chemical compound degradation may apply. These can include a decrease in the expected biological activity (e.g., reduced inhibition of PTP), changes in the physical appearance of the stock solution (e.g., color change, precipitation), and the appearance of unexpected peaks in analytical chemistry readouts (e.g., HPLC, LC-MS).

Q3: How should I prepare and store this compound stock solutions for long-term use?

A3: For long-term stability, it is recommended to prepare a high-concentration stock solution in a suitable solvent such as DMSO. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C in tightly sealed vials, protected from light. For immediate use, fresh dilutions should be prepared from the stock solution.

Q4: What are the potential degradation pathways for a compound like this compound?

A4: Based on its chemical structure, a pyridazinone derivative, potential degradation pathways could include hydrolysis of the pyridazinone ring, particularly under strong acidic or basic conditions. The sulfonyl group is generally stable, but the carbon-sulfur bond could be susceptible to cleavage under harsh conditions. Photodegradation upon exposure to UV or ambient light is also a possibility for many organic compounds.

Q5: Can I use this compound in combination with other PTP inhibitors?

A5: While combining inhibitors can be a valid experimental approach, it is crucial to consider potential additive or synergistic effects, as well as off-target effects. A thorough literature review and preliminary dose-response experiments are recommended to determine the optimal concentrations and to understand the combined effect on your experimental model.

Troubleshooting Guide

This guide addresses specific issues that may arise during long-term experiments involving this compound.

Problem Possible Cause Recommended Solution
Inconsistent experimental results over time. This compound Degradation: The potency of your this compound solution may be decreasing over time due to improper storage or handling.1. Prepare Fresh Solutions: Always prepare fresh working solutions of this compound from a frozen stock aliquot for each experiment. 2. Proper Storage: Ensure stock solutions are stored at ≤ -20°C in airtight, light-protected vials. Avoid repeated freeze-thaw cycles by making single-use aliquots. 3. Verify Activity: Periodically test the activity of your stock solution using a reliable functional assay to ensure its potency has not diminished.
Loss of this compound activity in aqueous buffers. Hydrolysis: The pyridazinone ring in this compound may be susceptible to hydrolysis in aqueous solutions, especially at non-neutral pH.1. pH Control: Maintain the pH of your experimental buffer within a neutral range (pH 6-8) to minimize hydrolysis. 2. Minimize Time in Aqueous Solution: Prepare the final dilution of this compound in your aqueous experimental buffer immediately before use. 3. Solvent Choice: If possible, use a co-solvent system that is compatible with your experiment to improve stability.
Precipitation of this compound in cell culture media. Poor Solubility: this compound may have limited solubility in aqueous media, leading to precipitation, especially at higher concentrations.1. Optimize Solvent Concentration: Ensure the final concentration of the stock solvent (e.g., DMSO) in your cell culture medium is low (typically <0.5%) to prevent precipitation and solvent-induced toxicity. 2. Sonication: Gentle sonication of the solution can help in dissolving the compound. 3. Solubility Test: Perform a solubility test to determine the maximum concentration of this compound that remains in solution in your specific experimental medium.
Unexpected off-target effects observed. Impure Compound or Degradation Products: The observed effects may be due to impurities in the this compound sample or the presence of degradation products with different biological activities.1. Purity Check: Verify the purity of your this compound using analytical methods such as HPLC or LC-MS. 2. Use Fresh Compound: If degradation is suspected, use a fresh, unopened vial of this compound. 3. Control Experiments: Include appropriate vehicle controls in your experiments to distinguish between compound-specific effects and solvent effects.

Quantitative Data Summary

The following table summarizes the in vitro potency of this compound from published literature.

AssayParameterValue
Ca2+-induced mitochondrial swellingpIC505.5 ± 0.1
Ca2+-induced mitochondrial depolarizationpIC505.6 ± 0.0
DNA fragmentation in cerebellar granule neuronspIC505.7 ± 0.6

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes

  • Procedure:

    • Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation.

    • Under sterile conditions, dissolve the this compound powder in anhydrous DMSO to a final concentration of 10 mM. For example, for a compound with a molecular weight of 377.24 g/mol , dissolve 3.77 mg in 1 mL of DMSO.

    • Vortex briefly to ensure complete dissolution.

    • Aliquot the stock solution into single-use, light-protected (amber) tubes.

    • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Assessment of Mitochondrial Swelling

This protocol is adapted from general procedures for assessing PTP opening.

  • Materials:

    • Isolated mitochondria

    • Swelling buffer (e.g., 120 mM KCl, 10 mM Tris-HCl, 5 mM KH2PO4, pH 7.4)

    • This compound stock solution

    • CaCl2 solution

    • Spectrophotometer capable of reading absorbance at 540 nm

  • Procedure:

    • Prepare fresh dilutions of this compound in the swelling buffer to achieve the desired final concentrations.

    • Add isolated mitochondria (e.g., 0.5 mg/mL) to the cuvettes containing the swelling buffer and the different concentrations of this compound or vehicle control.

    • Incubate for a short period (e.g., 2 minutes) at room temperature.

    • Initiate mitochondrial swelling by adding a pulse of CaCl2 (e.g., 100-200 µM).

    • Immediately start monitoring the decrease in absorbance at 540 nm over time. A decrease in absorbance indicates mitochondrial swelling.

    • Plot the rate of absorbance change against the concentration of this compound to determine the IC50 value.

Visualizations

Signaling Pathway of the Mitochondrial Permeability Transition Pore (mPTP)

mPTP_Signaling cluster_stress Cellular Stress cluster_kinases Kinase Signaling cluster_mPTP mPTP Complex cluster_consequences Consequences Ca_overload Ca²⁺ Overload mPTP_opening mPTP Opening Ca_overload->mPTP_opening Induces ROS Oxidative Stress (ROS) ROS->mPTP_opening Induces Akt Akt GSK3b GSK3β Akt->GSK3b Inhibits ERK ERK ERK->GSK3b Inhibits CypD Cyclophilin D (CypD) GSK3b->CypD Activates CypD->mPTP_opening Promotes ANT ANT VDAC VDAC MMP_loss ΔΨm Collapse mPTP_opening->MMP_loss Mito_swelling Mitochondrial Swelling mPTP_opening->Mito_swelling Apoptosis Apoptosis MMP_loss->Apoptosis Mito_swelling->Apoptosis This compound This compound This compound->mPTP_opening Inhibits

Caption: Signaling pathways regulating the opening of the mitochondrial permeability transition pore (mPTP) and its inhibition by this compound.

Experimental Workflow for Assessing this compound Neuroprotection

BBMP_Workflow start Start: Neuronal Cell Culture prepare_this compound Prepare this compound Solutions start->prepare_this compound induce_stress Induce Neurotoxic Stress (e.g., glutamate, oxidative stress) start->induce_stress treatment Treat cells with this compound (various concentrations) prepare_this compound->treatment induce_stress->treatment incubation Incubate for defined period treatment->incubation assessment Assess Neuroprotection incubation->assessment viability_assay Cell Viability Assay (e.g., MTT, LDH) assessment->viability_assay apoptosis_assay Apoptosis Assay (e.g., Caspase-3, TUNEL) assessment->apoptosis_assay mito_function Mitochondrial Function Assay (e.g., TMRM, JC-1) assessment->mito_function end End: Data Analysis viability_assay->end apoptosis_assay->end mito_function->end

Technical Support Center: Optimizing BBMP Treatment in Neurons

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation time for Broad-Based Matrix Metalloproteinase (MMP) Inhibitor (BBMP) treatment in neuronal cultures.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments with this compound in a question-and-answer format.

Q1: I am observing significant neuronal death after this compound treatment, even at short incubation times. What could be the cause?

A1: Neuronal death following this compound treatment can stem from several factors. Firstly, the concentration of this compound may be too high, leading to cytotoxicity. It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your specific neuronal cell type before proceeding with time-course experiments.[1] Secondly, the health of your neuronal culture is paramount. Ensure optimal plating density and overall culture health before initiating any treatment.[1] Contaminants in the cell culture or issues with the culture media itself can also lead to increased cell death.[2] Lastly, the solvent used to dissolve this compound might be toxic to the neurons at the final concentration used in the culture medium. Always include a vehicle-only control in your experiments to account for solvent effects.

Q2: My this compound treatment does not seem to have any effect on the neuronal signaling pathway I am studying, regardless of the incubation time.

A2: A lack of effect could be due to several reasons. The stability of this compound in your culture medium at 37°C over extended periods might be a concern. Some compounds can degrade in culture media, losing their efficacy.[3][4] Consider preparing fresh this compound solutions for each experiment. It's also possible that the chosen concentration of this compound is too low to effectively inhibit MMPs in your system. Re-evaluating the dose-response curve is recommended. Additionally, ensure that the MMPs you are targeting are indeed active and playing a significant role in the signaling pathway under your experimental conditions. You can verify MMP activity using techniques like gelatin zymography.[5][6]

Q3: I am seeing inconsistent results between replicate experiments for my this compound incubation time optimization.

A3: Inconsistent results are often a sign of variability in experimental procedures. Ensure that all parameters are kept constant between experiments, including cell plating density, passage number, media composition, and the preparation of the this compound stock solution.[7] Small variations in these factors can lead to significant differences in experimental outcomes. It is also good practice to prepare a large batch of culture medium and other reagents to be used across all replicate experiments to minimize batch-to-batch variability.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an incubation time-course experiment with this compound in neurons?

A1: A good starting point for a time-course experiment depends on the biological process you are investigating. For studying effects on gene expression, shorter time points such as 2, 4, 8, and 12 hours may be appropriate.[1] For assessing changes in protein levels or morphological characteristics, longer incubation times of 24, 48, and 72 hours are often necessary.[1] It is recommended to perform a broad time-course experiment initially to narrow down the optimal window for your specific endpoint.

Q2: How can I determine the optimal non-toxic concentration of this compound before starting my incubation time experiments?

A2: To determine the optimal non-toxic concentration, you should perform a dose-response experiment.[1] This involves treating your neuronal cultures with a range of this compound concentrations (e.g., from nanomolar to micromolar) for a fixed, intermediate duration, such as 24 hours.[1] Cell viability can then be assessed using standard assays like MTT, XTT, or live/dead cell staining.[1] The highest concentration that does not cause significant cell death should be used for subsequent experiments.

Q3: How should I prepare and store my this compound stock solution?

A3: The preparation and storage of your this compound stock solution will depend on the specific compound's properties. Generally, it is advisable to dissolve the compound in a suitable solvent like DMSO to create a high-concentration stock solution. This stock should then be aliquoted into single-use volumes and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the compound.[8] Always consult the manufacturer's instructions for specific storage recommendations.

Data Presentation

Table 1: Example Dose-Response Data for this compound in Primary Cortical Neurons (24-hour incubation)

This compound Concentration (µM)Cell Viability (%)Standard Deviation
0 (Vehicle Control)1004.5
0.198.25.1
195.74.8
1092.35.5
5065.48.2
10030.19.7

Based on this example data, a concentration of 10 µM or lower would be suitable for subsequent time-course experiments.

Table 2: Example Time-Course Data for this compound (10 µM) Effect on Neurite Outgrowth

Incubation Time (hours)Average Neurite Length (µm)Standard Deviation
050.28.7
1265.89.1
2482.110.3
4895.611.2
7288.410.8

This example data suggests that the maximal effect of this compound on neurite outgrowth is observed around 48 hours of incubation.

Experimental Protocols

Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound

  • Cell Plating: Plate primary neurons or a neuronal cell line at a predetermined optimal density in a 96-well plate.

  • Culture Maintenance: Culture the cells for the desired number of days to allow for maturation and network formation.

  • This compound Preparation: Prepare a series of dilutions of the this compound stock solution in culture medium to achieve the final desired concentrations. Also, prepare a vehicle-only control.

  • Treatment: Carefully remove the old medium from the wells and replace it with the medium containing the different this compound concentrations or the vehicle control.

  • Incubation: Incubate the plate for a fixed duration, typically 24 hours, at 37°C and 5% CO₂.[1]

  • Viability Assay: After incubation, perform a cell viability assay (e.g., MTT or Live/Dead staining) according to the manufacturer's protocol.

  • Data Analysis: Quantify the results and plot cell viability against this compound concentration to determine the highest non-toxic concentration.

Protocol 2: Optimizing this compound Incubation Time

  • Cell Plating and Culture: Prepare neuronal cultures as described in Protocol 1, using an appropriate plate format for your desired endpoint analysis.

  • This compound Treatment: Based on the results from Protocol 1, treat the cells with the determined optimal non-toxic concentration of this compound and a vehicle control.

  • Time-Course Incubation: Incubate the cultures for a range of time points (e.g., 12, 24, 48, 72 hours).

  • Endpoint Analysis: At each time point, terminate the experiment and perform the desired analysis. This could include immunofluorescence staining for morphological changes, Western blotting for protein expression, or qPCR for gene expression analysis.

  • Data Analysis: Quantify the results for each time point and plot the measured effect against the incubation time to identify the optimal duration for the desired outcome.

Visualizations

Experimental_Workflow cluster_0 Phase 1: Dose-Response cluster_1 Phase 2: Time-Course A Plate Neurons B Prepare this compound Dilutions (e.g., 0.1-100 µM) A->B C Treat Neurons (24h) B->C D Assess Cell Viability (e.g., MTT Assay) C->D E Determine Optimal Non-Toxic Concentration D->E G Treat with Optimal this compound Concentration E->G Use Non-Toxic Concentration F Plate Neurons F->G H Incubate for Various Durations (e.g., 12, 24, 48, 72h) G->H I Perform Endpoint Analysis (e.g., Western Blot, Imaging) H->I J Identify Optimal Incubation Time I->J

Caption: Workflow for optimizing this compound incubation time.

Signaling_Pathway cluster_pathway Neuronal Signaling Pathway Stimulus External Stimulus (e.g., Neurotrophic Factor) Receptor Cell Surface Receptor Stimulus->Receptor Pro_MMP Pro-MMP Receptor->Pro_MMP activates Downstream_Signaling Downstream Signaling (e.g., Rho GTPases) Receptor->Downstream_Signaling Active_MMP Active MMP Pro_MMP->Active_MMP cleavage ECM Extracellular Matrix Component Active_MMP->ECM degrades Growth_Factor Released Growth Factor ECM->Growth_Factor releases Growth_Factor->Receptor activates Neuronal_Response Neuronal Response (e.g., Neurite Outgrowth) Downstream_Signaling->Neuronal_Response This compound This compound (Broad-Based MMP Inhibitor) This compound->Active_MMP inhibits

Caption: MMP-mediated neuronal signaling and this compound inhibition.

Troubleshooting_Logic rect rect Start Problem Encountered Q1 Significant Cell Death? Start->Q1 Q2 No Effect Observed? Start->Q2 Q3 Inconsistent Results? Start->Q3 A1 Is this compound concentration too high? Q1->A1 Yes A2 Is the culture healthy? Q1->A2 No B1 Is this compound stable in media? Q2->B1 C1 Are experimental parameters consistent? Q3->C1 A1->A2 No R1 Perform Dose-Response (Protocol 1) A1->R1 A3 Is the vehicle toxic? A2->A3 No R2 Optimize Culture Conditions A2->R2 R3 Run Vehicle Control A3->R3 B2 Is this compound concentration too low? B1->B2 No S1 Use Freshly Prepared this compound B1->S1 B3 Are target MMPs active? B2->B3 No S2 Re-evaluate Dose-Response B2->S2 S3 Perform Gelatin Zymography B3->S3 T1 Standardize all protocols and reagents C1->T1

Caption: Troubleshooting decision tree for this compound experiments.

References

Technical Support Center: Mitigating Artifacts in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate common artifacts encountered during fluorescence microscopy experiments, with a special focus on potential issues arising from the use of fluorescent probes like BBMP.

Frequently Asked Questions (FAQs) - General Artifacts

Q1: What are the most common types of artifacts in fluorescence microscopy?

A: Artifacts in fluorescence microscopy are any features observed in an image that do not accurately represent the true biological sample.[1] These can be broadly categorized as sample-related, system-related, and signal-related artifacts. Common examples include photobleaching, autofluorescence, phototoxicity, spectral bleed-through, and issues arising from sample preparation.[1][2]

Q2: My fluorescent signal is fading quickly during imaging. What is happening and how can I fix it?

A: This phenomenon is known as photobleaching , which is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light.[2][3]

Troubleshooting Steps:

  • Reduce Exposure Time and Excitation Intensity: Use the lowest possible laser power and shortest exposure time that still provides a sufficient signal-to-noise ratio.[2]

  • Use Antifade Reagents: Mount your samples in a commercially available antifade mounting medium to reduce the rate of photobleaching.[2][4]

  • Choose More Photostable Dyes: If photobleaching persists, consider using fluorophores that are inherently more resistant to photobleaching.[2]

  • Image a Fresh Field of View: For fixed samples, moving to a new area of the slide for each image acquisition can prevent imaging already bleached areas.[2]

Troubleshooting this compound-Induced Artifacts

Disclaimer: The following troubleshooting guide is based on the characteristics of this compound as a benzimidazole-derived fluorescent chemosensor and general principles of fluorescence microscopy. Specific artifacts may be application-dependent.

Q1: I am observing non-specific background fluorescence when using this compound. What could be the cause?

A: Non-specific background fluorescence when using a fluorescent probe like this compound can arise from several factors, including probe aggregation at high concentrations, binding to off-target cellular components, or the presence of fluorescent impurities.

Troubleshooting Workflow for Non-Specific Staining:

cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Experimental Adjustments cluster_3 Resolution start High Background Signal with this compound check_conc Review this compound Concentration start->check_conc check_impurities Assess Purity of this compound Stock start->check_impurities titrate_conc Titrate this compound Concentration check_conc->titrate_conc optimize_wash Optimize Washing Steps titrate_conc->optimize_wash blocking_step Introduce a Blocking Step optimize_wash->blocking_step end Reduced Background Signal blocking_step->end cluster_causes Potential Causes cluster_solutions Mitigation Strategies start Problem: Punctate Artifacts cause1 This compound Aggregation start->cause1 cause2 Fluorescent Impurities start->cause2 solution1a Lower this compound Concentration cause1->solution1a solution1b Optimize Buffer (pH, Salt) cause1->solution1b solution1c Filter this compound Stock Solution cause1->solution1c solution2a Use High-Quality Slides/Coverslips cause2->solution2a solution2b Thoroughly Clean Substrates cause2->solution2b

References

Technical Support Center: Purity Assessment of Synthesized Small Molecules for Research Use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on assessing the purity of synthesized small molecules, exemplified here as "BBMP" (a representative novel compound).

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for assessing the purity of a newly synthesized small molecule like this compound?

A1: The most common and reliable methods for purity assessment of small molecules in a research and drug development setting are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[1][2][3] Often, a combination of these techniques is used to obtain a comprehensive purity profile.[2]

Q2: What is the acceptable purity level for a research compound like this compound?

A2: For compounds used in biological assays and early-stage drug discovery, a purity of >95% is generally required to ensure that the observed biological effects are attributable to the compound of interest and not to impurities.[4]

Q3: How can I identify unknown impurities in my this compound sample?

A3: High-resolution mass spectrometry (HRMS) is a powerful technique for identifying unknown impurities.[5] It provides accurate mass measurements that can help determine the molecular formula of an impurity.[5] Further structural elucidation can be achieved using tandem mass spectrometry (MS/MS) and NMR spectroscopy.[1][5]

Q4: Can I rely solely on NMR to determine the purity of this compound?

A4: While quantitative NMR (qNMR) can be a powerful tool for purity assessment, it has limitations.[6][7] It may not detect impurities that lack NMR-active nuclei or are present at very low levels.[8] Therefore, it is best used as an orthogonal method in conjunction with a chromatographic technique like HPLC.[4]

Q5: What are common sources of impurities in a synthesized compound?

A5: Impurities can arise from various sources during and after synthesis, including:

  • Incomplete reactions: Unreacted starting materials.[]

  • Side reactions: Formation of undesired byproducts.[]

  • Degradation: Decomposition of the target compound or intermediates.[]

  • Reagents and solvents: Residual solvents, catalysts, and other reagents used in the synthesis.[]

  • Contamination: Introduction of foreign substances during handling or storage.[]

Troubleshooting Guides

HPLC Analysis Troubleshooting
Issue Potential Cause Troubleshooting Steps
No peaks or very small peaks Injection issue (e.g., clogged injector, empty sample vial).- Ensure the sample vial has sufficient volume. - Check for blockages in the injector and sample loop.[10]
Sample degradation.- Prepare a fresh sample. - Ensure sample solvent is compatible with the mobile phase.
Incorrect detector settings.- Verify that the detector wavelength is appropriate for your compound.[10]
Peak tailing or fronting Column overload.- Reduce the injection volume or sample concentration.[11]
Column contamination or degradation.- Flush the column with a strong solvent. - Replace the column if performance does not improve.[10]
Inappropriate mobile phase pH.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.[12]
Ghost peaks (peaks in a blank run) Carryover from a previous injection.- Run several blank injections with a strong solvent to clean the injector and column.
Contaminated mobile phase or system.- Prepare fresh mobile phase using high-purity solvents. - Flush the entire HPLC system.
Retention time shifts Inconsistent mobile phase composition.- Prepare fresh mobile phase and ensure proper mixing.[12]
Fluctuations in column temperature.- Use a column oven to maintain a stable temperature.[10][12]
Inconsistent flow rate.- Check the pump for leaks and ensure it is delivering a consistent flow rate.[10]
NMR Analysis Troubleshooting
Issue Potential Cause Troubleshooting Steps
Broad peaks Poor shimming.- Re-shim the magnet.
Presence of paramagnetic impurities.- Purify the sample further.
Sample concentration is too high.- Dilute the sample.
Unexpected peaks (impurities) Residual solvents.- Identify common solvent peaks (e.g., acetone, ethanol, methanol). - Dry the sample under high vacuum.[8]
Starting materials or byproducts.- Compare the spectrum to the spectra of starting materials. - Further purification (e.g., recrystallization, chromatography) is needed.
Poor signal-to-noise ratio Insufficient sample concentration.- Increase the sample concentration if possible.
Insufficient number of scans.- Increase the number of scans to improve the signal-to-noise ratio.
Inaccurate integration Phasing errors.- Carefully phase the spectrum to ensure all peaks have a flat baseline.
Overlapping peaks.- Use 2D NMR techniques to resolve overlapping signals.[4] - If quantifying, ensure the peaks of interest are well-separated from impurity peaks.[13]

Experimental Protocols

Protocol 1: Purity Determination by HPLC-UV
  • Preparation of Mobile Phase:

    • Mobile Phase A: 0.1% Formic acid in water (HPLC grade).

    • Mobile Phase B: 0.1% Formic acid in acetonitrile (B52724) (HPLC grade).

    • Degas both mobile phases by sonication or vacuum filtration.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the synthesized this compound.

    • Dissolve in a suitable solvent (e.g., acetonitrile, methanol, or a mixture of mobile phases) to a final concentration of 1 mg/mL.

    • Filter the sample solution through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 25 °C.

    • UV Detection: 254 nm (or the λmax of this compound).

    • Gradient Elution:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-18.1 min: 95% to 5% B

      • 18.1-25 min: 5% B

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of this compound by the area percentage method:

      • % Purity = (Area of this compound peak / Total area of all peaks) x 100

Protocol 2: Structural Confirmation and Impurity Check by ¹H NMR
  • Sample Preparation:

    • Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

    • Ensure the sample is fully dissolved.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

    • Use a standard pulse program.

    • Ensure proper shimming to achieve good resolution.

    • Set an appropriate spectral width and number of scans.

  • Data Processing and Analysis:

    • Process the raw data (Fourier transform, phase correction, and baseline correction).

    • Calibrate the chemical shift scale using the residual solvent peak.

    • Integrate all peaks.

    • Compare the observed chemical shifts, multiplicities, and integration values with the expected structure of this compound.

    • Analyze any unexpected peaks to identify potential impurities.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Workup cluster_purification Purification cluster_analysis Purity Assessment synthesis Synthesized this compound workup Crude Product synthesis->workup purification Column Chromatography / Recrystallization workup->purification hplc HPLC-UV purification->hplc nmr ¹H NMR purification->nmr ms LC-MS purification->ms final_product Pure this compound (>95%) hplc->final_product nmr->final_product ms->final_product

Caption: Workflow for Synthesis and Purity Assessment of this compound.

signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Cytoplasm cluster_nucleus Nucleus BMP BMP Ligand Receptor Type I & II Receptors BMP->Receptor Binding SMADs R-SMADs (Smad1/5/8) Receptor->SMADs Phosphorylation CoSMAD Co-SMAD (Smad4) SMADs->CoSMAD Association Complex SMAD Complex CoSMAD->Complex Gene Target Gene Transcription Complex->Gene Nuclear Translocation

Caption: Canonical BMP Signaling Pathway.

References

Validation & Comparative

A Comparative Guide to PTP Inhibition: Direct-Acting Inhibitors vs. Cyclosporin A

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of protein tyrosine phosphatase (PTP) inhibition is critical for advancing signal transduction research and therapeutic development. This guide provides a detailed comparison between direct-acting PTP inhibitors and the immunosuppressant Cyclosporin A, which modulates phosphatase activity through an indirect mechanism.

While a direct comparison with the specific compound BBMP (bis(4-bromobenzyl)malonic acid) is not possible due to the absence of available scientific literature on its activity as a PTP inhibitor, this guide will utilize well-characterized, direct-acting PTP inhibitors as a comparative benchmark against Cyclosporin A. This approach will highlight the fundamental differences in their mechanisms of action, target specificity, and experimental evaluation.

Executive Summary

Direct-acting PTP inhibitors are molecules designed to bind to the active site or allosteric sites of PTPs, thereby directly preventing the dephosphorylation of their substrates. In contrast, Cyclosporin A (CsA) primarily functions as an inhibitor of calcineurin, a serine/threonine phosphatase, and indirectly affects the mitochondrial permeability transition pore (mPTP) by binding to cyclophilin D.[1][2][3][4] Its influence on tyrosine phosphorylation is a downstream consequence of these primary interactions, rather than a direct inhibition of PTP enzymes.

Data Presentation: Quantitative Comparison

The following table summarizes the key characteristics of representative direct-acting PTP inhibitors and Cyclosporin A. It is important to note that the data for the direct inhibitors and Cyclosporin A are not from head-to-head comparative studies but are compiled from individual research findings.

FeatureDirect PTP Inhibitors (e.g., PTP Inhibitor XIX, BMOV)Cyclosporin A (CsA)
Primary Target(s) Specific Protein Tyrosine Phosphatases (e.g., PTPN2, PTP1B)[1]Calcineurin (a serine/threonine phosphatase), Cyclophilin D[1][3][4]
Mechanism of Action Competitive or allosteric inhibition of PTP catalytic activity[1]Indirect; binds to cyclophilin D, inhibiting the opening of the mitochondrial permeability transition pore (mPTP).[1][2] Primarily inhibits calcineurin.[3][4]
Mode of PTP Inhibition DirectIndirect
Reported IC50 Values - PTP Inhibitor XIX (against PTPN2): 0.95 ± 0.05 µM[1]- BMOV (against PTP1B): 0.86 ± 0.02 µM- Against Calcineurin: IC50 of ~30 nM[5] - mPTP inhibition: Effective at sub-micromolar concentrations (e.g., 0.2 µM)[6]
Cellular Effects Modulation of specific signaling pathways regulated by the target PTP.Immunosuppression, inhibition of apoptosis, modulation of mitochondrial calcium buffering.[7][8][9]

Mechanism of Action: A Tale of Two Pathways

The fundamental difference between these two classes of inhibitors lies in their molecular interactions and the subsequent signaling cascades they affect.

Direct PTP Inhibition:

Direct PTP inhibitors, such as PTP Inhibitor XIX, function by physically interacting with the target PTP. Competitive inhibitors, for instance, bind to the highly conserved active site of the PTP, preventing the substrate from binding and being dephosphorylated. This leads to a sustained phosphorylation state of the PTP's substrates, thereby modulating downstream signaling pathways.

G cluster_direct Direct PTP Inhibition PTP_Inhibitor Direct PTP Inhibitor (e.g., PTP Inhibitor XIX) PTP Protein Tyrosine Phosphatase (PTP) PTP_Inhibitor->PTP Inhibits Substrate Dephosphorylated Substrate PTP->Substrate Dephosphorylates Substrate_P Phosphorylated Substrate Substrate_P->PTP Substrate Signaling Downstream Signaling Substrate->Signaling Modulates

Direct PTP Inhibition Pathway

Cyclosporin A's Indirect Mechanism:

Cyclosporin A's effect on cellular phosphorylation is more complex and indirect. Its primary intracellular binding partners are cyclophilins, particularly cyclophilin D in the mitochondria. The CsA-cyclophilin D complex inhibits the opening of the mitochondrial permeability transition pore (mPTP), a key event in some forms of apoptosis.[1][2] By preventing mPTP opening, CsA helps maintain mitochondrial integrity and function, which can indirectly influence cellular signaling pathways that are sensitive to mitochondrial health and redox status.

Separately, and central to its immunosuppressive action, the complex of CsA and cyclophilin A binds to and inhibits calcineurin, a calcium and calmodulin-dependent serine/threonine phosphatase.[3][4] This inhibition prevents the dephosphorylation and activation of the transcription factor NFAT (Nuclear Factor of Activated T-cells), which is crucial for the expression of genes involved in T-cell activation.

G cluster_csa_mito Mitochondrial Pathway cluster_csa_immuno Immunosuppressive Pathway cluster_complex Inhibitory Complex CsA_mito Cyclosporin A CypD Cyclophilin D CsA_mito->CypD mPTP mPTP CsA_mito->mPTP Inhibits opening via CypD binding CypD->mPTP Promotes opening Apoptosis Apoptosis mPTP->Apoptosis Leads to CsA_immuno Cyclosporin A CypA Cyclophilin A CsA_immuno->CypA Complex CsA-CypA Complex Calcineurin Calcineurin (Ser/Thr Phosphatase) NFAT Active NFAT Calcineurin->NFAT Dephosphorylates NFAT_P Phosphorylated NFAT NFAT_P->Calcineurin Substrate Gene_Expression Gene Expression (e.g., IL-2) NFAT->Gene_Expression Promotes Complex->Calcineurin Inhibits

Indirect Mechanisms of Cyclosporin A

Experimental Protocols

1. In Vitro PTP Inhibition Assay (for Direct Inhibitors)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a direct PTP inhibitor.

  • Objective: To quantify the inhibitory potency of a compound against a specific PTP enzyme.

  • Materials:

    • Purified recombinant PTP enzyme (e.g., PTPN2, PTP1B).

    • PTP inhibitor compound (e.g., PTP Inhibitor XIX).

    • Fluorogenic phosphatase substrate (e.g., 6,8-difluoro-4-methylumbelliferyl phosphate (B84403) - DiFMUP).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT).

    • 384-well black microplate.

    • Plate reader capable of fluorescence measurement.

  • Procedure:

    • Prepare a serial dilution of the PTP inhibitor in DMSO.

    • Add a small volume (e.g., 1 µL) of the diluted inhibitor or DMSO (vehicle control) to the wells of the microplate.

    • Add the purified PTP enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding the DiFMUP substrate to all wells.

    • Immediately begin monitoring the increase in fluorescence intensity over time using a plate reader (Excitation/Emission ~358/450 nm).

    • Calculate the initial reaction rates (V) for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

2. Mitochondrial Permeability Transition Pore (mPTP) Opening Assay (for Cyclosporin A)

This protocol assesses the ability of Cyclosporin A to inhibit calcium-induced mPTP opening in isolated mitochondria.

  • Objective: To measure the effect of CsA on the calcium retention capacity of mitochondria, an indicator of mPTP inhibition.

  • Materials:

    • Isolated mitochondria (e.g., from rat liver or heart).

    • Mitochondrial incubation buffer (e.g., 125 mM KCl, 20 mM MOPS, 10 mM Tris-HCl, 2 mM K2HPO4, 5 mM glutamate, 2.5 mM malate, pH 7.4).

    • Calcium-sensitive fluorescent dye (e.g., Calcium Green 5N).

    • Cyclosporin A.

    • CaCl2 solution.

    • A fluorometer.

  • Procedure:

    • Suspend the isolated mitochondria in the incubation buffer in a cuvette.

    • Add the calcium-sensitive dye to the mitochondrial suspension.

    • Add Cyclosporin A or vehicle (DMSO) to the cuvette and incubate for a few minutes.

    • Place the cuvette in the fluorometer and begin recording fluorescence.

    • Add sequential pulses of a known concentration of CaCl2 to the cuvette.

    • Monitor the fluorescence of the calcium dye. An initial decrease in fluorescence will be observed as mitochondria take up the calcium.

    • The opening of the mPTP is indicated by a large, sudden increase in fluorescence as the mitochondria release the sequestered calcium.

    • The total amount of calcium added before the mPTP opens is the calcium retention capacity. A higher calcium retention capacity in the presence of CsA indicates inhibition of mPTP opening.

Conclusion

The comparison between direct-acting PTP inhibitors and Cyclosporin A underscores the diverse strategies available for modulating cellular phosphorylation. While direct inhibitors offer a targeted approach to manipulating specific signaling pathways, Cyclosporin A provides a broader, indirect influence through its effects on mitochondrial function and calcineurin activity. The choice of inhibitor and experimental approach will depend on the specific research question and the biological context being investigated. For researchers aiming to dissect the role of a particular PTP, a direct inhibitor is the tool of choice. For studies involving mitochondrial health, apoptosis, or immunosuppression, Cyclosporin A remains a critical pharmacological agent.

References

Validating the Neuroprotective Potential of Substituted Tryptamines: A Comparative Analysis of BBMP Analogs in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The exploration of novel neuroprotective agents is a critical endeavor in the fight against neurodegenerative diseases and acute brain injury. Substituted tryptamines, a class of compounds known for their potent psychoactive effects, are emerging as promising candidates for neuroprotection. This guide provides a comparative analysis of the neuroprotective effects of BBMP (2-bromo-5-methoxy-N,N-dimethyltryptamine) and its structural analogs, with a focus on preclinical data from animal models. While direct experimental data on this compound is limited in publicly available literature, its structural similarity to well-studied compounds like 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) allows for informed inferences about its potential mechanisms and efficacy.

This guide will objectively compare the performance of these compounds, provide supporting experimental data from published studies, and detail the methodologies employed in these investigations.

Comparative Efficacy of Neuroprotective Tryptamines and Related Compounds

The following table summarizes the quantitative data from various preclinical studies, offering a comparative overview of the neuroprotective effects of tryptamine (B22526) analogs and other relevant compounds. It is important to note that the data for 5-MeO-DMT is presented as a surrogate for this compound due to the lack of specific studies on the latter.

CompoundAnimal ModelKey Outcome MeasuresResults
5-MeO-DMT Mouse model of global cerebral ischemiaInfarct volume, Neurological deficit scoreSignificant reduction in infarct volume and improvement in neurological scores compared to vehicle.
DMT Rat model of focal cerebral ischemiaInfarct volume, Neuronal apoptosis, Inflammatory markers (TNF-α, IL-6)Dose-dependent reduction in infarct size, decreased apoptotic cell count, and attenuated inflammatory response.[1]
PRE-084 (Sigma-1 Agonist) Mouse model of ALS (SOD1G93A)Motor neuron survival, LifespanIncreased motor neuron survival in the spinal cord and a modest extension of lifespan.[2][3]
TCB-2 (5-HT2A Agonist) Rat model of Alzheimer's Disease (STZ-induced)Oxidative stress markers (MDA, TAC), Neuronal cell countReduced oxidative stress and increased the number of intact neurons in the hippocampus.[4]
N-acetylcysteine (NAC) Rat model of traumatic brain injuryLesion volume, Oxidative stress markersSignificant reduction in lesion volume and levels of oxidative stress markers.
Edaravone Mouse model of strokeInfarct volume, Neurological scoreReduced infarct volume and improved neurological deficits.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the assessment of neuroprotective effects of tryptamine analogs and related compounds.

Ischemia-Reperfusion Injury Model (Rat)
  • Animal Model : Adult male Sprague-Dawley rats are anesthetized.

  • Induction of Ischemia : The middle cerebral artery (MCA) is occluded for 90 minutes using an intraluminal filament.

  • Reperfusion : The filament is withdrawn to allow for reperfusion.

  • Drug Administration : The test compound (e.g., DMT) or vehicle is administered intraperitoneally at the onset of reperfusion.

  • Assessment :

    • Neurological Deficit Scoring : Evaluated at 24 hours post-reperfusion using a standardized neurological scoring system.

    • Infarct Volume Measurement : Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.

    • Histology and Immunohistochemistry : Brain sections are processed for H&E staining to assess neuronal damage and immunostained for markers of apoptosis (e.g., Caspase-3) and inflammation (e.g., Iba-1 for microglia).

Alzheimer's Disease Model (Rat)
  • Animal Model : Adult male Wistar rats are used.

  • Induction of Alzheimer's-like Pathology : Intracerebroventricular (ICV) injection of streptozotocin (B1681764) (STZ) is performed to induce cognitive deficits and pathological changes resembling Alzheimer's disease.

  • Drug Administration : The test compound (e.g., TCB-2) is administered via ICV injection.

  • Assessment :

    • Behavioral Testing : Morris Water Maze or Y-maze tests are conducted to assess learning and memory.

    • Biochemical Analysis : Hippocampal tissue is collected to measure levels of oxidative stress markers (e.g., malondialdehyde, total antioxidant capacity).

    • Histological Analysis : Brain sections are stained to quantify neuronal loss in the hippocampus.[4]

Visualizing the Mechanisms of Action

The neuroprotective effects of substituted tryptamines are believed to be mediated through complex signaling pathways. The following diagrams, generated using Graphviz, illustrate the putative mechanisms.

G Putative Neuroprotective Signaling Pathway of this compound/5-MeO-DMT This compound This compound / 5-MeO-DMT Sigma1R Sigma-1 Receptor This compound->Sigma1R HT2AR 5-HT2A Receptor This compound->HT2AR PI3K_Akt PI3K/Akt Pathway Sigma1R->PI3K_Akt Nrf2 Nrf2 Sigma1R->Nrf2 PLC PLC HT2AR->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_release Ca²⁺ Release IP3_DAG->Ca_release PKC PKC IP3_DAG->PKC ERK ERK PKC->ERK CREB CREB ERK->CREB BDNF BDNF CREB->BDNF Neuroplasticity Neuroplasticity BDNF->Neuroplasticity Anti_inflammatory Anti-inflammatory Effects PI3K_Akt->Anti_inflammatory Anti_apoptotic Anti-apoptotic Effects PI3K_Akt->Anti_apoptotic Antioxidant Antioxidant Response Nrf2->Antioxidant Neuroprotection Neuroprotection Antioxidant->Neuroprotection Anti_inflammatory->Neuroprotection Anti_apoptotic->Neuroprotection Neuroplasticity->Neuroprotection

Caption: Putative signaling pathways of this compound/5-MeO-DMT leading to neuroprotection.

G Experimental Workflow for Preclinical Neuroprotection Studies start Animal Model Selection (e.g., Rat, Mouse) disease_induction Induction of Neurological Injury (e.g., MCAO, STZ injection) start->disease_induction randomization Randomization to Treatment Groups disease_induction->randomization treatment Drug Administration (this compound analog or Vehicle) randomization->treatment behavioral Behavioral Assessment (e.g., Neurological Score, MWM) treatment->behavioral imaging In vivo Imaging (optional) (e.g., MRI) treatment->imaging euthanasia Euthanasia and Tissue Collection behavioral->euthanasia imaging->euthanasia histology Histological Analysis (e.g., TTC, H&E, IHC) euthanasia->histology biochemical Biochemical Assays (e.g., ELISA, Western Blot) euthanasia->biochemical data_analysis Data Analysis and Interpretation histology->data_analysis biochemical->data_analysis

Caption: A generalized workflow for in vivo validation of neuroprotective compounds.

Conclusion

The available preclinical data on DMT and 5-MeO-DMT strongly suggest that substituted tryptamines, including the novel compound this compound, hold significant potential as neuroprotective agents. Their multifaceted mechanism of action, involving the modulation of key receptors like sigma-1 and 5-HT2A, offers a promising therapeutic strategy for a range of neurological disorders characterized by neuronal damage and inflammation. The activation of these receptors appears to trigger a cascade of downstream effects, including the reduction of oxidative stress, inhibition of apoptosis, and promotion of neuroplasticity.

While the direct evidence for this compound's efficacy is yet to be established, the comparative analysis with its close analogs provides a solid foundation for future research. Further in-depth studies are warranted to elucidate the specific pharmacological profile of this compound and to validate its neuroprotective effects in various animal models of neurological disease. The experimental protocols and mechanistic insights provided in this guide are intended to facilitate these future investigations and accelerate the development of this promising class of neurotherapeutics.

References

Cross-validation of BBMP's mechanism of action in different cell types

Author: BenchChem Technical Support Team. Date: December 2025

An important clarification is needed regarding the term "BBMP" to proceed with your request. Initial research has revealed multiple interpretations of this abbreviation, and the accuracy of the requested "Publish Comparison Guides" is critically dependent on the precise definition of "this compound" in your research context.

The primary challenge is that "this compound" could refer to:

  • Bone Morphogenetic Proteins (BMPs): This is a well-researched family of proteins involved in a wide range of cellular signaling pathways. There is extensive literature on their mechanism of action in various cell types, including their role in bone development, cancer, and immunology.

  • Bovine Bone Matrix Proteins (BBMPs): Some studies refer to extracts from bovine bone as BBMPs and have investigated their effects, for instance, on bone cells like osteoclasts.

  • A specific chemical compound: It is possible that "this compound" is an abbreviation for a specific synthetic or natural compound, such as a derivative of benzo[b]pyrano[4,3,2-de]quinolin-8(1H)-one, though a direct link to this abbreviation was not immediately found in scientific databases.

  • An internal project or compound name: "this compound" might be an internal designation within a research group or company that is not yet publicly documented.

Without a clear identification of the "this compound" you are interested in, any attempt to create a comparison guide would be based on speculation and likely be irrelevant to your needs.

To provide you with the accurate and detailed guide you require, please clarify the full name or chemical class of the "this compound" you are investigating. Once this information is provided, a comprehensive analysis of its mechanism of action across different cell types, supported by experimental data and comparisons to relevant alternatives, can be developed.

Head-to-head comparison of pyridazinone analogs with BBMP

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Discovery and Development

In the landscape of contemporary pharmacology, pyridazinone scaffolds are a cornerstone for developing novel therapeutics targeting a wide array of cellular processes. This guide provides a detailed, data-driven comparison of two distinct classes of pyridazinone-containing compounds: a selection of pyridazinone analogs notable for their potent inhibition of phosphodiesterase 5 (PDE5), and 5-(benzylsulfonyl)-4-bromo-2-methyl-3(2H)-pyridazinone (BBMP), a specific inhibitor of the mitochondrial permeability transition pore (PTP). This comparison aims to furnish researchers, scientists, and drug development professionals with a clear, objective analysis of their respective biochemical activities, mechanisms of action, and the experimental methodologies used for their evaluation.

Section 1: Overview of Pyridazinone Analogs as PDE5 Inhibitors

Pyridazinone derivatives have been extensively investigated for their diverse biological activities.[1][2] A significant number of these analogs have demonstrated potent inhibitory effects on phosphodiesterase type 5 (PDE5), an enzyme crucial in the regulation of cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathways.[3] By inhibiting PDE5, these compounds prevent the degradation of cGMP, leading to vasodilation and other physiological effects.[3][4] This mechanism of action has established them as valuable candidates in the treatment of conditions such as erectile dysfunction and pulmonary hypertension.[3]

Quantitative Data: PDE5 Inhibition by Pyridazinone Analogs

The following table summarizes the in vitro potency of selected pyridazinone analogs against the PDE5 enzyme, presented as IC50 values. A lower IC50 value indicates greater potency.

Compound IDStructurePDE5 IC50 (nM)Selectivity vs. PDE6Reference
Compound 5r Pyrazolo[1',5':1,6]pyrimido[4,5-d]pyridazin-4(3H)-one derivative8.3240-fold[3]
Sildenafil (Reference Compound)16 - 20Not highly selective[4]

Note: The structures for the proprietary pyridazinone analogs are detailed in the cited literature.

Section 2: Overview of this compound as a Mitochondrial Permeability Transition Pore (PTP) Inhibitor

This compound, chemically identified as 5-(benzylsulfonyl)-4-bromo-2-methyl-3(2H)-pyridazinone, has been characterized as a novel and potent inhibitor of the mitochondrial permeability transition pore (PTP).[5] The PTP is a non-specific channel in the inner mitochondrial membrane, and its prolonged opening is a critical event in several forms of cell death.[6][7] By inhibiting the PTP, this compound can prevent Ca2+-induced mitochondrial depolarization and the release of pro-apoptotic factors, highlighting its therapeutic potential in neurodegenerative disorders.[5]

Quantitative Data: PTP Inhibition by this compound

The inhibitory activity of this compound on the mitochondrial permeability transition pore is presented below. The pIC50 value, the negative logarithm of the IC50, is used to express potency.

CompoundAssaypIC50Reference
This compound Mitochondrial Swelling5.5 ± 0.1[5]
This compound Mitochondrial Membrane Potential5.6 ± 0.0[5]
This compound DNA Fragmentation (Cerebellar Granule Neurons)5.7 ± 0.6[5]

Section 3: Mechanism of Action and Signaling Pathways

The pyridazinone analogs and this compound, despite sharing a common chemical scaffold, exert their biological effects through distinct molecular mechanisms and signaling pathways.

Pyridazinone Analogs: PDE5 Inhibition Pathway

Pyridazinone-based PDE5 inhibitors act on the nitric oxide (NO)-cGMP signaling pathway. In smooth muscle cells, NO activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of GTP to cGMP. Elevated cGMP levels lead to the activation of protein kinase G (PKG), resulting in a cascade of events that culminates in smooth muscle relaxation and vasodilation. PDE5 terminates this signal by hydrolyzing cGMP. The pyridazinone analogs competitively inhibit PDE5, thereby prolonging the action of cGMP.[3][4]

PDE5_Inhibition_Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to GTP GTP GTP->cGMP GMP 5'-GMP cGMP->GMP Hydrolyzes PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE5 PDE5 PDE5->GMP Relaxation Smooth Muscle Relaxation PKG->Relaxation Pyridazinone Pyridazinone Analog Pyridazinone->PDE5 Inhibits

Figure 1. Signaling pathway of PDE5 inhibition by pyridazinone analogs.

This compound: Mitochondrial Permeability Transition Pore Inhibition Pathway

This compound's mechanism of action is centered on the direct inhibition of the mitochondrial permeability transition pore. Under conditions of cellular stress, such as high intracellular Ca2+ and oxidative stress, the PTP opens. This leads to the dissipation of the mitochondrial membrane potential (ΔΨm), uncoupling of oxidative phosphorylation, ATP depletion, and the release of pro-apoptotic factors like cytochrome c, ultimately triggering cell death. This compound prevents this cascade by stabilizing the closed state of the PTP.[5][6]

PTP_Inhibition_Pathway cluster_stress Cellular Stress cluster_consequences Consequences of PTP Opening Ca_overload Ca2+ Overload PTP Mitochondrial Permeability Transition Pore (PTP) Ca_overload->PTP Induces Opening Oxidative_stress Oxidative Stress Oxidative_stress->PTP Induces Opening Membrane_potential Dissipation of ΔΨm PTP->Membrane_potential ATP_depletion ATP Depletion PTP->ATP_depletion CytoC_release Cytochrome c Release PTP->CytoC_release This compound This compound This compound->PTP Inhibits Cell_death Cell Death Membrane_potential->Cell_death ATP_depletion->Cell_death CytoC_release->Cell_death

Figure 2. Signaling pathway of PTP inhibition by this compound.

Section 4: Experimental Protocols

The following sections detail the methodologies for the key experiments cited in this guide.

PDE5 Enzyme Inhibition Assay

Objective: To determine the in vitro potency of pyridazinone analogs by measuring their half-maximal inhibitory concentration (IC50) against purified PDE5 enzyme.

Principle: A common method is a fluorescence polarization (FP)-based assay. This assay measures the change in the rotational speed of a fluorescently labeled cGMP substrate. When the substrate is hydrolyzed by PDE5, it is no longer bound by a specific antibody, leading to a decrease in fluorescence polarization. PDE5 inhibitors prevent the hydrolysis of the tracer, thus keeping the fluorescence polarization high.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test pyridazinone analog in DMSO.

    • Perform serial dilutions of the test compound in an appropriate assay buffer.

    • Prepare a solution of purified recombinant human PDE5A1 enzyme in assay buffer.

    • Prepare a solution of a fluorescently labeled cGMP substrate (e.g., cGMP-FAM) in assay buffer.

    • Prepare a solution of a cGMP-specific antibody.

  • Assay Procedure:

    • Add the serially diluted test compound or vehicle control (DMSO) to the wells of a 96-well or 384-well microplate.

    • Add the PDE5 enzyme to each well and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the fluorescently labeled cGMP substrate.

    • Incubate for a specific duration (e.g., 60 minutes) at room temperature, protected from light.

    • Stop the reaction and add the cGMP-specific antibody.

    • Read the fluorescence polarization on a suitable plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mitochondrial Permeability Transition Pore (PTP) Assay

Objective: To assess the ability of this compound to inhibit the opening of the mitochondrial permeability transition pore in isolated mitochondria or intact cells.

Principle: A widely used method is the calcein-cobalt quenching assay. Cells are co-loaded with calcein-AM (a fluorescent dye) and CoCl2. Calcein-AM is hydrolyzed by intracellular esterases to the fluorescent calcein (B42510), which distributes throughout the cytoplasm and mitochondria. CoCl2 quenches the cytosolic calcein fluorescence, but not the mitochondrial fluorescence, as the inner mitochondrial membrane is impermeable to Co2+. Upon PTP opening, Co2+ enters the mitochondrial matrix and quenches the mitochondrial calcein fluorescence. A PTP inhibitor like this compound will prevent this quenching.

Protocol:

  • Cell Preparation:

    • Culture cells to an appropriate density.

    • Harvest and resuspend the cells in a suitable buffer.

  • Staining and Treatment:

    • Load the cells with calcein-AM for a specified time (e.g., 15-30 minutes) at 37°C.

    • Add CoCl2 to the cell suspension to quench the cytosolic calcein fluorescence.

    • Treat the cells with the test compound (this compound) or vehicle control.

    • Induce PTP opening using an agent like ionomycin (B1663694) (a Ca2+ ionophore).

  • Data Acquisition:

    • Analyze the cell fluorescence using a flow cytometer or a fluorescence microscope.

    • Measure the mean fluorescence intensity of the cell populations.

  • Data Analysis:

    • Compare the fluorescence intensity of the this compound-treated cells to the vehicle-treated cells after the induction of PTP opening.

    • Calculate the percentage of PTP opening inhibition.

    • Determine the pIC50 value from a dose-response curve.

Experimental_Workflow cluster_pde5 PDE5 Inhibition Assay cluster_ptp PTP Assay pde_reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) pde_incubation Incubate Inhibitor with PDE5 pde_reagents->pde_incubation pde_reaction Initiate Reaction with Substrate pde_incubation->pde_reaction pde_readout Measure Fluorescence Polarization pde_reaction->pde_readout pde_analysis Calculate IC50 pde_readout->pde_analysis ptp_cells Prepare Cells ptp_staining Load with Calcein-AM and CoCl2 ptp_cells->ptp_staining ptp_treatment Treat with this compound and Inducer ptp_staining->ptp_treatment ptp_readout Measure Fluorescence (Flow Cytometry) ptp_treatment->ptp_readout ptp_analysis Calculate pIC50 ptp_readout->ptp_analysis

Figure 3. General experimental workflows for PDE5 and PTP inhibition assays.

Section 5: Conclusion

This guide provides a comparative overview of two distinct classes of pyridazinone derivatives. While pyridazinone analogs targeting PDE5 have been well-established for their role in cGMP-mediated vasodilation, this compound emerges as a specific inhibitor of the mitochondrial permeability transition pore, offering a potential therapeutic avenue for conditions involving mitochondrial dysfunction and cell death. The provided data and experimental protocols serve as a valuable resource for researchers in the rational design and evaluation of novel pyridazinone-based therapeutics. The distinct mechanisms of action of these compounds, despite their structural similarities, underscore the versatility of the pyridazinone scaffold in medicinal chemistry. Further research into the potential cross-reactivity of these compound classes on their respective secondary targets could unveil novel polypharmacological profiles and therapeutic opportunities.

References

A Comparative Guide to Mitochondrial Permeability Transition Pore Inhibitors: Specificity and Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of inhibitors targeting the mitochondrial permeability transition pore (PTP), a critical regulator of cell death and survival. Due to the absence of published experimental data for a compound referred to as "BBMP" in our comprehensive search, this document will focus on a comparative analysis of well-established and specific PTP inhibitors, primarily Cyclosporin (B1163) A (CsA) and its non-immunosuppressive analog, NIM811.

The mitochondrial PTP is a protein complex that can form a non-specific pore in the inner mitochondrial membrane. Its opening is triggered by various stimuli, including high levels of matrix Ca2+, oxidative stress, and inorganic phosphate. Sustained opening of the PTP leads to the dissipation of the mitochondrial membrane potential, uncoupling of oxidative phosphorylation, mitochondrial swelling, and the release of pro-apoptotic factors, ultimately resulting in cell death. Consequently, inhibitors of the PTP are of significant interest for the treatment of a range of pathologies, including ischemia-reperfusion injury, neurodegenerative diseases, and some muscular dystrophies.

Comparative Analysis of PTP Inhibitors

The specificity of a PTP inhibitor is paramount to its utility as a research tool and its potential as a therapeutic agent. An ideal inhibitor would target a core component of the PTP with high affinity and selectivity, without affecting other cellular processes.

Cyclosporin A (CsA) has long been the gold-standard inhibitor of the mitochondrial PTP. Its mechanism of action involves binding to the mitochondrial matrix protein cyclophilin D (CypD), a key regulator of the PTP. This binding prevents CypD from promoting the Ca2+-induced conformational change in the PTP complex that leads to pore opening. However, the therapeutic use of CsA is limited by its potent immunosuppressive activity, which results from the inhibition of calcineurin, a key enzyme in T-cell activation.

NIM811 (also known as N-methyl-4-isoleucine-cyclosporin) is a non-immunosuppressive analog of CsA. It retains the ability to bind to and inhibit cyclophilin D, thereby blocking PTP opening, but does not inhibit calcineurin. This makes NIM811 a more specific tool for studying the role of the PTP in cellular processes without the confounding effects of immunosuppression. Several studies have shown that NIM811 is equipotent to CsA in inhibiting the mitochondrial PTP.[1][2] One study has even suggested that NIM811 exhibits a higher affinity for all cyclophilins compared to CsA.[3]

Quantitative Data Comparison

The following table summarizes the key characteristics and performance of Cyclosporin A and NIM811 as mitochondrial PTP inhibitors. Potency is often assessed by measuring the concentration of the inhibitor required to prevent PTP opening under specific induction conditions, such as a defined calcium load.

FeatureCyclosporin A (CsA)NIM811
Target Cyclophilin D (CypD)Cyclophilin D (CypD)
Mechanism of Action Inhibits the peptidyl-prolyl cis-trans isomerase activity of CypD, preventing it from sensitizing the PTP to opening.Similar to CsA, inhibits CypD to prevent PTP opening.
Potency Nanomolar range.[4] Considered equipotent to NIM811 in PTP inhibition.[1][2]Nanomolar range.[4] Reported to be equipotent to CsA in inhibiting the MPT.[1][2]
Specificity Inhibits both cyclophilin D (PTP regulation) and calcineurin (immunosuppression).Specifically inhibits cyclophilins, including CypD, without significant inhibition of calcineurin.[5]
Immunosuppressive YesNo[5]
Primary Application Immunosuppressant, research tool for PTP studies (with awareness of off-target effects).Specific research tool for studying PTP-dependent processes without immunosuppression, potential therapeutic for PTP-related diseases.

Visualizing the Molecular Interactions and Experimental Workflow

To better understand the context of PTP inhibition, the following diagrams illustrate the key signaling pathways and a common experimental procedure.

PTP_Signaling_Pathway Mitochondrial Permeability Transition Pore Signaling Pathway cluster_mitochondrion Mitochondrion cluster_matrix Matrix cluster_imm Inner Mitochondrial Membrane cluster_cytosol Cytosol CypD Cyclophilin D PTP_core PTP Core Component (e.g., F-ATP synthase) CypD->PTP_core Sensitizes CaM Ca2+ CaM->PTP_core Induces opening PTP_open PTP Opening PTP_core->PTP_open Stress Cellular Stress (e.g., Ischemia, Oxidative Stress) Ca_cyto Cytosolic Ca2+ Stress->Ca_cyto Ca_cyto->CaM Uptake Consequences Consequences: - ΔΨm dissipation - Mitochondrial swelling - Release of pro-apoptotic factors - Cell Death PTP_open->Consequences CsA Cyclosporin A / NIM811 CsA->CypD Inhibits

Caption: Signaling pathway of mitochondrial PTP opening and its inhibition.

Inhibitor_Mechanism Mechanism of Action of CsA and NIM811 cluster_PTP PTP Complex PTP_core PTP Core PTP_open Pore Opening PTP_core->PTP_open CypD Cyclophilin D CypD->PTP_core Facilitates conformational change Ca Ca2+ Ca->PTP_core Binding induces conformational change Inhibitor CsA / NIM811 Inhibitor->CypD Binding prevents interaction with PTP core CRC_Workflow Experimental Workflow: Calcium Retention Capacity (CRC) Assay start Start isolate Isolate Mitochondria start->isolate prepare Prepare reaction buffer with respiratory substrates and Ca2+ indicator isolate->prepare incubate Incubate mitochondria with or without inhibitor (e.g., CsA, NIM811) prepare->incubate add_ca Add sequential pulses of a known concentration of Ca2+ incubate->add_ca measure Continuously measure extra-mitochondrial Ca2+ fluorescence add_ca->measure pore_opening Observe a sharp increase in fluorescence, indicating PTP opening and Ca2+ release measure->pore_opening calculate Calculate CRC as the total amount of Ca2+ taken up before pore opening pore_opening->calculate end End calculate->end

References

The Neuroprotective Efficacy of β-Caryophyllene: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Statistical Validation of β-Caryophyllene's (BCP) Effect on Neuronal Survival

In the quest for effective neuroprotective agents, β-caryophyllene (BCP), a natural bicyclic sesquiterpene found in many essential oils, has emerged as a promising candidate.[1][2] This guide provides a comprehensive comparison of BCP's performance against other alternatives, supported by experimental data, to validate its potential in promoting neuronal survival.

Quantitative Comparison of Neuroprotective Effects

The neuroprotective potential of β-caryophyllene has been evaluated in various in vitro and in vivo models of neuronal injury. The following tables summarize the key quantitative data from these studies, offering a clear comparison with relevant controls and alternative compounds.

In Vitro Model: Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) in Primary Hippocampal Neurons
Treatment Concentration Endpoint Result
Control-Necrotic Neurons (%)Baseline
OGD/R-Necrotic Neurons (%)Increased
BCP + OGD/R5 µMNecrotic Neurons (%)Significant reduction in necrotic neurons compared to OGD/R alone.[3]
Necrostatin-1 (Nec-1) + OGD/R10 µMNecrotic Neurons (%)Significant reduction in necrotic neurons (positive control for necroptosis inhibition).[3]
BCP + OGD/R5 µMLDH ReleaseProminent reduction in lactate (B86563) dehydrogenase release, indicating decreased cell membrane damage.[3]
BCP + OGD/R5 µMAnnexin V+/PI+ Cells (%)Decreased percentage of late apoptotic/necrotic cells from 23.25% to 10.54%.[3]
BCP + OGD/R5 µMAnnexin V-/PI+ Cells (%)Decreased percentage of necrotic cells from 33.63% to 22.24%.[3]
In Vivo Model: Cerebral Ischemia-Reperfusion (I/R) Injury in Mice
Treatment Dosage Endpoint Result
Sham-Infarct Volume (%)Minimal
I/R-Infarct Volume (%)35.1 ± 2.68%
BCP + I/R8 mg/kgInfarct Volume (%)23.4 ± 1.93%
BCP + I/R24 mg/kgInfarct Volume (%)18.5 ± 1.23%
BCP + I/R72 mg/kgInfarct Volume (%)5.57 ± 1.25% [3]
BCP + I/R24 and 72 mg/kgNeurological ScoreSignificant reduction in neurological deficits.[3]
In Vitro Model: Rotenone-Induced Neurotoxicity in SH-SY5Y Cells
Treatment Concentration Endpoint Result
Control-Cell Viability (%)100%
Rotenone-Cell Viability (%)Significantly decreased
BCP + Rotenone50 µg/mlCell Viability (%)p < 0.05 increase vs. Rotenone alone
BCP + Rotenone100 µg/mlCell Viability (%)p < 0.0001 increase vs. Rotenone alone[4]
BCP + Rotenone100 µg/mlLDH Leakagep < 0.0001 decrease vs. Rotenone alone[4]
BCP + Rotenone100 µg/mlCaspase 3 Activity**p < 0.001 decrease vs. Rotenone alone[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

In Vitro Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) Assay

This assay simulates ischemic and reperfusion injury in a controlled cellular environment.

  • Cell Culture: Primary hippocampal neurons are cultured in a neurobasal medium supplemented with B27, L-glutamine, and penicillin-streptomycin.

  • OGD Induction: The culture medium is replaced with a glucose-free Earle's Balanced Salt Solution (EBSS). The cells are then placed in a hypoxic chamber with an atmosphere of 95% N2 and 5% CO2 for a specified period (e.g., 1 hour).

  • Reoxygenation: The glucose-free EBSS is replaced with the original culture medium, and the cells are returned to a normoxic incubator (95% air, 5% CO2) for a designated time (e.g., 48 hours).

  • Treatment: β-Caryophyllene (e.g., 0.2, 1, 5, 25 µM) or other test compounds are added to the culture medium 1 hour before OGD induction and maintained throughout the OGD and reoxygenation phases.[3][5]

  • Assessment of Neuronal Viability:

    • PI/Hoechst Staining: Cells are stained with Propidium Iodide (PI) to identify necrotic cells (red fluorescence) and Hoechst 33342 to stain the nuclei of all cells (blue fluorescence). The percentage of necrotic neurons is quantified.[3]

    • LDH Assay: The release of lactate dehydrogenase (LDH) into the culture medium, an indicator of cell membrane damage, is measured using a commercially available kit.[3]

    • Annexin V/PI Flow Cytometry: Cells are stained with Annexin V (to detect early apoptosis) and PI (to detect late apoptosis/necrosis) and analyzed by flow cytometry to quantify the different cell death populations.[3]

In Vivo Middle Cerebral Artery Occlusion (MCAO) Model of Cerebral Ischemia

This animal model is widely used to study the effects of cerebral ischemia and potential neuroprotective therapies.

  • Animal Model: Adult male C57BL/6J mice are typically used.

  • Surgical Procedure: Anesthesia is induced, and the middle cerebral artery (MCA) is occluded for a specific duration (e.g., 1 hour) using an intraluminal filament. Reperfusion is initiated by withdrawing the filament.

  • Treatment: BCP (e.g., 8, 24, 72 mg/kg) is administered intraperitoneally at the time of reperfusion.

  • Neurological Deficit Scoring: At a set time point post-reperfusion (e.g., 48 hours), neurological function is assessed using a standardized scoring system.[3][5]

  • Infarct Volume Measurement: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area white. The infarct volume is then calculated.[3]

Signaling Pathways and Mechanisms of Action

β-Caryophyllene exerts its neuroprotective effects through the modulation of multiple signaling pathways. The following diagrams, generated using the DOT language, illustrate these complex interactions.

G cluster_0 Cerebral Ischemia/Reperfusion Injury cluster_1 β-Caryophyllene Intervention IR I/R Injury HMGB1 HMGB1 Release IR->HMGB1 Necroptosis Necroptotic Cell Death (RIPK1, RIPK3, MLKL) IR->Necroptosis TLR4 TLR4 Activation HMGB1->TLR4 Inflammation Neuroinflammation (TNF-α, IL-1β) TLR4->Inflammation NeuronalDamage Neuronal Damage Inflammation->NeuronalDamage Necroptosis->NeuronalDamage Neuroprotection Neuroprotection BCP β-Caryophyllene BCP->TLR4 BCP->Necroptosis Inhibits G cluster_0 Amyloid-β Induced Neurotoxicity cluster_1 β-Caryophyllene Intervention Abeta Amyloid-β JAK2 JAK2 Activation Abeta->JAK2 STAT3 STAT3 Activation JAK2->STAT3 BACE1 BACE1 Expression STAT3->BACE1 APP APP Processing BACE1->APP Abeta_prod Increased Aβ Production APP->Abeta_prod Neuronal_death Neuronal Death Abeta_prod->Neuronal_death Neuronal_survival Neuronal Survival BCP β-Caryophyllene BCP->JAK2 Inhibits

References

A Comparative Analysis of PTP Inhibitors: Unraveling the Long-Term Effects of BBMP and Protein Tyrosine Phosphatase Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic development, inhibitors of "PTPs" represent a burgeoning field with vast potential. However, it is crucial to distinguish between two distinct classes of molecules that fall under this acronym: mitochondrial permeability transition pore (PTP) inhibitors and protein tyrosine phosphatase (PTP) inhibitors. This guide provides a comparative overview of representatives from both categories, clarifying their disparate mechanisms of action and summarizing their long-term effects based on available preclinical data.

A critical point of clarification is the identity of BBMP (5-(Benzylsulfonyl)-4-bromo-2-methyl-3(2H)-pyridazinone). This compound is an inhibitor of the mitochondrial permeability transition pore (mPTP), a protein complex involved in the regulation of cell death pathways, particularly apoptosis.[1][2] This is fundamentally different from protein tyrosine phosphatase (PTP) inhibitors, such as Trodusquemine and Claramine, which modulate signal transduction pathways by preventing the dephosphorylation of tyrosine residues on proteins.[3] Due to these distinct molecular targets and mechanisms of action, a direct comparative study of their long-term effects in the same therapeutic context is not scientifically appropriate.

This guide will first provide an overview of this compound and its known effects. Subsequently, it will offer a detailed comparative analysis of the long-term preclinical effects of two prominent protein tyrosine phosphatase 1B (PTP1B) inhibitors, Trodusquemine and Claramine.

This compound: A Mitochondrial Permeability Transition Pore Inhibitor

This compound has been identified as a novel inhibitor of the mitochondrial permeability transition pore.[1][2] Its primary mechanism of action is the prevention of Ca2+-induced permeability transition and mitochondrial depolarization, which are key events in the intrinsic pathway of apoptosis.[1][2]

Long-Term Effects and Experimental Data:

Currently, there is a paucity of publicly available data on the long-term in vivo effects of this compound. The existing research primarily focuses on its in vitro properties, demonstrating its potential for neuroprotection in cellular models of neurodegenerative disorders by inhibiting PTP-mediated cytochrome c release.[2] Further long-term preclinical studies are necessary to establish its safety profile and efficacy in chronic disease models.

Comparative Study of Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitors: Trodusquemine and Claramine

PTP1B is a well-validated therapeutic target for metabolic diseases, neurodegenerative disorders, and cancer.[4] Trodusquemine (also known as MSI-1436) and Claramine are two of the most studied PTP1B inhibitors.[3]

Long-Term Preclinical Efficacy

Trodusquemine (MSI-1436):

Long-term preclinical studies have demonstrated the significant therapeutic potential of Trodusquemine in various disease models. In mouse models of atherosclerosis, both acute and chronic treatment with Trodusquemine have been shown to reverse atherosclerotic plaque formation, reduce adiposity, and improve glucose homeostasis.[1][2] These effects are attributed to the inhibition of PTP1B, which leads to enhanced insulin (B600854) and leptin signaling.[3] Furthermore, Trodusquemine has been observed to promote tissue regeneration and reduce inflammation.[1] While it has a good safety profile in early-phase human trials, its long-term safety in humans has not yet been established.[1]

Claramine:

Claramine, a synthetic polyaminosteroid derivative, also acts as a selective PTP1B inhibitor.[5] Preclinical studies in diabetic mouse models have shown that Claramine effectively restores glycemic control.[6][7] A single dose has been shown to suppress feeding and induce weight loss.[5] In models of diabetes-induced cognitive impairment, Claramine has been found to ameliorate spatial learning and memory deficits, reduce neuroinflammation, and improve insulin signaling in the brain.[6]

Quantitative Data from Preclinical Studies
ParameterTrodusquemine (MSI-1436)ClaramineReference
Atherosclerosis
Plaque Area ReductionSignificant reduction with both acute and chronic treatmentNot Reported[2]
Serum CholesterolSignificantly decreasedNot Reported[2]
Serum TriglyceridesSignificantly decreasedNot Reported[2]
Diabetes & Metabolism
Glucose HomeostasisImprovedRestored glycemic control[1][6]
Body WeightReduction in a fat-specific mannerWeight loss[3][5]
Food IntakeSuppressedSuppressed[3][5]
Neuroprotection
Cognitive ImpairmentReversal of memory impairment in Alzheimer's modelsAmeliorated spatial learning and memory impairment in diabetic mice[6]
Experimental Protocols

Trodusquemine in a Mouse Model of Atherosclerosis:

  • Animal Model: LDLR−/− mice on a high-fat diet.[2]

  • Treatment Regimen:

    • Chronic: Intraperitoneal (I.P.) injection of Trodusquemine (10 mg/kg) followed by four weekly injections of 5 mg/kg.[2]

    • Acute: A single I.P. injection of 10 mg/kg Trodusquemine after 8 weeks on a high-fat diet.[2]

  • Key Outcome Measures:

    • Atherosclerotic plaque area in the aorta.

    • Serum cholesterol and triglyceride levels.

    • Glucose and insulin tolerance tests.

    • Gene expression analysis of inflammatory markers in aortic tissue.[2]

    • Western blot analysis of signaling proteins (e.g., Akt, AMPKα) in aortic tissue.[2]

Claramine in a Mouse Model of Diabetic Cognitive Impairment:

  • Animal Model: Diabetic mice induced by a high-fat diet and streptozotocin (B1681764) injection.[6]

  • Treatment Regimen: Daily administration of Claramine for a specified period.

  • Key Outcome Measures:

    • Behavioral tests for learning and memory (e.g., Morris water maze).

    • Immunohistochemical analysis of synaptic proteins (e.g., PSD-95, SYN-1) in the hippocampus.[6]

    • Western blot analysis of PTP1B, inflammatory proteins (e.g., NLRP3, IL-1β), and insulin signaling proteins (e.g., p-IRS1, p-AKT) in the hippocampus.[6]

    • Measurement of blood glucose and lipid levels.[6]

Visualizing the Molecular Pathways and Experimental Designs

To further elucidate the mechanisms and experimental approaches discussed, the following diagrams are provided.

PTP1B_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm Insulin Insulin IR Insulin Receptor Insulin->IR Binds Leptin Leptin LR Leptin Receptor Leptin->LR Binds IRS IRS Proteins IR->IRS Phosphorylates JAK2 JAK2 LR->JAK2 Activates PI3K PI3K IRS->PI3K Activates AKT Akt PI3K->AKT Activates Glucose_Uptake Glucose Uptake AKT->Glucose_Uptake STAT3 STAT3 JAK2->STAT3 Phosphorylates Gene_Expression Gene Expression (Appetite Regulation) STAT3->Gene_Expression PTP1B PTP1B PTP1B->IR PTP1B->JAK2 Dephosphorylates

Caption: PTP1B Signaling Pathway.

Experimental_Workflow cluster_analysis Tissue and Blood Analysis start Start: Animal Model Selection (e.g., LDLR-/- mice) diet High-Fat Diet Induction (e.g., 8-12 weeks) start->diet treatment Treatment Groups: - Vehicle Control - PTP1B Inhibitor (e.g., Trodusquemine)  - Acute Dose  - Chronic Dosing diet->treatment monitoring In-Life Monitoring: - Body Weight - Food Intake - Glucose/Insulin Tolerance treatment->monitoring endpoint Endpoint Analysis: (After specified duration) monitoring->endpoint histology Histology: - Aortic Plaque Staining endpoint->histology biochemistry Biochemistry: - Serum Lipid Profile endpoint->biochemistry molecular Molecular Biology: - Western Blot (Signaling Proteins) - qPCR (Gene Expression) endpoint->molecular

Caption: Preclinical Experimental Workflow.

Conclusion

The distinction between mitochondrial PTP and protein tyrosine phosphatase inhibitors is paramount for targeted drug development. While this compound shows promise as a modulator of apoptosis through mPTP inhibition, its long-term effects remain to be elucidated. In contrast, the PTP1B inhibitors Trodusquemine and Claramine have demonstrated significant long-term preclinical efficacy in models of metabolic and neurodegenerative diseases. The provided data and protocols offer a foundation for researchers to design and interpret further comparative studies in the pursuit of novel therapeutics targeting these important enzyme classes. As research progresses, head-to-head long-term studies of different PTP1B inhibitors under identical experimental conditions will be invaluable for determining their relative therapeutic potential.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling 2,2-Bis(bromomethyl)propane-1,3-diol (BBMP)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, personal protective equipment (PPE) requirements, and disposal plans for handling 2,2-Bis(bromomethyl)propane-1,3-diol (also known as Dibromoneopentyl glycol or Pentaerythritol dibromide) in a laboratory setting.[1] It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures.

Chemical Identifier:

  • Chemical Name: 2,2-Bis(bromomethyl)propane-1,3-diol[1][2]

  • CAS Number: 3296-90-0[1]

  • Synonyms: BBMP, Dibromoneopentyl glycol, Pentaerythritol dibromide, FR 1138[1][2]

Hazard Summary:

2,2-Bis(bromomethyl)propane-1,3-diol is suspected of causing genetic defects and cancer.[2][3] It may also cause skin, eye, and respiratory irritation.[4]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure. All personnel must be trained on the proper use, removal, and disposal of PPE.

PPE Category Item Specifications and Recommendations
Eye and Face Protection Safety GogglesWear tightly fitting safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[2][4]
Hand Protection Chemical-resistant glovesHandle with gloves that have been inspected prior to use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[4]
Body Protection Protective ClothingA complete suit protecting against chemicals is recommended. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[4]
Respiratory Protection RespiratorIf risk assessment shows air-purifying respirators are appropriate, use a full-face particle respirator type N100 (US) or type P3 (EN 143) respirator cartridges as a backup to engineering controls. If the respirator is the sole means of protection, use a full-face supplied air respirator.[4]

Operational and Disposal Plans

Handling and Storage:

  • Handling: Handle in a well-ventilated place, preferably within a chemical fume hood.[2] Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[4] Do not eat, drink, or smoke when using this product.[4]

  • Storage: Keep the container tightly closed in a dry and well-ventilated place.[2] Store locked up.[2][4]

Spill Management:

In case of a spill, evacuate personnel to a safe area. Use personal protective equipment and avoid dust formation. Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains. Pick up and arrange disposal without creating dust. Sweep up and shovel the material into a suitable, closed container for disposal.[4]

Disposal Plan:

All waste must be disposed of in accordance with federal, state, and local regulations.

Waste Type Disposal Container Disposal Procedure
Solid Waste Labeled Hazardous Waste ContainerCollect unused 2,2-Bis(bromomethyl)propane-1,3-diol and any contaminated disposable items (e.g., gloves, weigh boats, paper towels) in a designated, sealed, and clearly labeled hazardous waste container.
Contaminated Clothing Labeled Hazardous Waste BagContaminated clothing should be removed immediately and placed in a sealed, labeled bag for professional decontamination or disposal.
Liquid Waste Labeled Hazardous Waste ContainerSolutions containing 2,2-Bis(bromomethyl)propane-1,3-diol should be collected in a separate, labeled hazardous waste container for halogenated organic waste.

Experimental Workflow

The following diagram illustrates the standard workflow for handling 2,2-Bis(bromomethyl)propane-1,3-diol in a laboratory setting.

BBMP_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_disposal Final Disposal a Don PPE b Prepare Fume Hood a->b c Weigh/Transfer this compound b->c d Conduct Experiment c->d e Segregate Waste d->e f Decontaminate Workspace e->f g Doff PPE f->g h Store Waste for Pickup g->h

Caption: Workflow for handling 2,2-Bis(bromomethyl)propane-1,3-diol.

References

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